molecular formula C44H70O9 B1241217 Mycolactone CAS No. 222050-77-3

Mycolactone

Cat. No.: B1241217
CAS No.: 222050-77-3
M. Wt: 743 g/mol
InChI Key: WKTLNJXZVDLRTJ-QRRXZRELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycolactone is a polyketide-derived macrolide toxin and the primary virulence factor produced by Mycobacterium ulcerans , the causative agent of the neglected tropical disease Buruli ulcer . First identified in 1999, this lipid-like molecule is characterized by a core 12-membered lactone ring attached to two polyunsaturated acyl side chains . Its structure comprises a conserved "northern" chain and a variable "southern" chain, with different congeners (A/B, C, D) exhibiting variations in biological activity . This compound's profound research value stems from its unique, multi-faceted mechanism of action on host cells. A primary molecular target is the Sec61 translocon, the gateway for protein entry into the endoplasmic reticulum . By inhibiting Sec61, this compound effectively blocks the co-translational translocation of a large subset of secreted and membrane proteins, which underpins its potent immunosuppressive effects . Concurrently, this compound targets scaffolding proteins within the host, specifically Wiskott-Aldrich Syndrome Protein (WASP) and neural WASP (N-WASP) . By disrupting their autoinhibition, this compound hijacks the actin cytoskeleton dynamics, leading to loss of cell adhesion and eventual cell death by anoikis . Furthermore, this compound exerts a powerful analgesic effect by targeting the Angiotensin II Type 2 Receptor (AT2R), inducing neuronal hyperpolarization and leading to painless hypoesthesia, a hallmark of Buruli ulcer lesions . Recent studies also show that this compound interacts with and perturbs the properties of lipid membranes, potentially disrupting signaling platforms and amplifying its pleiotropic effects . This compound is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this potent biological toxin with appropriate laboratory precautions.

Properties

CAS No.

222050-77-3

Molecular Formula

C44H70O9

Molecular Weight

743 g/mol

IUPAC Name

[(6S,7S,9E,12R)-12-[(E,2S,6R,7R,9R)-7,9-dihydroxy-4,6-dimethyldec-4-en-2-yl]-7,9-dimethyl-2-oxo-1-oxacyclododec-9-en-6-yl] (2E,4E,6E,8E,10E,12S,13S,15S)-12,13,15-trihydroxy-4,6,10-trimethylhexadeca-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C44H70O9/c1-28(13-11-14-29(2)25-39(48)40(49)27-37(10)46)21-30(3)18-20-44(51)52-41-15-12-16-43(50)53-42(19-17-31(4)22-34(41)7)35(8)24-32(5)23-33(6)38(47)26-36(9)45/h11,13-14,17-18,20-21,23,25,33-42,45-49H,12,15-16,19,22,24,26-27H2,1-10H3/b14-11+,20-18+,28-13+,29-25+,30-21+,31-17+,32-23+/t33-,34+,35+,36-,37+,38-,39+,40+,41+,42-/m1/s1

InChI Key

WKTLNJXZVDLRTJ-QRRXZRELSA-N

SMILES

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C

Isomeric SMILES

C[C@H]1C/C(=C/C[C@@H](OC(=O)CCC[C@@H]1OC(=O)/C=C/C(=C/C(=C/C=C/C(=C/[C@@H]([C@H](C[C@H](C)O)O)O)/C)/C)/C)[C@@H](C)C/C(=C/[C@@H](C)[C@@H](C[C@@H](C)O)O)/C)/C

Canonical SMILES

CC1CC(=CCC(OC(=O)CCCC1OC(=O)C=CC(=CC(=CC=CC(=CC(C(CC(C)O)O)O)C)C)C)C(C)CC(=CC(C)C(CC(C)O)O)C)C

Synonyms

mycolactone

Origin of Product

United States

Foundational & Exploratory

The Toxin Unveiled: A Technical Guide to the Discovery and Isolation of Mycolactone from Mycobacterium ulcerans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, stands as the primary virulence factor of Mycobacterium ulcerans, the causative agent of the debilitating necrotizing skin disease, Buruli ulcer. Its discovery in 1999 was a landmark achievement, unraveling the molecular basis of the profound cytotoxicity and immunomodulation characteristic of the disease. This technical guide provides an in-depth exploration of the historical discovery and the detailed methodologies for the isolation and purification of this compound. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary for advancing the study of this potent bacterial toxin and for the development of novel therapeutics.

The Discovery of a Formidable Toxin: A Historical Perspective

The journey to identify the pathogenic driver of Buruli ulcer was a multi-decade endeavor. Clinicians had long observed that the extensive tissue necrosis in patients occurred at sites distant from the bacterial colonies, suggesting the involvement of a diffusible toxin. This hypothesis was substantiated by early experiments showing that cell-free filtrates from M. ulcerans cultures could induce similar necrotic lesions in animal models.

The definitive breakthrough came in 1999 when George et al. successfully isolated and characterized the cytotoxic molecule, which they named "this compound"[1]. Their work revealed a unique 12-membered macrolactone ring with two polyketide side chains. Subsequent research has identified a family of this compound congeners, designated A/B, C, D, E, and F, which exhibit structural variations, primarily in the C5-O-linked polyunsaturated acyl side chain, and are associated with different geographical strains of M. ulcerans[2][3].

Experimental Protocols for this compound Isolation and Purification

The isolation of this compound from M. ulcerans cultures is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocols are a synthesis of established methodologies.

Cultivation of Mycobacterium ulcerans

M. ulcerans is a slow-growing bacterium. Optimal production of this compound is typically achieved in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) or on solid media like Middlebrook 7H10 agar. Cultures are generally incubated at 30-33°C for 8-12 weeks.

Extraction of this compound

Two primary solvent extraction methods are commonly employed:

Method 1: Chloroform (B151607):Methanol (B129727) Extraction

This is a robust method for the quantitative extraction of lipids, including this compound.

  • Harvesting: Bacterial cultures are harvested by centrifugation at approximately 4000 x g for 15-20 minutes. The supernatant is discarded, and the bacterial pellet is collected.

  • Solvent Addition: A 2:1 (v/v) mixture of chloroform and methanol is added to the bacterial pellet.

  • Lysis and Extraction: The mixture is subjected to gentle agitation (e.g., shaking or stirring) for several hours to ensure complete cell lysis and extraction of lipids.

  • Phase Separation: An aqueous solution (e.g., 0.9% NaCl or distilled water) is added to the mixture to induce phase separation. The mixture is then centrifuged to clarify the layers.

  • Collection: The lower organic phase, containing the this compound, is carefully collected.

Method 2: Ethanol (B145695) Extraction

This method offers a simpler and less hazardous alternative to chloroform.

  • Harvesting: As described in Method 1.

  • Ethanol Addition: Absolute ethanol is added directly to the bacterial pellet.

  • Incubation: The suspension is incubated at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation to allow for the diffusion of this compound into the solvent.

  • Clarification: The mixture is centrifuged to pellet the bacterial debris.

  • Collection: The ethanolic supernatant containing this compound is collected.

Purification of this compound

Crude extracts require further purification to isolate this compound from other lipids and cellular components.

2.3.1. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the initial separation and qualitative assessment of this compound.

  • Stationary Phase: Silica gel 60 plates.

  • Mobile Phase: A common solvent system is chloroform:methanol:water in a ratio of 90:10:1 (v/v/v)[4].

  • Sample Application: The dried crude extract is redissolved in a small volume of a suitable solvent (e.g., chloroform:methanol) and spotted onto the TLC plate.

  • Development: The plate is developed in a saturated chromatography chamber.

  • Visualization: this compound can be visualized under UV light (it has a characteristic absorbance at 362 nm) or by staining with reagents such as phosphomolybdic acid or anisaldehyde followed by heating[5]. The retention factor (Rf) for this compound A/B is typically around 0.23 in the specified mobile phase[4].

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the final purification and quantification of this compound.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient profile may need to be optimized depending on the specific column and system.

  • Detection: this compound is detected by its UV absorbance at 362 nm.

  • Fraction Collection: Fractions corresponding to the this compound peaks are collected for further analysis and use.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the M. ulcerans strain, culture conditions, and extraction method. The following table summarizes representative data from the literature.

M. ulcerans StrainCulture ConditionsExtraction MethodPurification MethodTypical YieldReference
African Strain (e.g., 1615)Middlebrook 7H9 broth, 12 weeksChloroform:Methanol (2:1)TLC, HPLC5-10 mg/L[5]
Australian StrainMiddlebrook 7H10 agar, 8 weeksEthanolTLC, HPLC2-5 mg per plate[6]
Human IsolateBacT/Alert MP liquid medium, 8 weeksNot specifiedELISA100-500 ng/mL in supernatant[7]

This compound's Molecular Mechanisms: A Visual Guide to Signaling Pathways

This compound exerts its profound biological effects by hijacking several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

This compound's Primary Target: The Sec61 Translocon

This compound's principal mechanism of action is the blockade of the Sec61 protein translocon in the endoplasmic reticulum (ER) membrane. This inhibition prevents the translocation of newly synthesized secretory and transmembrane proteins into the ER, leading to their degradation in the cytosol. This blockade is the root cause of the observed immunosuppressive and cytotoxic effects.

Sec61_Inhibition Ribosome Ribosome-Nascent Chain Complex Sec61 Sec61 Translocon (ER Membrane) Ribosome->Sec61 Translocation Proteasome Proteasome Ribosome->Proteasome Misfolded protein degradation ER_Lumen ER Lumen Sec61->ER_Lumen Successful Translocation This compound This compound This compound->Sec61 Inhibits Secreted_Protein Secreted/ Transmembrane Protein Cytosol Cytosol Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein WASp_Activation This compound This compound NWASP_inactive Inactive N-WASP (Autoinhibited) This compound->NWASP_inactive Binds & Activates NWASP_active Active N-WASP NWASP_inactive->NWASP_active Arp23 Arp2/3 Complex NWASP_active->Arp23 Activates Actin Actin Monomers Arp23->Actin Nucleates Actin_Filament Aberrant Actin Polymerization Actin->Actin_Filament Cytoskeletal_Defects Cytoskeletal Defects (Impaired Adhesion & Motility) Actin_Filament->Cytoskeletal_Defects mTORC2_Inhibition This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibits Akt Akt (PKB) mTORC2->Akt Activates FoxO3_inactive Inactive FoxO3 (Phosphorylated) Akt->FoxO3_inactive Phosphorylates (Inactivates) FoxO3_active Active FoxO3 FoxO3_inactive->FoxO3_active Dephosphorylation Bim Bim (Pro-apoptotic) FoxO3_active->Bim Upregulates Transcription Apoptosis Apoptosis Bim->Apoptosis AT2R_Activation This compound This compound AT2R AT2 Receptor This compound->AT2R Activates PLA2 Phospholipase A2 AT2R->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 Cyclooxygenase-1 Arachidonic_Acid->COX1 PGE2 Prostaglandin E2 COX1->PGE2 K_Channel K+ Channel (TRAAK) PGE2->K_Channel Activates Hyperpolarization Neuronal Hyperpolarization (Analgesia) K_Channel->Hyperpolarization K+ Efflux

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mycolactone A/B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone A/B is a complex polyketide-derived macrolide and the primary virulence factor produced by Mycobacterium ulcerans, the causative agent of the necrotizing skin disease Buruli ulcer.[1][2][3][4][5] Its potent cytotoxic, immunosuppressive, and analgesic properties are central to the pathophysiology of the disease.[4][6] This guide provides a detailed examination of its intricate chemical structure and stereochemistry, crucial for understanding its biological activity and for the development of therapeutic countermeasures.

Core Chemical Structure

The gross structure of this compound A/B, first elucidated through extensive 2D NMR experiments, is composed of three distinct domains synthesized via a polyketide pathway.[7][8] These domains are a central lactone core and two dissimilar side chains.

  • 12-Membered Macrolactone Core (C1–C11): This forms the central ring of the molecule and is conserved across all known this compound variants.[1][6]

  • "Northern" Side Chain (C12–C20): A C-linked acyl side chain attached at the C11 position of the lactone core.[5][6][9]

  • "Southern" Side Chain (C1'–C16'): A longer, O-linked polyunsaturated acyl side chain esterified to the C5 hydroxyl group of the core.[5][6][9] This chain is highly unsaturated and is the site of key isomeric variation.

The combination of the lactone core with both the northern and southern side chains is considered essential for the potent cytopathic activity of the toxin.[10]

Stereochemistry and Isomerism

The stereochemical complexity of this compound A/B presented a significant challenge that was ultimately resolved through a combination of NMR database analysis and total synthesis, pioneered by the Kishi group.[4][8][10]

This compound A/B naturally exists as a mixture of two geometric isomers that differ in the configuration of the double bond at the C4'–C5' position of the southern polyunsaturated side chain.[4][6]

  • This compound A: The (4'Z)-isomer.

  • This compound B: The (4'E)-isomer.

Under standard laboratory conditions, these two isomers rapidly equilibrate, forming a stable mixture with a ratio of approximately 3:2 in favor of this compound A (the Z-isomer).[1][6][8][9] The absolute and relative stereochemistry of the numerous chiral centers in the core and side chains were definitively confirmed through total synthesis.[4][7][8]

FeatureDescriptionReference
Core Structure 12-membered macrolactone ring (C1-C11)[1][6]
Northern Chain C-linked acyl chain at C11 (C12-C20)[6][9]
Southern Chain O-linked polyunsaturated acyl chain at C5 (C1'-C16')[6][9]
Isomerism Geometric isomers at the C4'-C5' double bond[4][6]
This compound A (Z)-isomer at C4'-C5'[4]
This compound B (E)-isomer at C4'-C5'[4]
Natural Ratio (A:B) Approximately 3:2[1][8][9]
Key Stereocenters C12', C13', C15' in the southern chain; C16, C17, C19 in the northern chain[1][6]

Methodologies for Structural Elucidation and Synthesis

The limited availability of this compound from natural sources has made total synthesis a critical tool for both structural confirmation and for generating sufficient quantities for biological investigation.[6][10]

The initial determination of the this compound A/B structure relied heavily on spectroscopic techniques.

  • Isolation: this compound A/B is isolated from M. ulcerans cultures.

  • Spectroscopic Analysis: The gross structure is elucidated using extensive 2D NMR experiments, such as COSY, HMQC, and HMBC, to establish the connectivity of the carbon skeleton.[7][8]

  • Stereochemical Assignment: The relative and absolute stereochemistry of the numerous chiral centers were established by comparing NMR data of the natural product to a database of synthesized model compounds with known stereochemistry.[1][4][8] This NMR database approach was crucial for assigning the complex stereostructure without relying solely on crystallization.[4]

The total synthesis of this compound A/B is a complex undertaking that validates the assigned structure. Several generations of synthetic strategies have been developed to improve efficiency and yield.[8][10] A generalized workflow is as follows:

  • Fragment Synthesis: The molecule is disconnected into three key fragments: the lactone core, the northern side chain, and the southern side chain. Each is synthesized independently through a multi-step process.

  • Key Coupling Reaction: A critical step is the esterification of the C5 hydroxyl group on the this compound core with the fully elaborated southern polyunsaturated fatty acid. The Yamaguchi esterification is a common method used for this transformation.[10]

  • Global Deprotection: The final step involves the removal of all protecting groups used during the synthesis to shield reactive functional groups. This step is often challenging due to the chemical sensitivity of the this compound structure.[7][10] For example, early syntheses found that acid-promoted deprotection of certain ketals was problematic, leading to low yields.[1][10]

G cluster_0 Fragment Synthesis cluster_1 Assembly and Completion LactoneCore 1. Synthesize Lactone Core (C1-C11) Coupling 4. Couple Core and Northern Chain LactoneCore->Coupling NorthernChain 2. Synthesize Northern Chain (C12-C20) NorthernChain->Coupling SouthernChain 3. Synthesize Southern Chain (C1'-C16') Esterification 5. Esterify C5-OH with Southern Chain (e.g., Yamaguchi Esterification) SouthernChain->Esterification Coupling->Esterification Deprotection 6. Global Deprotection Esterification->Deprotection FinalProduct This compound A/B Deprotection->FinalProduct

Generalized workflow for the total synthesis of this compound A/B.

This compound A/B Signaling Pathway

This compound exerts its profound cytotoxic and immunomodulatory effects by targeting a fundamental cellular process: protein translocation.

The primary intracellular target of this compound has been identified as the Sec61 translocon, the central channel for protein import into the endoplasmic reticulum (ER).[11][12]

  • Binding to Sec61: this compound binds to the Sec61 protein complex.[11]

  • Inhibition of Translocation: This binding event blocks the translocation of nascent secretory and transmembrane proteins into the ER lumen.[11][12]

  • Proteasomal Degradation: The stalled proteins accumulate in the cytosol and are subsequently targeted for degradation by the proteasome.[11]

  • Cellular Stress & Apoptosis: The blockade of protein secretion leads to a loss of cell adhesion and triggers proteotoxic stress responses within the cell, ultimately culminating in apoptosis (programmed cell death).[11][12] This mechanism accounts for the extensive tissue necrosis seen in Buruli ulcer.

G This compound This compound A/B Sec61 Sec61 Translocon (ER Membrane) This compound->Sec61 binds & inhibits ProteinTranslocation Protein Translocation (into ER) Sec61->ProteinTranslocation blocks Proteasome Proteasomal Degradation of Stalled Proteins ProteinTranslocation->Proteasome accumulation leads to Stress Proteotoxic Stress Response Proteasome->Stress induces Apoptosis Apoptosis Stress->Apoptosis triggers

Signaling pathway of this compound A/B via Sec61 inhibition.

References

Mycolactone's Mechanism of Action as a Virulence Factor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the pathogenesis of Buruli ulcer, a debilitating necrotizing skin disease.[1][2] This toxin possesses a unique combination of cytotoxic, immunosuppressive, and analgesic properties.[3][4] Its multifaceted activity stems from its ability to interact with and disrupt several fundamental cellular processes. A significant breakthrough in understanding Buruli ulcer pathogenesis was the identification of the Sec61 translocon as a primary molecular target of this compound, explaining much of its observed pathology.[3][5] However, its mechanism of action is complex, involving the deregulation of actin dynamics, induction of apoptosis through mTOR pathway inhibition, and a paradoxical activation of inflammatory pathways. This document provides a comprehensive technical overview of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanisms of this compound Virulence

This compound exerts its pathogenic effects through several distinct, yet interconnected, mechanisms. It passively diffuses across the plasma membrane of host cells to engage with its intracellular targets.[6][7] The primary mechanisms include the blockade of protein translocation at the endoplasmic reticulum, deregulation of the actin cytoskeleton, and induction of programmed cell death.

Inhibition of Protein Translocation via Sec61 Blockade

A central mechanism of this compound's action is its ability to potently inhibit the Sec61 protein-conducting channel, the main gateway for proteins entering the secretory pathway.[8][9][10]

Mechanism: this compound binds to the pore-forming α-subunit of the Sec61 complex in the endoplasmic reticulum (ER) membrane.[3][8] This binding event locks the translocon in an inactive conformation, preventing the signal peptides of nascent secretory and transmembrane proteins from engaging with the channel.[3][9] Consequently, these proteins are not translocated into the ER lumen.[2] Instead, they are synthesized in the cytosol and subsequently targeted for degradation by the ubiquitin-proteasome system.[2][8] This blockade affects a wide array of proteins, including cytokines, chemokines, immune receptors, and adhesion molecules, leading to profound physiological consequences.[2][3][11]

Downstream Consequences:

  • Immunosuppression: The Sec61 blockade is the molecular basis for this compound's potent immunosuppressive effects.[8] By preventing the secretion of cytokines (e.g., TNF, IL-2, IL-6, IL-10) and the surface expression of their receptors, this compound effectively cripples intercellular communication within the immune system.[2][4][8] This explains the characteristic lack of an acute inflammatory infiltrate at the site of infection.[12][13]

  • Cytotoxicity: Prolonged inhibition of Sec61 triggers chronic ER stress, leading to the activation of the unfolded protein response (UPR) and integrated stress response (ISR).[8][10] This stress culminates in apoptosis, often mediated by the ATF4/CHOP signaling pathway, which upregulates the pro-apoptotic protein Bim.[8][14] This cytotoxicity contributes to the extensive tissue necrosis seen in Buruli ulcer lesions.[8][15]

Table 1: Quantitative Data on this compound-Mediated Inhibition of Cytokine Production

Cell Type Stimulus Cytokine Inhibited This compound Concentration % Inhibition / IC50 Reference
Human Monocytes LPS TNF 10 ng/mL >90% [4]
Human T Lymphocytes PMA/Ionomycin IL-2 IC50 ~1 ng/mL 50% [4]

| Murine Macrophages (J774) | LPS | TNF | 125 ng/mL | >95% |[16] |

Mycolactone_Sec61_Inhibition cluster_cytosol Cytosol cluster_er_membrane ER Membrane cluster_er_lumen ER Lumen Ribosome Ribosome translating secretory protein Nascent_Chain Nascent Polypeptide with Signal Peptide Ribosome->Nascent_Chain Translation SRP Signal Recognition Particle (SRP) Nascent_Chain->SRP Binding Proteasome 26S Proteasome Nascent_Chain->Proteasome No translocation, release to cytosol SR SRP Receptor SRP->SR Docking Degradation Protein Degradation Proteasome->Degradation Degradation Sec61 Sec61 Translocon SR->Sec61 Transfer Translocated_Protein Translocated Protein (Folding, Glycosylation) Sec61->Translocated_Protein Translocation This compound This compound This compound->Sec61 Binds and Inhibits

Figure 1: this compound blocks Sec61-mediated protein translocation into the ER.

Experimental Protocol: In Vitro Translation and Translocation Assay This assay assesses the ability of this compound to inhibit the translocation of a model secretory protein into ER-derived microsomes.[2][10]

  • Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate (for translation), canine pancreatic rough microsomes (source of ER and Sec61), [³⁵S]-methionine (for radiolabeling), and an mRNA template encoding a secretory protein (e.g., preprolactin).

  • This compound Treatment: Add synthetic this compound (e.g., at a final concentration of 250 nM) or a vehicle control (e.g., ethanol) to the reaction mixtures.

  • Translation/Translocation Reaction: Incubate the mixtures at 30°C for 30-60 minutes to allow for protein synthesis and translocation.

  • Protease Protection: After incubation, treat half of each sample with Proteinase K. Proteins successfully translocated into the microsomes will be protected from digestion, while non-translocated proteins in the cytosol will be degraded.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. Successful translocation is indicated by the presence of a protease-protected, often glycosylated (higher molecular weight) or signal-cleaved (lower molecular weight) protein band in the this compound-negative, protease-treated sample, which should be absent or significantly reduced in the this compound-positive sample.[10]

Deregulation of Actin Cytoskeleton via WASP Activation

This compound directly targets the Wiskott-Aldrich Syndrome Protein (WASP) family, which are key regulators of actin polymerization.[17][18] WASP is primarily expressed in hematopoietic cells and is crucial for processes like chemotaxis.[19][20]

Mechanism: In its inactive state, WASP exists in an autoinhibited conformation.[20] this compound binds to the WASP-homology 1 (WH1) domain, disrupting this autoinhibition and leading to the uncontrolled activation of the Arp2/3 complex.[17][18] This results in excessive and mislocalized actin nucleation and polymerization, particularly in the perinuclear region.[17][21]

Downstream Consequences:

  • Cytoskeletal Rearrangements: The aberrant actin assembly causes dramatic changes in cell morphology, leading to cell rounding and detachment from the extracellular matrix.[4]

  • Defective Cell Adhesion and Migration: The disruption of normal actin dynamics impairs the formation of proper cell junctions and focal adhesions, leading to defects in cell adhesion and directional migration.[17] This mechanism is thought to contribute significantly to the breakdown of the epidermis and the formation of skin ulcers.[18]

Mycolactone_WASP_Activation This compound This compound WASP_inactive WASP (Autoinhibited) This compound->WASP_inactive Binds & Disrupts Autoinhibition WASP_active WASP (Active) WASP_inactive->WASP_active Arp23 Arp2/3 Complex WASP_active->Arp23 Activates Actin Actin Monomers Arp23->Actin Nucleates Actin_Filaments Uncontrolled Actin Polymerization Actin->Actin_Filaments Cell_Defects Defective Adhesion, Migration & Cytoskeletal Rearrangement Actin_Filaments->Cell_Defects

Figure 2: this compound hijacks WASP to induce uncontrolled actin polymerization.

Experimental Protocol: In Vitro Actin Polymerization Assay This assay measures the effect of this compound on actin polymerization kinetics in the presence of WASP and the Arp2/3 complex.

  • Protein Preparation: Purify recombinant N-WASP, Arp2/3 complex, and pyrene-labeled actin monomers. Pyrene-actin fluorescence increases significantly upon incorporation into a polymer.

  • Reaction Mixture: In a fluorometer cuvette, combine N-WASP and the Arp2/3 complex in a suitable buffer.

  • This compound Addition: Add this compound or a vehicle control to the mixture and incubate briefly.

  • Initiation of Polymerization: Initiate the reaction by adding pyrene-labeled actin monomers.

  • Fluorescence Monitoring: Measure the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • Analysis: Compare the polymerization curves. This compound-induced activation of N-WASP will result in a faster rate of actin polymerization compared to the control group without this compound.[17]

Induction of Apoptosis via mTOR Pathway Inhibition

This compound is a potent inducer of apoptosis, contributing to the extensive cell death and necrosis in Buruli ulcer lesions.[13][15] One key pathway involves the inhibition of the mechanistic Target of Rapamycin (mTOR).[22][23]

Mechanism: this compound interferes with the assembly of the mTORC2 complex.[22] This inhibition prevents the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[8][22] Inactivated Akt can no longer phosphorylate and inhibit the transcription factor FoxO3.[22][24] Dephosphorylated, active FoxO3 translocates to the nucleus and upregulates the transcription of the pro-apoptotic gene BCL2L11, which encodes the protein Bim.[8][22] Increased levels of Bim drive the cell into apoptosis.[25]

Downstream Consequences:

  • Cell Cycle Arrest: this compound-treated cells often arrest in the G0/G1 phase of the cell cycle prior to apoptosis.[4][15]

  • Bim-Dependent Apoptosis: The upregulation of Bim is a critical step in this compound-induced cytotoxicity. Studies have shown that Bim-deficient mice infected with M. ulcerans do not develop necrotic lesions and can control the infection, highlighting the importance of this pathway in pathogenesis.[8][22]

Table 2: Quantitative Data on this compound-Induced Cytotoxicity

Cell Type This compound Concentration Time of Exposure % Cell Death / Effect Reference
L929 Fibroblasts 3 ng/mL - 3 µg/mL 3 days Significant cell death [15]
L929 Fibroblasts 5 µg/mL 48 hours >80% cytotoxicity [16]

| J774 Macrophages | 3 ng/mL - 3 µg/mL | 3-5 days | Apoptosis induction |[15] |

Mycolactone_mTOR_Apoptosis This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibits Assembly Akt Akt mTORC2->Akt Phosphorylates (P) & Activates FoxO3_p FoxO3-P (Inactive, Cytosolic) Akt->FoxO3_p Phosphorylates (P) & Inactivates FoxO3 FoxO3 (Active) Akt->FoxO3 FoxO3_p->FoxO3 Dephosphorylation Nucleus Nucleus FoxO3->Nucleus Translocation Bim Bim Upregulation Nucleus->Bim Upregulates BCL2L11 (Bim) Transcription Apoptosis Apoptosis Bim->Apoptosis

Figure 3: this compound induces apoptosis via inhibition of the mTORC2-Akt-FoxO3 axis.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Proteins This method is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.[22][25]

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., L929 fibroblasts or THP-1 macrophages) and treat with various concentrations of this compound (e.g., 1-100 ng/mL) for a defined period (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473, an mTORC2 site), total Akt, phosphorylated FoxO3, total FoxO3, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the ratio of p-Akt/total Akt in this compound-treated cells would indicate mTORC2 pathway inhibition.[25]

Pro-inflammatory Effects via Inflammasome Activation

Paradoxically, while being a potent immunosuppressor, this compound can also exhibit pro-inflammatory activity by promoting the secretion of Interleukin-1β (IL-1β), a key inflammatory cytokine.[1][3]

Mechanism: The secretion of mature IL-1β requires two signals.[1]

  • Signal 1 (Priming): Provided by a pathogen-associated molecular pattern (PAMP) like LPS, which binds to a Toll-like receptor (e.g., TLR4), leading to the transcriptional upregulation of pro-IL-1β and components of the inflammasome via NF-κB.

  • Signal 2 (Activation): this compound can provide this second signal. It is thought to disturb the cell membrane, leading to potassium (K+) efflux and the production of reactive oxygen species (ROS).[1] These events trigger the assembly and activation of the NLRP3 and NLRP1 inflammasomes, which in turn activate Caspase-1.[1] Activated Caspase-1 cleaves pro-IL-1β into its mature, secretable form.

Downstream Consequences:

  • Localized Inflammation: While this compound's Sec61 blockade prevents the secretion of most cytokines, IL-1β is secreted via an unconventional, Sec61-independent pathway.[3] This this compound-induced IL-1β production can contribute to a localized inflammatory response and tissue damage at the site of infection, despite the overall immunosuppressive environment.[1]

Mycolactone_Inflammasome cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB proIL1B_gene pro-IL-1β & NLRP3 Transcription NFkB->proIL1B_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B This compound This compound Membrane Membrane Disruption This compound->Membrane K_efflux K+ Efflux Membrane->K_efflux ROS ROS Production Membrane->ROS NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 ROS->NLRP3 IL1B Mature IL-1β proIL1B->IL1B Casp1 pro-Caspase-1 NLRP3->Casp1 aCasp1 Active Caspase-1 Casp1->aCasp1 Cleavage aCasp1->proIL1B Cleavage Secretion Secretion IL1B->Secretion

Figure 4: this compound provides Signal 2 for NLRP3 inflammasome activation.

Experimental Protocol: Macrophage Stimulation and IL-1β ELISA This protocol measures the ability of this compound to induce IL-1β secretion from primed macrophages.[1]

  • Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs) in a multi-well plate and allow them to adhere.

  • Priming (Signal 1): Stimulate the macrophages with LPS (e.g., 50 ng/mL) for 3-4 hours to induce the expression of pro-IL-1β.

  • This compound Treatment (Signal 2): After priming, wash the cells and add fresh media containing a low, non-cytotoxic dose of this compound (e.g., 3 ng/mL).[1] Include positive controls (e.g., ATP or nigericin) and negative controls (LPS alone, this compound alone).

  • Incubation: Incubate the cells for an additional 6-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Compare the levels of IL-1β secreted under different conditions. A significant increase in IL-1β in the LPS + this compound group compared to the LPS-only or this compound-only groups demonstrates this compound's role as a second signal for inflammasome activation.[1]

Conclusion and Therapeutic Implications

The virulence of this compound is a result of its sophisticated and multifaceted attack on host cellular functions. Its primary role as a Sec61 inhibitor provides a unifying explanation for its profound immunosuppressive and cytotoxic effects, which are central to the pathology of Buruli ulcer.[2][8] Concurrently, its ability to deregulate the actin cytoskeleton via WASP and induce apoptosis through mTOR inhibition contributes to tissue destruction and ulcer formation.[17][22] The paradoxical pro-inflammatory potential via inflammasome activation adds another layer of complexity to its pathogenic profile.[1]

A deep understanding of these mechanisms is critical for the development of novel therapeutic strategies.

  • Sec61 Inhibitors: this compound itself is the most potent known inhibitor of Sec61, and its study provides a powerful tool for understanding the roles of the secretory pathway in health and disease, including cancer and viral infections.[8][26]

  • WASP Inhibitors: The discovery that this compound targets WASP suggests that inhibitors of this interaction, such as wiskostatin, could potentially be used to mitigate the toxin-induced epidermal degradation.[17][18]

  • Host-Directed Therapies: Targeting the host pathways exploited by this compound, such as the ER stress response or apoptosis, may offer new avenues for limiting the tissue damage associated with Buruli ulcer. For example, supplementation with the antioxidant glutathione (B108866) has been shown to protect cells from this compound-induced death.[14]

References

Mycolactone's role in the pathogenesis of Buruli ulcer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Mycolactone in the Pathogenesis of Buruli Ulcer

Abstract

Buruli ulcer (BU) is a debilitating, necrotizing skin disease caused by Mycobacterium ulcerans. The vast majority of the disease's pathology is attributable to a single virulence factor: this compound.[1][2] This polyketide-derived macrolide possesses a unique combination of cytotoxic, immunosuppressive, and analgesic properties that orchestrate the disease's progression.[3][4] This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's function, focusing on its primary cellular targets and the downstream consequences for the host. We will dissect the signaling pathways involved, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex interactions between the toxin and host cellular machinery. This document is intended for researchers, scientists, and drug development professionals engaged in the study of infectious diseases and molecular pathology.

This compound: Structure and Bioactivity

This compound is a family of closely related macrolides synthesized by giant polyketide synthases encoded on the pMUM001 megaplasmid of M. ulcerans.[4] The canonical structure, this compound A/B, consists of a 12-membered lactone core, a C5-O-linked polyunsaturated acyl side chain (the "southern" chain), and a C-linked upper side chain (the "northern" chain).[2][5] This lipid-like nature allows this compound to passively diffuse across host cell membranes to engage with its cytosolic targets.[6] The intact structure, particularly the southern polyketide side chain, is essential for its potent cytopathic activity.[2]

Core Pathogenic Mechanisms of this compound

This compound exerts its pleiotropic effects by engaging with at least two primary host cell targets, leading to profound cellular dysfunction, immunosuppression, and tissue destruction.

Primary Target: The Sec61 Translocon and Inhibition of Protein Secretion

The most significant breakthrough in understanding BU pathogenesis was the identification of the Sec61 protein translocon as the primary cellular target of this compound.[5][7][8][9][10] Sec61 is the central channel in the endoplasmic reticulum (ER) membrane responsible for the co-translational translocation of most newly synthesized secretory and transmembrane proteins.[1][11][12]

This compound directly binds to the α-subunit of Sec61, locking the translocon in an inactive state where the central pore is blocked, preventing nascent proteins from entering the ER lumen.[9][10][13] This blockade has two major consequences:

  • Immunosuppression: The production of a vast array of proteins essential for immune function is halted post-transcriptionally.[5][14][15] This includes cytokines, chemokines, MHC class I and II molecules, T-cell receptors, and co-stimulatory molecules.[5][7] By preventing the secretion of signaling molecules and the surface expression of receptors, this compound effectively severs communication between immune cells, leading to the profound lack of inflammation characteristic of early BU lesions.[1][2][16] This blockade affects virtually all immune cells, including monocytes, macrophages, dendritic cells (DCs), and T cells.[3][4][5]

  • Cytotoxicity via ER Stress: The sustained inhibition of protein translocation leads to an accumulation of mislocalized proteins in the cytosol, triggering proteotoxic stress.[7][11][17] This activates the integrated stress response (ISR) and the unfolded protein response (UPR).[12][17] Ultimately, unresolved ER stress leads to apoptotic cell death.[1][18][19][20] This apoptosis is mediated by several pathways, including the upregulation of the pro-apoptotic protein Bim and a novel pathway involving the histone methyltransferase SETD1B, which promotes the expression of the glutathione-degrading enzyme CHAC1, leading to cell death via oxidative stress.[5][18][21][22] This cytotoxic effect, particularly on endothelial cells, adipocytes, and other subcutaneous tissue cells, is the direct cause of the extensive coagulative necrosis seen in BU.[17]

Mycolactone_Sec61_Pathway This compound's Primary Mechanism: Sec61 Inhibition cluster_extracellular cluster_cell Host Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_outcome This compound This compound Sec61 Sec61 Translocon This compound->Sec61 Binds & Inhibits Ribosome Ribosome translating secretory/membrane protein Proteasome Proteasome Ribosome->Proteasome Mislocalized proteins are degraded Stress Proteotoxic Stress (ISR/UPR) Ribosome->Stress Accumulation of mislocalized proteins Ribosome->Sec61 Protein Translocation (Normal Process) Apoptosis Apoptosis Stress->Apoptosis Leads to Necrosis Tissue Necrosis Apoptosis->Necrosis Results in Sec61->Ribosome BLOCKADE Protein_ER Secreted/Membrane Proteins (e.g., Cytokines) Sec61->Protein_ER Successful Translocation Immunosuppression Immunosuppression (No Cytokines/Receptors) Sec61->Immunosuppression Blockade prevents protein export

Caption: this compound blocks the Sec61 translocon, halting protein secretion and inducing apoptosis.
Secondary Target: Wiskott-Aldrich Syndrome Protein (WASP)

In addition to its effects on protein secretion, this compound has been shown to hijack the Wiskott-Aldrich syndrome protein (WASP) and the related, ubiquitously expressed N-WASP.[5][23][24] These proteins are key regulators of actin cytoskeleton dynamics.

This compound binds to and disrupts the autoinhibition of WASP/N-WASP, leading to uncontrolled activation of the Arp2/3 complex and subsequent rampant actin polymerization.[5][23][25] This has several cytopathic consequences:

  • Cytoskeletal Rearrangement: Cells exhibit dramatic changes in morphology, rounding up and detaching from the extracellular matrix.[10][18]

  • Defective Cell Adhesion and Migration: The uncontrolled actin assembly impairs the formation of proper cell junctions and focal adhesions, hindering cell migration and tissue integrity.[23]

  • Anoikis: The loss of adhesion can trigger a form of programmed cell death known as anoikis, contributing to tissue damage.[2][26]

While the immunosuppressive effects of this compound are primarily attributed to Sec61 inhibition, the activation of WASP/N-WASP is a significant contributor to the direct cytotoxicity and physical tissue breakdown that forms the ulcerative lesion.[5][23]

Mycolactone_WASP_Pathway This compound's Secondary Mechanism: WASP Activation cluster_outcomes Cellular Consequences This compound This compound WASP WASP / N-WASP (Autoinhibited) This compound->WASP Binds & Disrupts Autoinhibition WASP_Active Active WASP / N-WASP WASP->WASP_Active Activation Arp23 Arp2/3 Complex WASP_Active->Arp23 Activates Actin Uncontrolled Actin Polymerization Arp23->Actin Initiates Rearrangement Cytoskeletal Rearrangement Actin->Rearrangement Adhesion Defective Adhesion & Migration Actin->Adhesion Anoikis Anoikis (Cell Death) Adhesion->Anoikis Leads to

Caption: this compound pathologically activates WASP, leading to cytoskeletal collapse and cell death.

Quantitative Data Summary

The biological effects of this compound are highly dependent on concentration and duration of exposure. The following tables summarize quantitative data from key studies.

Table 1: In Vitro Concentrations and Cellular Effects

Cell Type This compound Concentration Observed Effect Time Frame Reference
Human Monocytes 1-100 ng/mL Dose-dependent inhibition of TNF, IL-6, IL-8, IL-10 production - [14][15]
Murine Macrophages (LPS-stimulated) 3 ng/mL Increased IL-1β production - [1]
Murine Macrophages (LPS-stimulated) 30 ng/mL Full inhibition of IL-6/TNFα, significant cytotoxicity - [1]
L929 Fibroblasts, J774 Macrophages 60 ng/mL - 6 µg/mL Induction of apoptosis 3-5 days [19]

| Human Endothelial Cells (HDMECs) | 10 ng/mL | Changes in morphology, adhesion, and permeability | - |[12] |

Table 2: In Vivo Doses and Pathological Outcomes

Animal Model This compound Dose & Route Observed Pathological Outcome Time Frame Reference
Guinea Pig Intradermal injection Lesion histologically similar to BU with subcutaneous fat necrosis - [2]
Mouse 5 µg in footpad Induced local hypoesthesia (numbness) 2 hours - 2 days [5]
Mouse 2 µg intraperitoneally Limited development of distantly generated inflammatory pain - [5]

| Rat | Intrathecal injection | Decreased inflammatory cytokine production in the spinal cord | - |[5] |

Key Experimental Protocols

The study of this compound relies on a range of specialized molecular and cellular biology techniques.

This compound Isolation and Quantification
  • Source: this compound is typically isolated from lipid extracts of large-scale cultures of M. ulcerans (e.g., strain 1615).[5]

  • Extraction: Bacterial pellets are subjected to multiple rounds of extraction with organic solvents like chloroform/methanol followed by ethyl acetate.

  • Purification: The crude lipid extract is purified using silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound A/B.

  • Quantification: Purified this compound is quantified by mass spectrometry (LC-MS/MS) or UV spectrophotometry.[27]

In Vitro Cell Culture and Treatment
  • Cell Lines: A variety of mammalian cell lines are used to study this compound's effects, including murine L929 fibroblasts, J774 macrophages, primary human monocytes, and human dermal microvascular endothelial cells (HDMECs).[12][14][19]

  • Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Treatment Protocol: Purified this compound, typically dissolved in a vehicle like DMSO, is added to the cell culture medium at specified final concentrations (e.g., 1-100 ng/mL). Control cells are treated with an equivalent volume of the vehicle alone. Cells are then incubated for various time points (hours to days) before analysis.[1][15]

Cytokine Production Assays
  • Stimulation: To measure the immunosuppressive effect, immune cells (e.g., primary human monocytes) are often pre-treated with this compound for a short period (e.g., 1 hour) before being stimulated with a Toll-like receptor (TLR) ligand such as lipopolysaccharide (LPS).[5][14]

  • Measurement: After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

  • Analysis: The concentration of secreted cytokines (e.g., TNF, IL-6, IL-10) in the supernatant is quantified using enzyme-linked immunosorbent assays (ELISA).[14]

Apoptosis and Cytotoxicity Assays
  • Methodology: Apoptosis is a key outcome of this compound exposure. It can be measured using several methods:

    • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, in fixed cells or tissue sections.[1]

    • Caspase Activity Assays: this compound-induced apoptosis is caspase-dependent.[19][28] Assays can measure the activity of key executioner caspases like caspase-3. The use of pan-caspase inhibitors like Z-VAD-FMK can confirm the role of caspases.[18]

    • Cytotoxicity Assays: General cell viability can be assessed using assays that measure membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or bioluminescent ATP assays).[1]

In Vivo Animal Models
  • Mouse Model: The most common model involves injecting M. ulcerans or purified this compound into the footpad of a mouse.[29][30][31] This allows for the study of lesion development, bacterial burden, and local immune responses over several weeks.[2]

  • Guinea Pig Model: Intradermal injection of purified this compound into guinea pig skin effectively reproduces the characteristic histopathology of BU, including extensive necrosis of subcutaneous fat, making it a valuable model for studying tissue destruction.[2][19]

  • Pig Model: The pig model is gaining traction as it more accurately mimics the early stages of human skin infection.[29][31]

Experimental_Workflow Typical Experimental Workflow to Study this compound Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture M. ulcerans Extract Extract & Purify This compound (HPLC) Culture->Extract Treat Treat Cells with this compound (Vehicle Control) Extract->Treat Cells Culture Host Cells (e.g., Macrophages) Cells->Treat Stimulate Stimulate with LPS (for immune assays) Treat->Stimulate Incubate Incubate (Time Course) Stimulate->Incubate Supernatant Collect Supernatant Incubate->Supernatant Lysates Prepare Cell Lysates or Fix Cells Incubate->Lysates ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Apoptosis Apoptosis/Viability Assay (TUNEL, Caspase) Lysates->Apoptosis Microscopy Microscopy (Morphology) Lysates->Microscopy

Caption: A generalized workflow for investigating the in vitro effects of this compound on host cells.

Conclusion and Future Directions

This compound is the central driver of Buruli ulcer pathogenesis, wielding a sophisticated dual strategy of profound, targeted immunosuppression and broad cytotoxicity. Its ability to disable the host's protein secretion machinery via Sec61 inhibition is a uniquely effective mechanism for evading immune detection while simultaneously triggering the cell death pathways that lead to extensive tissue necrosis. The additional targeting of cytoskeletal regulators like WASP further contributes to the physical destruction of host tissue.

This detailed molecular understanding opens new avenues for therapeutic intervention. Rather than focusing solely on antibacterial agents, future strategies could include the development of drugs that directly counteract this compound's activity. Potential approaches include:

  • Sec61-Protecting Agents: Small molecules that prevent this compound from binding to Sec61 could restore immune function and prevent cell death.

  • WASP/N-WASP Inhibitors: As demonstrated experimentally, inhibitors like wiskostatin (B150537) can prevent this compound-induced epidermal degradation, suggesting a role in limiting tissue damage.[23][24]

  • Anti-Apoptotic or Antioxidant Therapies: Targeting the downstream effects of Sec61 blockade, such as by supplementing with glutathione (B108866), may mitigate the cytotoxic effects of the toxin.[21][22]

Further research into the precise structural interactions between this compound and its targets will be critical for the rational design of such novel therapeutics, offering hope for improved outcomes for patients suffering from this devastating neglected tropical disease.

References

The Molecular Sabotage of a Bacterial Toxin: An In-depth Guide to the Targets of Mycolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, is the primary virulence factor of Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. This devastating disease is characterized by extensive, painless necrotic skin lesions and profound localized immunosuppression. These pathological hallmarks are not caused by the bacterium itself, but by the systemic diffusion of this compound from the infection site. Over the past two decades, intensive research has unveiled a fascinating mechanism of molecular sabotage, revealing that this compound exerts its pleiotropic effects by engaging multiple key host cell proteins.

This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a principal focus on its interaction with the Sec61 translocon. We will delve into the biochemical consequences of these interactions, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to offer a complete picture of this compound's mechanism of action.

The Core Target: Sec61 Translocon Blockade

The most significant breakthrough in understanding this compound's cytotoxicity and immunomodulatory effects was the identification of the Sec61 protein translocon as its primary molecular target. The Sec61 complex is the central component of the machinery that facilitates the co-translational translocation of most nascent secretory and transmembrane proteins into the endoplasmic reticulum (ER).

Mechanism of Inhibition

This compound directly binds to the α-subunit of the Sec61 translocon (Sec61α). This binding event locks the translocon in an inactive conformation. Specifically, this compound prevents the signal peptide of a nascent polypeptide chain from engaging its binding site at the lateral gate of the translocon. While the lateral gate remains open, the central pore is blocked, effectively halting the entry of proteins into the ER. This potent inhibitory action makes this compound one of the most powerful Sec61 inhibitors discovered to date.

The inhibition is highly selective for certain protein classes. The biogenesis of secretory proteins, Type I, and Type II transmembrane proteins is efficiently blocked by this compound. In contrast, Type III and tail-anchored proteins, which utilize alternative translocation pathways, are resistant to its effects. Most multi-pass transmembrane proteins also appear largely unaffected.

Mycolactone_Sec61_Inhibition cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum cluster_Sec61 Sec61 Translocon mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation NascentChain Nascent Polypeptide (with Signal Peptide) Ribosome->NascentChain SRP SRP NascentChain->SRP binds Proteasome Proteasome NascentChain->Proteasome Mislocalized protein Sec61a Sec61α NascentChain->Sec61a Translocation Blocked SRP->Sec61a targets to Degradation Degradation Proteasome->Degradation This compound This compound This compound->Sec61a Binds & Inhibits ER_Membrane Sec61bg β, γ ER_Lumen ER Lumen inh

Caption: this compound inhibits the Sec61 translocon, blocking protein entry into the ER.

Downstream Consequences of Sec61 Blockade

The inhibition of protein translocation by this compound has profound and cascading effects on cellular function, directly explaining the major symptoms of Buruli ulcer.

  • Immunosuppression: The production of a vast array of secreted and transmembrane proteins essential for immune function is halted. This includes cytokines, chemokines, and their receptors (e.g., TNF, IL-6, IFN-γ receptor). The inability of immune cells to produce these signaling molecules or respond to them effectively paralyzes the local immune response, creating an immunologically privileged site for bacterial proliferation.

  • Cytotoxicity and Necrosis: Prolonged blockade of the Sec61 translocon leads to an accumulation of mislocalized proteins in the cytosol, which are targeted for degradation by the proteasome. This disruption of protein homeostasis induces significant cellular stress, particularly ER stress, and activates the Unfolded Protein Response (UPR). Chronic ER stress ultimately triggers apoptosis (programmed cell death) through various signaling pathways, including the ATF4/CHOP/Bim axis. This widespread cell death is the direct cause of the necrotic lesions.

  • Loss of Cell Adhesion: The production of transmembrane adhesion proteins and components of the extracellular matrix is impaired, leading to the detachment of cells from their substrate and each other. This process, known as anoikis (a form of apoptosis triggered by loss of adhesion), contributes to tissue destruction and ulcer formation.

Additional Molecular Targets

While Sec61 is the principal target, this compound has been shown to interact with other host proteins, contributing to the unique pathology of Buruli ulcer.

Wiskott-Aldrich Syndrome Protein (WASP) Family

This compound directly binds to and activates members of the WASP family (WASP and N-WASP), which are key regulators of actin cytoskeleton dynamics.

  • Mechanism: this compound mimics the action of the endogenous activator Cdc42, disrupting the autoinhibited conformation of WASP/N-WASP. This leads to uncontrolled activation of the Arp2/3 complex and subsequent rampant actin polymerization in the cytoplasm.

  • Consequences: This aberrant actin polymerization causes dramatic cytoskeletal rearrangements, leading to cell rounding and loss of adhesion. This effect is a major contributor to the cytopathic effects observed in vitro and the breakdown of tissue integrity in vivo.

Mycolactone_WASP_Activation This compound This compound WASP_inactive WASP/N-WASP (Autoinhibited) This compound->WASP_inactive Binds & Activates WASP_active WASP/N-WASP (Active) WASP_inactive->WASP_active Arp23 Arp2/3 Complex WASP_active->Arp23 Activates Polymerization Uncontrolled Actin Polymerization Arp23->Polymerization Actin G-Actin Actin->Polymerization Polymerizes Cytoskeleton Cytoskeletal Rearrangement & Cell Detachment Polymerization->Cytoskeleton

Caption: this compound activates WASP/N-WASP, causing uncontrolled actin polymerization.

Type 2 Angiotensin II Receptor (AT2R)

A fascinating and clinically relevant feature of Buruli ulcer is its painless nature. This has been attributed to this compound's interaction with the Type 2 Angiotensin II Receptor (AT2R) on neurons.

  • Mechanism: this compound activates AT2R, initiating a signaling cascade that involves phospholipase A2 and cyclooxygenase-1. This leads to the production of prostaglandin (B15479496) E2 (PGE2), which in turn activates potassium channels.

  • Consequences: The activation of potassium channels causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This effectively blocks the transmission of pain signals from the lesion site to the central nervous system, resulting in analgesia.

Mycolactone_AT2R_Analgesia This compound This compound AT2R AT2 Receptor (on Neuron) This compound->AT2R Activates PLA2 Phospholipase A2 AT2R->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX1 Cyclooxygenase-1 AA->COX1 PGE2 Prostaglandin E2 COX1->PGE2 Produces K_Channel K+ Channel PGE2->K_Channel Activates Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Causes K+ efflux Analgesia Analgesia (Painlessness) Hyperpolarization->Analgesia Blocks pain signals

Caption: this compound activates AT2R, leading to neuronal hyperpolarization and analgesia.

mTOR Signaling Pathway

This compound also intersects with the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, metabolism, and survival. This interaction provides another route to apoptosis.

  • Mechanism: this compound inhibits the mTOR pathway, specifically interfering with the assembly of the mTORC1 and mTORC2 complexes. The inhibition of mTORC2 leads to the inactivation of its downstream target, the kinase Akt.

  • Consequences: Inactive Akt is unable to phosphorylate and inhibit the transcription factor FoxO3. Active FoxO3 then translocates to the nucleus and upregulates the expression of the pro-apoptotic protein Bim. This mTOR-Akt-FoxO3-Bim axis represents a Sec61-independent pathway through which this compound can induce cell death.

Mycolactone_mTOR_Apoptosis This compound This compound mTORC2 mTORC2 Complex This compound->mTORC2 Inhibits Assembly Akt_active Akt (Active/Phosphorylated) mTORC2->Akt_active Activates mTORC2->Akt_active Akt_inactive Akt (Inactive) inh1 FoxO3_inactive FoxO3 (Inactive/Phosphorylated) Akt_active->FoxO3_inactive Phosphorylates (Inactivates) Akt_active->FoxO3_inactive inh2 FoxO3_active FoxO3 (Active) Akt_inactive->FoxO3_active Allows Activation Nucleus Nucleus FoxO3_active->Nucleus Translocates to Bim Bim Gene Expression Nucleus->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis Induces

Caption: this compound inhibits mTORC2, leading to Bim-dependent apoptosis.

Quantitative Data on this compound Activity

The potency of this compound and its analogues has been quantified in various cellular assays. The following tables summarize key data points, illustrating the concentration-dependent effects of the toxin.

Table 1: Cytotoxicity of this compound and Its Analogues
CompoundCell LineAssayEndpointValueCitation(s)
This compound A/BL929 (mouse fibroblast)Alamar BlueIC50 (48h)~12 nM
This compound A/BL929 (mouse fibroblast)Cytopathic EffectMin. Conc. (24h)0.025 ng/mL
This compound A/BJ774 (mouse macrophage)Apoptosis (Annexin V)-Induces apoptosis
This compound A/BPrimary Human KeratinocytesCytopathic EffectMin. Conc. (24h)>30 ng/mL
This compound A/BMurine NeuronsAT2R Binding InhibitionIC503 µg/mL

Note: Concentrations are often reported in ng/mL or µg/mL. For reference, the molecular weight of this compound A/B is ~742.9 g/mol . 10 ng/mL is approximately 13.4 nM.

Table 2: this compound Concentrations and Immunomodulatory Effects
Cell TypeEffect MeasuredThis compound Conc.OutcomeCitation(s)
Monocytes/MacrophagesCytokine/Chemokine Production50-125 ng/mLInhibition
Primary Human T-cellsCytokine/Chemokine Production-Profound Inhibition
Dendritic CellsMaturation/MigrationNon-cytotoxic conc.Inhibition

Key Experimental Protocols

The elucidation of this compound's mechanisms of action has relied on a variety of sophisticated experimental techniques. Below are outlines of the core methodologies.

This compound Extraction and Purification
  • Source: this compound is typically extracted from large-scale cultures of M. ulcerans (e.g., strain S1013) grown on solid agar (B569324) (e.g., Middlebrook 7H9) for several weeks.

  • Extraction: Bacterial colonies are harvested and submerged in an organic solvent like absolute ethanol (B145695) or a chloroform:methanol mixture to extract lipids.

  • Purification: The crude lipid extract is subjected to chromatographic techniques. A common method is thin-layer chromatography (TLC), where this compound A/B can be identified by its characteristic retention factor (RF) of approximately 0.23. Further purification is achieved using high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of this compound are confirmed by mass spectrometry (MS), which should show a characteristic sodium adduct [M+Na]+ at an m/z of ~765.5.

Cell Viability and Cytotoxicity Assays
  • Cell Culture: A sensitive cell line, typically the L929 mouse fibroblast line, is cultured in standard conditions.

  • Treatment: Cells are treated with serial dilutions of purified this compound or a vehicle control (e.g., DMSO).

  • Endpoint Measurement (48-72h):

    • Metabolic Activity (IC50): Assays like Alamar Blue or MTT are used. A reagent is added that is converted into a fluorescent or colored product by metabolically active cells. The signal is read on a plate reader, and the IC50 (concentration inhibiting 50% of metabolic activity) is calculated.

    • Apoptosis (Flow Cytometry): Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI, which enters dead cells). The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells is quantified by flow cytometry.

    • Cytopathic Effect (Microscopy): Cell rounding and detachment are visually assessed and scored using phase-contrast microscopy.

In Vitro Protein Translocation Assay
  • System Components: This cell-free assay uses rabbit reticulocyte lysate for in vitro translation, canine pancreatic rough microsomes (as a source of ER and Sec61), and a plasmid DNA or mRNA template encoding a secretory protein (e.g., pre-prolactin).

  • Procedure:

    • The components are mixed for translation in the presence of 35S-methionine to radiolabel the nascent protein.

    • This compound or a vehicle control is added to the reaction.

    • After incubation, successful translocation is assessed by treating the sample with a protease (e.g., proteinase K). Proteins that have successfully entered the microsomes are protected from digestion.

    • The reaction products are analyzed by SDS-PAGE and autoradiography. A protected band indicates successful translocation, and its absence or reduction in the this compound-treated sample demonstrates inhibition.

Experimental_Workflow_Translocation_Assay In Vitro Protein Translocation Assay Workflow Start Start: mRNA Template + Reticulocyte Lysate + 35S-Met + Microsomes (ER) Split Divide into Two Conditions Start->Split Control Condition 1: Add Vehicle (DMSO) Split->Control Treatment Condition 2: Add this compound Split->Treatment Incubate Incubate for In Vitro Translation/Translocation Control->Incubate Treatment->Incubate Protease Add Protease (e.g., Proteinase K) Incubate->Protease SDS_PAGE Analyze by SDS-PAGE & Autoradiography Protease->SDS_PAGE Result_Control Result 1 (Control): Protected Protein Band Visible (Successful Translocation) SDS_PAGE->Result_Control Result_Treatment Result 2 (this compound): Protected Band Absent/Reduced (Inhibited Translocation) SDS_PAGE->Result_Treatment

The Structural Tapestry of Mycolactones: A Guide to Natural Congeners and Their Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, the lipid-like exotoxin produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the devastating skin disease, Buruli ulcer. This complex macrolide exhibits a fascinating structural diversity among its natural congeners, which in turn dictates a spectrum of biological activities. This technical guide provides an in-depth exploration of the structural variations of natural mycolactones, presents quantitative data on their biological effects, details key experimental methodologies, and visualizes the intricate signaling pathways they modulate.

Core Structure and Congener Diversity

All natural mycolactones share a common architecture: a 12-membered macrolactone core and a C-linked upper side chain. The remarkable structural diversity arises from modifications to the O-linked southern polyunsaturated acyl side chain.[1][2] These variations include the length of the fatty acid backbone, the degree of unsaturation, the number and stereochemistry of hydroxyl groups, and the oxidation state of alcohols.[1][2] This structural plasticity has given rise to a family of this compound congeners, each with a distinct geographical and species-specific origin.

At least five distinct, naturally occurring this compound structural variants have been described:

  • This compound A/B: Produced by M. ulcerans strains from Africa, Malaysia, and Japan. It exists as a mixture of two geometric isomers (cis/trans) at the C4'-C5' double bond of the southern chain.[3][4]

  • This compound C: Found in M. ulcerans strains from Australia.[4]

  • This compound D: Associated with M. ulcerans strains from China.[4]

  • This compound E: Produced by Mycobacterium liflandii, a pathogen affecting amphibians in Sub-Saharan Africa.[4]

  • This compound F: Isolated from the fish pathogen Mycobacterium pseudoshottsii and certain strains of M. marinum found worldwide.[4]

Quantitative Biological Activity of this compound Congeners

The structural variations among this compound congeners directly impact their biological potency, particularly their cytotoxic and immunosuppressive effects. This compound A/B is generally considered the most potent of the natural variants.[5][6]

Cytotoxicity

The cytotoxic activity of this compound is a critical factor in the tissue necrosis observed in Buruli ulcer. The following table summarizes the available quantitative data on the cytotoxicity of various natural this compound congeners against the L929 murine fibroblast cell line.

This compound CongenerLC50 (nM)Reference Cell LineKey Structural Difference from this compound A/B
This compound A/B 12L929-
This compound C 186L929Lacks the C12' hydroxyl group on the southern chain.
This compound F 29L929Shorter southern side chain with only two hydroxyl groups.

Table 1: Cytotoxicity of Natural this compound Congeners.[1][3]

Immunosuppressive Activity

This compound potently suppresses the immune system, contributing to the characteristic lack of inflammation in Buruli ulcer lesions. While comprehensive IC50 values for immunosuppression are less readily available in a comparative format, studies have demonstrated the relative potency of different congeners. This compound A/B is the most potent inhibitor of IL-2 production by human lymphocytes, with mycolactones C, E, and F exhibiting lower inhibitory effects.[7] The presence of a hydroxyl group at the C-12' position on the southern chain appears to be critical for the potent immunosuppressive activity of this compound A/B.[7]

Key Experimental Protocols

This section outlines the fundamental methodologies employed in the study of mycolactones.

Isolation and Purification of Mycolactones

Objective: To extract and purify mycolactones from M. ulcerans cultures.

Methodology:

  • Cultivation: M. ulcerans is cultured on appropriate media, such as Middlebrook 7H9 broth supplemented with OADC and egg yolk, to promote this compound production.[8]

  • Extraction: The bacterial pellet and/or culture supernatant are subjected to lipid extraction, typically using a chloroform:methanol:water mixture (Folch extraction).[9][10]

  • Initial Purification (Thin-Layer Chromatography - TLC): The crude lipid extract is separated by TLC on silica (B1680970) gel plates using a solvent system such as chloroform:methanol:water (90:10:1). This compound typically has a retention factor (Rf) of approximately 0.23 and can be visualized as a light-yellow band.[9][11]

  • Final Purification (High-Performance Liquid Chromatography - HPLC): The this compound-containing band from the TLC plate is scraped and further purified by reversed-phase HPLC to separate the different congeners and isomers.[10][12]

Structural Characterization

Objective: To determine the chemical structure of purified mycolactones.

Methodology:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the this compound congener. For example, this compound A/B typically shows a sodium adduct at m/z 765.5.[11][13] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and identify characteristic fragments, such as the core lactone ring (m/z 429.4 for this compound A/B) and the polyketide side chain (m/z 359.2 for this compound A/B).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure, including the stereochemistry of the molecule.[11]

Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound congeners on cultured cells.

Methodology:

  • Cell Culture: A suitable cell line, such as the L929 murine fibroblast cell line, is cultured in appropriate media.

  • Treatment: Cells are treated with a range of concentrations of the purified this compound congener for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.[5]

    • AlamarBlue Assay: This is another metabolic indicator that uses a redox indicator to measure cell viability.[1][14]

  • Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (LC50 or IC50) is calculated by plotting the percentage of viable cells against the logarithm of the this compound concentration.[1][14]

This compound-Modulated Signaling Pathways

This compound exerts its pleiotropic effects by hijacking several key cellular signaling pathways.

Inhibition of the Sec61 Translocon

The primary mechanism underlying the cytotoxic and immunosuppressive effects of this compound is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[15][16] this compound binds to the Sec61α subunit, blocking the translocation of newly synthesized secretory and transmembrane proteins into the ER.[17][18] This leads to a global shutdown of the production of a vast array of proteins, including cytokines, chemokines, and cell surface receptors, ultimately triggering an integrated stress response and apoptosis.[16][19]

Sec61_Inhibition cluster_ER Endoplasmic Reticulum Ribosome Ribosome-Nascent Chain Complex Sec61 Sec61 Translocon Ribosome->Sec61 Translocation This compound This compound This compound->Sec61 Inhibition Protein Secretory/Membrane Protein Sec61->Protein

Caption: this compound blocks protein translocation by inhibiting the Sec61 translocon in the ER.

Modulation of the mTOR Signaling Pathway

This compound has been shown to inhibit the mechanistic Target of Rapamycin (mTOR) signaling pathway.[15][20] Specifically, it can lead to the dephosphorylation and inactivation of the kinase Akt, a key downstream effector of mTORC2.[15][20] This inactivation results in the activation of the transcription factor FoxO3, which in turn upregulates the pro-apoptotic protein Bim, leading to apoptosis.[15][20]

mTOR_Pathway This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibition Akt Akt (Active) mTORC2->Akt Akt_inactive Akt (Inactive) FoxO3 FoxO3 (Inactive) Akt->FoxO3 Inhibition FoxO3_active FoxO3 (Active) Akt_inactive->FoxO3_active Bim Bim FoxO3_active->Bim Upregulation Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound inhibits the mTORC2-Akt pathway, leading to apoptosis.

Stimulation of the Angiotensin II Type 2 Receptor (AT2R)

This compound has been identified as an agonist of the Angiotensin II Type 2 Receptor (AT2R).[6][20] This interaction is believed to be responsible for the analgesic properties of this compound, contributing to the painlessness of Buruli ulcer lesions. Activation of AT2R by this compound in neurons triggers a signaling cascade that leads to the opening of potassium channels, resulting in neuronal hyperpolarization and a reduced ability to transmit pain signals.[20]

AT2R_Pathway cluster_Neuron Neuron This compound This compound AT2R AT2R This compound->AT2R Activation Signaling Signaling Cascade AT2R->Signaling K_Channel K+ Channel (Open) Signaling->K_Channel Hyperpolarization Hyperpolarization (Analgesia) K_Channel->Hyperpolarization

Caption: this compound activates AT2R in neurons, causing hyperpolarization and analgesia.

Conclusion

The structural diversity of natural this compound congeners provides a rich landscape for understanding the structure-activity relationships of this potent bacterial toxin. The variations in the southern acyl side chain profoundly influence the cytotoxic and immunosuppressive activities of these molecules. A thorough understanding of their diverse structures, coupled with detailed knowledge of their mechanisms of action, is crucial for the development of novel diagnostics, therapeutics, and vaccines to combat Buruli ulcer. Furthermore, the unique ability of this compound to modulate fundamental cellular processes, such as protein translocation, presents opportunities for its development as a powerful tool in cell biology research and potentially as a scaffold for the design of novel therapeutic agents for other diseases.

References

An In-depth Technical Guide to Mycolactone's Modulation of the Host Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycolactone, a complex polyketide-derived macrolide, is the principal virulence factor of Mycobacterium ulcerans, the causative agent of the neglected tropical disease, Buruli ulcer. This disease is characterized by extensive, painless necrotic skin lesions with a paradoxical lack of inflammation. This guide provides a comprehensive technical overview of the molecular mechanisms through which this compound subverts the host immune response. The core of its activity lies in the potent and specific inhibition of the Sec61 translocon, the central channel for protein translocation into the endoplasmic reticulum. This action instigates a cascade of downstream effects, including a profound, post-transcriptional blockade of cytokine and chemokine secretion, impairment of immune cell function and communication, and ultimately, the induction of apoptosis. Concurrently, this compound manipulates other cellular pathways, affecting cytoskeletal dynamics and, paradoxically, inducing pro-inflammatory signals under specific conditions. Understanding these multifaceted interactions is critical for the development of novel diagnostics and host-directed therapies for Buruli ulcer and for harnessing this compound's unique properties for other therapeutic applications.

Core Mechanism of Action: Sec61 Translocon Blockade

The primary and most consequential molecular target of this compound in eukaryotic cells is the Sec61 translocon.[1][2][3] Sec61 is the essential protein-conducting channel that mediates the co-translational translocation of most secreted and transmembrane proteins into the endoplasmic reticulum (ER).[4][5] this compound directly targets the α subunit of the Sec61 complex, effectively obstructing the channel and preventing the entry of nascent polypeptide chains into the ER lumen.[6][7]

This blockade is not absolute; certain multi-pass transmembrane proteins may be less susceptible to its effects.[6] However, the vast majority of secretory proteins, including cytokines, chemokines, and immune receptors, are profoundly affected.[5][6] This inhibition is the foundational mechanism responsible for the majority of this compound's observed immunomodulatory and cytotoxic effects.[8][9] By preventing the biogenesis of key proteins required for immune signaling and function, this compound effectively paralyzes the host's ability to mount an effective response to the infection.[1][10]

G cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) Ribosome Ribosome-Nascent Chain Complex Sec61 Sec61 Translocon Ribosome->Sec61 Translocation This compound This compound This compound->Sec61 INHIBITS NascentProtein Nascent Protein Sec61->NascentProtein Entry into ER

Caption: this compound directly inhibits the Sec61 translocon, blocking protein entry into the ER.

Profound Immunosuppression

A hallmark of Buruli ulcer is the profound local and systemic immunosuppression, which is a direct consequence of this compound's activity.[11][12][13] This is achieved by disrupting multiple facets of both the innate and adaptive immune systems.

Post-Transcriptional Inhibition of Cytokine and Chemokine Production

This compound is a powerful, broad-spectrum inhibitor of cytokine and chemokine production by various immune cells, including monocytes, macrophages, and dendritic cells.[9][14][15] Critically, this inhibition occurs via a post-transcriptional mechanism.[14] While the signaling pathways (e.g., MAPK and NF-κB) that trigger the transcription of cytokine genes remain intact, the resulting proteins are unable to be secreted due to the Sec61 blockade.[5][14] This leads to a dramatic reduction in the levels of key inflammatory and regulatory mediators in the cellular microenvironment.[15][16]

Table 1: Quantitative Effects of this compound on Cytokine Production

Cytokine/Mediator Cell Type This compound Concentration Observed Effect Reference(s)
TNF, IL-6, IL-8, IL-10 Primary Human Monocytes Dose-dependent (up to 100 ng/mL) Powerful, dose-dependent inhibition/ablation of production. [14][15]
IL-1β Primary Human Monocytes 100 ng/mL Greatly reduced, but not completely abolished. [15]
Various (pro-inflammatory & regulatory) Murine Macrophages 3 ng/mL Significant decrease in production. [16]
IL-2 Human T-cells Not specified Strong inhibition of production. [15][17]
COX-2 Primary Human Monocytes 50-125 ng/mL Inhibition of production. [5]

| Chemokines (MIP-1α, RANTES, etc.) | Dendritic Cells | Not specified | Blocked production. |[18] |

Impairment of T-Cell and Dendritic Cell Function

This compound directly subverts the adaptive immune response by targeting T-cells and dendritic cells (DCs).

  • T-Cells: this compound suppresses T-cell activation and the production of essential cytokines like IL-2.[15][19] Furthermore, by inhibiting the expression of transmembrane proteins such as the homing receptor L-selectin (CD62L), it impairs the ability of T-cells to migrate to peripheral lymph nodes, effectively preventing their participation in the immune response.[5]

  • Dendritic Cells: As key antigen-presenting cells, DCs are severely compromised by this compound. The toxin blocks their phenotypic and functional maturation, limiting their capacity to activate T-cells.[10][20] The Sec61-dependent expression of MHC class I and II molecules is also decreased, leading to impaired direct and cross-presentation of antigens to T-cells.[10][18][20]

G cluster_cells Immune Cells cluster_effects Functional Consequences This compound This compound Sec61 Sec61 Blockade This compound->Sec61 Macrophage Macrophage/ Monocyte Sec61->Macrophage DC Dendritic Cell Sec61->DC TCell T-Cell Sec61->TCell Cytokine_Inhibition ⬇ Cytokine & Chemokine Secretion Macrophage->Cytokine_Inhibition DC->Cytokine_Inhibition Antigen_Presentation ⬇ Antigen Presentation (MHC I & II) DC->Antigen_Presentation Maturation ⬇ Maturation & Activation DC->Maturation Homing ⬇ Homing Receptor Expression (CD62L) TCell->Homing TCell_Activation ⬇ T-Cell Activation & IL-2 Production TCell->TCell_Activation

Caption: this compound's Sec61 blockade leads to widespread immunosuppressive effects on key immune cells.

Induction of Cytotoxicity and Apoptosis

While rapid immunosuppression occurs at non-cytotoxic concentrations, prolonged exposure to this compound is cytotoxic and induces programmed cell death (apoptosis) in a wide range of host cells.[20][21] This cytotoxicity is a delayed consequence of the sustained cellular stress caused by this compound's primary actions.[10]

Table 2: Cytotoxic Effects of this compound

Cell Line Exposure Duration Effect Reference(s)
L929 (Mouse Fibroblast) 48 hours Cytoskeletal rearrangements, growth arrest. [21]
L929 & J774 (Mouse Macrophage) 3 to 5 days Apoptotic cell death. [21]
Primary Human Macrophages & DCs > 48 hours Susceptible to apoptosis. [10]

| Guinea Pig Skin (in vivo) | Progressive | Increasing apoptosis as lesion develops. |[21] |

Apoptotic Signaling Pathways

This compound leverages several distinct signaling cascades to drive cells toward apoptosis.

  • Integrated Stress Response (ISR): The primary driver of apoptosis is the chronic cellular stress resulting from the Sec61 blockade. The accumulation of untranslocated proteins in the cytosol activates the ISR, leading to the upregulation of the transcription factor ATF4.[10][22] ATF4, in turn, induces the expression of the pro-apoptotic protein CHOP, culminating in apoptosis mediated by the Bcl-2 family member, Bim.[10]

G This compound This compound Sec61 Sec61 This compound->Sec61 INHIBITS ISR Integrated Stress Response (ISR) Sec61->ISR triggers ATF4 ATF4 Activation ISR->ATF4 CHOP CHOP Upregulation ATF4->CHOP Bim Bim Activation CHOP->Bim Apoptosis Apoptosis Bim->Apoptosis

Caption: The Sec61 blockade-induced Integrated Stress Response (ISR) pathway leading to apoptosis.

  • mTOR Pathway Inhibition: this compound has been shown to inhibit the mechanistic Target of Rapamycin (mTOR) signaling pathway, specifically interfering with the assembly of the mTORC2 complex.[10][23][24] This leads to the inactivation of the downstream kinase Akt. Inactivated Akt can no longer phosphorylate and inhibit the transcription factor FoxO3.[24] Active, dephosphorylated FoxO3 translocates to the nucleus and promotes the transcription of pro-apoptotic genes, most notably Bim.[10][24]

G This compound This compound mTORC2 mTORC2 This compound->mTORC2 INHIBITS Akt Akt mTORC2->Akt activates FoxO3 FoxO3 Akt->FoxO3 inhibits Bim Bim Upregulation FoxO3->Bim Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound's inhibition of the mTORC2-Akt axis promotes Bim-dependent apoptosis.

  • Glutathione (B108866) Depletion: A more recently elucidated pathway involves the histone methyltransferase SETD1B. This compound-induced stress leads to SETD1B-dependent upregulation of CHAC1, a gene encoding a key glutathione-degrading enzyme.[25] The resulting depletion of the cell's primary antioxidant, glutathione (GSH), increases oxidative stress and contributes significantly to apoptotic cell death.[25]

Additional Molecular Targets and Mechanisms

While Sec61 inhibition is the central mechanism, this compound also interacts with other host proteins to exert its full range of effects.

Hijacking of Wiskott-Aldrich Syndrome Protein (WASP)

This compound can directly bind to and activate members of the Wiskott-Aldrich Syndrome Protein (WASP) family of actin-nucleating factors.[26][27] WASP proteins are normally kept in an auto-inhibited state and are activated by cellular signals to control actin polymerization via the Arp2/3 complex.[26][28] this compound disrupts this auto-inhibition, leading to uncontrolled and aberrant actin assembly in the cytoplasm.[27][28] This results in the characteristic cytopathic effects of cell rounding, cytoskeletal collapse, and defective cell adhesion and migration.[24][28]

G This compound This compound WASP WASP/N-WASP (Autoinhibited) This compound->WASP activates Arp23 Arp2/3 Complex WASP->Arp23 activates Actin Uncontrolled Actin Polymerization Arp23->Actin CPE Cytopathic Effects (Cell rounding, adhesion loss) Actin->CPE

Caption: this compound activates WASP, leading to uncontrolled actin assembly and cytopathic effects.

Activation of Angiotensin II Type 2 Receptors (AT2R)

The characteristic painlessness of Buruli ulcer lesions is attributed to a separate mechanism involving the activation of Angiotensin II Type 2 Receptors (AT2R) on neurons.[5][10] This activation triggers a signaling cascade that leads to potassium channel-mediated hyperpolarization of the neuron, effectively blocking the transmission of pain signals.[10] This analgesic effect appears to be independent of Sec61 inhibition and the toxin's immunomodulatory activities.[10]

A Pro-Inflammatory Paradox: IL-1β Induction

Despite its overwhelmingly immunosuppressive nature, this compound has been shown to induce the secretion of the potent pro-inflammatory cytokine IL-1β from macrophages.[16] This process bypasses the conventional secretory pathway that this compound blocks. Instead, this compound is thought to act as a "second signal" that triggers the activation of the NLRP3/1 inflammasome, a cytosolic protein complex.[16] Activated inflammasomes cleave pro-IL-1β (produced in response to a "first signal" like LPS) into its mature, secretable form. This suggests that while this compound shuts down most inflammatory communication, it can selectively trigger specific pro-inflammatory pathways that may contribute to the underlying tissue destruction seen in Buruli ulcer.[16]

G Signal1 Signal 1 (e.g., LPS via TLR2) ProIL1B Transcription of pro-IL-1β Signal1->ProIL1B This compound This compound (Signal 2) NLRP3 NLRP3/1 Inflammasome Assembly This compound->NLRP3 activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B cleaves pro-IL-1β to

Caption: this compound acts as a second signal to activate the inflammasome and induce IL-1β secretion.

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the effects of this compound.

Protocol 1: Quantification of Cytokine Production from Macrophages
  • Objective: To measure the effect of this compound on the production of secreted cytokines.

  • Methodology:

    • Cell Culture: Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774) in 96-well plates and allow them to adhere.[29]

    • Pre-treatment: Treat the cells with desired concentrations of purified this compound (e.g., 0.1-100 ng/mL) or vehicle control (e.g., ethanol) for a defined period (e.g., 6 hours).[29]

    • Stimulation: Add a stimulating agent such as Lipopolysaccharide (LPS) (e.g., 50 ng/mL) to induce cytokine production and incubate for an appropriate time (e.g., 16-24 hours).[16][29]

    • Supernatant Collection: Centrifuge the plates and carefully collect the culture supernatants.

    • Quantification: Analyze cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex ELISA or a standard sandwich ELISA kit according to the manufacturer's instructions.[16][29]

Protocol 2: Assessment of this compound-Induced Apoptosis (TUNEL Assay)
  • Objective: To visualize and quantify apoptotic cells via detection of DNA fragmentation.

  • Methodology:

    • Cell Culture: Grow cells (e.g., L929 fibroblasts) on glass coverslips in a multi-well plate.

    • Treatment: Expose cells to a cytotoxic concentration of this compound or vehicle control for an extended period (e.g., 72-120 hours).[21]

    • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100 in sodium citrate).

    • TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction using a commercial kit. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates the label at the 3'-OH ends of fragmented DNA.

    • Microscopy: Mount the coverslips and visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[16]

Protocol 3: this compound Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the effect of this compound on cell viability and metabolic activity.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[24]

    • Treatment: Treat the cells with serial dilutions of synthetic or extracted this compound for a prolonged period (e.g., 72 hours).[24]

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: this compound Extraction from M. ulcerans Culture
  • Objective: To isolate and purify this compound for experimental use.

  • Methodology:

    • Bacterial Culture: Grow an M. ulcerans strain on Middlebrook 7H9 agar (B569324) plates for 8 weeks.[30]

    • Harvesting: Scrape colonies from the plates and transfer them into absolute ethanol (B145695). Incubate at room temperature for 3 days, protected from light.[30]

    • Extraction: Vortex the suspension and centrifuge to pellet the bacterial debris. Collect the ethanol supernatant containing the crude lipid extract.

    • Purification (Optional but Recommended): Further purify the this compound from the crude extract using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound A/B for biological assays.[29]

    • Quantification: Confirm the identity and quantify the concentration of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

Conclusion and Future Perspectives

This compound is a uniquely evolved bacterial toxin that masterfully subverts the host immune system through a primary attack on the Sec61 translocon. This single action precipitates a cascade of events, leading to a comprehensive shutdown of secreted immune mediators, the functional paralysis of key immune cells, and eventual cytotoxicity. Its ability to also manipulate the actin cytoskeleton and selectively trigger IL-1β release highlights a sophisticated, multi-pronged strategy to create a niche for bacterial survival and proliferation.

For researchers and drug developers, the pathways modulated by this compound present several opportunities. First, a deeper understanding of the Sec61-mycolactone interaction could lead to the design of specific inhibitors to be used as host-directed therapies for Buruli ulcer, aiming to restore immune function. Second, the potent and selective immunosuppressive properties of this compound itself, if appropriately harnessed and detoxified, could inspire the development of novel anti-inflammatory or immunosuppressive agents for treating autoimmune diseases or preventing transplant rejection. Finally, the study of this compound continues to provide invaluable insights into fundamental cellular processes, from protein translocation and stress responses to immune cell communication, reinforcing its significance far beyond the confines of a single neglected tropical disease.

References

An In-Depth Technical Guide to the Initial Characterization of Mycolactone Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Mycolactone, a polyketide-derived macrolide, is the principal virulence factor of Mycobacterium ulcerans, the causative agent of the necrotizing skin disease Buruli ulcer.[1][2][3] This complex lipid toxin exhibits a range of biological activities, including potent cytotoxic, immunosuppressive, and analgesic properties, making its characterization a critical step in understanding the disease's pathogenesis and developing targeted therapeutics.[3][4][5] This guide provides a comprehensive overview of the core methodologies for the initial extraction, purification, and characterization of this compound from lipid extracts, supported by detailed experimental protocols, quantitative data summaries, and visualizations of its molecular mechanisms of action.

Extraction and Purification Workflow

The isolation of this compound is the foundational step for all subsequent characterization. The process begins with the extraction of total lipids from M. ulcerans cultures or infected tissue, followed by purification steps to isolate the this compound congeners.

Experimental Protocol 1: Lipid Extraction and Purification

This protocol outlines a standard method for extracting and purifying this compound A/B.

  • Bacterial Culture & Harvest: Cultivate M. ulcerans in an appropriate medium (e.g., M7H9/OADC with 2% egg yolk) to enhance this compound production.[6] Harvest bacterial cells by centrifugation.

  • Total Lipid Extraction (Folch Method Adaptation):

    • Resuspend the bacterial pellet in a 2:1 mixture of chloroform:methanol.

    • Homogenize the sample thoroughly.

    • Add water to achieve a final chloroform:methanol:water ratio of 2:1:0.8 to induce phase separation.

    • Centrifuge to separate the layers. The lower organic phase contains the total lipids.

    • Carefully collect the lower organic phase and evaporate the solvent under reduced pressure.[7]

  • Acetone Fractionation:

    • Resuspend the dried lipid extract in a small volume of acetone. This compound is soluble in acetone.[2][8][9]

    • Centrifuge to pellet insoluble lipids. Collect the acetone-soluble supernatant, which is enriched with this compound.

  • Purification by Chromatography:

    • Thin-Layer Chromatography (TLC): Use preparative TLC with a solvent system of chloroform:methanol:water (90:10:1) to separate the components. This compound A/B appears as a light-yellow, UV-active band with a retention factor (Rf) of approximately 0.23.[4][5][9]

    • High-Performance Liquid Chromatography (HPLC): For higher purity and quantification, use reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) in water and UV detection at 360 nm.[6]

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis M_ulcerans M. ulcerans Culture Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) M_ulcerans->Lipid_Extraction Acetone_Fractionation Acetone Fractionation Lipid_Extraction->Acetone_Fractionation Crude_Extract Crude this compound Extract Acetone_Fractionation->Crude_Extract TLC Preparative TLC Crude_Extract->TLC HPLC Reversed-Phase HPLC TLC->HPLC Pure_this compound Purified this compound A/B HPLC->Pure_this compound Characterization Physicochemical & Biological Characterization Pure_this compound->Characterization

Caption: Workflow for this compound Extraction, Purification, and Analysis.

Physicochemical Characterization

Once purified, the identity and structure of this compound are confirmed using chromatographic and spectrometric techniques.

Experimental Protocol 2: TLC and Mass Spectrometry Analysis
  • Analytical TLC:

    • Spot the purified, acetone-soluble lipid extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a chamber containing a chloroform:methanol:water (90:10:1) solvent system.[4]

    • Visualize the plate under UV light. This compound A/B should appear as a single spot at Rf ≈ 0.23.[5][9]

  • Mass Spectrometry (MS):

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

    • Use electrospray ionization (ESI) in positive ion mode.[8]

    • Monitor for the characteristic sodium adduct [M+Na]⁺ and the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+Na]⁺ ion (m/z 765.5) to confirm the presence of the characteristic core lactone and polyketide side chain fragments.[8]

Data Presentation: Key Physicochemical Properties

The following table summarizes the key quantitative data used for the initial identification of this compound A/B.

ParameterMethodCharacteristic Value
Retention Factor (Rf) TLC0.23 (in Chloroform:Methanol:Water 90:10:1)[4][5][9]
Sodium Adduct [M+Na]⁺ ESI-MSm/z 765.5[4][5][8]
Protonated Ion [M+H]⁺ ESI-MSm/z 743.5[8]
MS/MS Fragment 1 ESI-MS/MSm/z 429.4 (Core Lactone Ring)[8]
MS/MS Fragment 2 ESI-MS/MSm/z 359.2 (Polyketide Side Chain)[8]
UV Absorbance Maximum HPLC-UV360-362 nm[6][10]
Table 1: Summary of key physicochemical data for this compound A/B characterization.

Biological Characterization: Cytotoxicity Assays

A hallmark of this compound is its potent cytotoxicity. In vitro cell-based assays are essential for confirming the biological activity of the purified extract.

Experimental Protocol 3: L929 Fibroblast Cytotoxicity Assay
  • Cell Culture: Seed L929 murine fibroblasts in 96-well plates and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of the purified this compound extract. Treat the cells with a range of concentrations (e.g., 0.1 ng/mL to 100 ng/mL).[9] Include a vehicle control (e.g., ethanol (B145695) or DMSO).[11]

  • Incubation: Incubate the cells for 24 to 72 hours.

  • Assessment of Cytopathic Effect (CPE):

    • At 24-48 hours, observe cells using light microscopy for characteristic CPE, including cytoskeletal rearrangement (cell rounding) and detachment from the plate.[9][11]

  • Assessment of Cell Death:

    • At 48-72 hours, quantify cell viability. Apoptosis can be measured by flow cytometry using Annexin V/PI staining.[9]

Data Presentation: Cytotoxic Effects of this compound

This compound's effects are dose- and time-dependent across various cell types.

Cell LineBiological EffectEffective ConcentrationExposure Time
L929 (Murine Fibroblast) Cell Rounding / CPE0.025 ng/mL12-24 hours[9]
L929 (Murine Fibroblast) Apoptosis> 3 ng/mL3-5 days[11]
Primary Human Keratinocytes Cell Rounding> 30 ng/mL24 hours[9]
Primary Human Keratinocytes Cell Death> 100 ng/mL48-72 hours[9]
Human Dermal Microvascular Endothelial Cells Apoptosis> 7 ng/mL3-4 days[9]
Various Skin Cells (Fibroblasts, Epithelial, Endothelial) Detachment & Death> 10 nM (~7.4 ng/mL)> 48 hours[2]
Table 2: Summary of this compound's cytotoxic activity on representative cell lines.

Molecular Mechanisms of Action

This compound exerts its pleiotropic effects by interacting with multiple host cell targets, leading to the disruption of fundamental cellular processes.

The Primary Target: Sec61 Translocon Blockade

The most profound mechanism of this compound action is the potent inhibition of the Sec61 translocon, the central channel for protein translocation into the endoplasmic reticulum (ER).[2][12][13][14] This blockade prevents the synthesis of most secreted and transmembrane proteins, including cytokines, chemokines, and immune receptors, leading to powerful immunosuppression.[2][9] Sustained Sec61 inhibition also triggers an integrated stress response (ISR) that culminates in apoptosis.[2][13][15]

G cluster_0 Cellular Consequences Myco This compound Sec61 Sec61 Translocon (ER Membrane) Myco->Sec61 Binds & Inhibits Block Translocation Blockade Sec61->Block Protein_Down Secreted & Membrane Proteins Downregulated (e.g., Cytokines, Receptors) Block->Protein_Down Stress Integrated Stress Response (ISR) via ATF4/CHOP Block->Stress Immuno Immunosuppression Apoptosis Apoptosis Protein_Down->Immuno Stress->Apoptosis

Caption: this compound inhibits the Sec61 translocon, causing immunosuppression and apoptosis.
Cytoskeletal Disruption via WASP Activation

This compound directly binds to and activates the Wiskott-Aldrich Syndrome protein (WASP) and its relatives (e.g., N-WASP).[5][16] It functions by disrupting the natural autoinhibition of WASP, leading to uncontrolled activation of the Arp2/3 complex.[16][17] This results in aberrant actin polymerization, causing the characteristic cell rounding, cytoskeletal rearrangement, and defective cell adhesion and migration observed in cytotoxicity assays.[16][17]

G cluster_0 Phenotypic Outcomes Myco This compound WASP WASP / N-WASP (Autoinhibited) Myco->WASP Binds & Disrupts Autoinhibition WASP_Active Active WASP WASP->WASP_Active Arp23 Arp2/3 Complex WASP_Active->Arp23 Activates Actin Uncontrolled Actin Polymerization Arp23->Actin Adhesion Defective Adhesion Actin->Adhesion Migration Defective Migration Actin->Migration Shape Cell Rounding Actin->Shape

Caption: this compound hijacks WASP to induce uncontrolled actin polymerization.
Induction of Apoptosis via the mTORC2/Akt/FoxO3 Axis

In addition to stress-induced apoptosis from Sec61 blockade, this compound triggers cell death by inhibiting the mTORC2 signaling pathway.[2][17][18] Inhibition of mTORC2 prevents the activation of the kinase Akt.[2] In the absence of Akt-mediated inhibition, the transcription factor FoxO3 translocates to the nucleus and upregulates the expression of the pro-apoptotic protein Bim, ultimately leading to apoptosis.[2][17][18]

G Myco This compound mTORC2 mTORC2 Myco->mTORC2 Akt Akt mTORC2->Akt Activates FoxO3 FoxO3 Akt->FoxO3 Inhibits Bim Bim Upregulation FoxO3->Bim Activates Transcription Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound inhibits the mTORC2-Akt pathway to induce Bim-dependent apoptosis.

References

The Chemistry and Biological Activity of Mycolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mycolactone, a complex polyketide-derived macrolide, is the primary virulence factor of Mycobacterium ulcerans, the causative agent of Buruli ulcer. This debilitating disease is characterized by extensive, painless necrotic skin lesions. The unique chemical structure of this compound underpins its potent and diverse biological activities, including cytotoxicity, immunosuppression, and analgesia. This technical guide provides an in-depth review of the chemistry and biological actions of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Profile of this compound

This compound is characterized by a 12-membered macrolactone core, a C-linked upper side chain, and an O-linked lower polyunsaturated acyl side chain.[1][2] The core and upper side chain are highly conserved across different this compound variants, while the lower side chain exhibits structural diversity, giving rise to various congeners with differing biological potencies.[3][4]

Structure: The most common and biologically active form is this compound A/B, a mixture of two geometric isomers at the C4'-C5' double bond of the lower side chain.[5] The complex stereochemistry of this compound has been elucidated through extensive NMR spectroscopy and confirmed by total synthesis.[6]

Synthesis: The total synthesis of this compound has been a significant challenge for organic chemists, with several generations of synthetic strategies developed to improve efficiency and yield.[7][8] These synthetic efforts have not only provided access to pure this compound for biological studies but also enabled the creation of various analogs for structure-activity relationship (SAR) studies.[1]

Structure-Activity Relationship (SAR): SAR studies have revealed that the integrity of both the upper and lower side chains is crucial for this compound's biological activity.[1][9] Modifications to the lower side chain, in particular, lead to more pronounced changes in cytotoxicity.[1][10] Truncation of either side chain generally results in a significant loss of activity, highlighting the importance of the molecule's overall architecture for its interaction with cellular targets.[11]

Biological Activity and Molecular Mechanisms

This compound exerts pleiotropic effects on host cells, primarily through the inhibition of key cellular processes. Its main molecular targets include the Sec61 translocon, the Wiskott-Aldrich Syndrome Protein (WASP), and the mTOR signaling pathway.

Cytotoxicity

This compound is highly cytotoxic to a variety of mammalian cells, including fibroblasts, macrophages, and endothelial cells.[5][12][13] The cytotoxic effects are dose- and time-dependent, with higher concentrations leading to necrosis and lower concentrations inducing apoptosis.[5][13]

Table 1: Cytotoxicity of this compound A/B in L929 Murine Fibroblasts

Assay TypeEndpointConcentrationIncubation TimeResultReference
Cytopathic Effect90-100% cell rounding3 ng/mL - 3 µg/mL48 hoursCytoskeletal rearrangement and growth arrest[13]
Cell DeathSignificant cell death3 ng/mL - 3 µg/mL72 hoursEthidium homodimer uptake[13]
ApoptosisTUNEL positive300 ng/mL72 hoursDNA fragmentation[13]
Metabolic ActivityIC50~15 ng/mLNot specifiedMTS assay[14]
Immunosuppression

A hallmark of Buruli ulcer is the lack of a robust inflammatory response at the site of infection, a phenomenon attributed to the potent immunosuppressive properties of this compound.[7][12] this compound inhibits the production of a wide range of cytokines and chemokines by immune cells, including T cells and macrophages.[7][10][15] This inhibition occurs at a post-transcriptional level, primarily by blocking the translocation of nascent polypeptide chains into the endoplasmic reticulum via the Sec61 translocon.[16][7]

Table 2: Immunosuppressive Effects of this compound

Cell TypeCytokine InhibitedThis compound ConcentrationStimulationResultReference
Human MonocytesTNF, IL-6, IL-10, IL-1βDose-dependentTLR ligandsPowerful inhibition of cytokine production[7]
Murine MacrophagesTNFDose-dependentM. ulcerans infectionInhibition of TNF production[2][11]
Human T cellsIL-2100 ng/mLanti-CD3/CD28Blocked activation-induced production[15][17]
Analgesia

The painless nature of Buruli ulcer lesions is another direct consequence of this compound's activity. The toxin has been shown to induce analgesia by interacting with angiotensin II type 2 receptors on neurons, leading to hyperpolarization and inhibition of neuronal firing.

Signaling Pathways Targeted by this compound

This compound's diverse biological effects stem from its ability to interfere with fundamental cellular signaling pathways.

Sec61 Translocon Inhibition

The primary molecular target of this compound is the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane.[6][12] By binding to the α-subunit of Sec61, this compound blocks the entry of newly synthesized secretory and membrane proteins into the ER, leading to their degradation in the cytosol. This blockade of protein translocation is the underlying mechanism for its potent immunosuppressive effects.

Sec61_Inhibition cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP 1. Signal sequence recognition SRP_Receptor SRP Receptor SRP->SRP_Receptor 2. Targeting to ER Sec61 Sec61 Translocon SRP_Receptor->Sec61 3. Transfer to Sec61 This compound This compound This compound->Sec61 Inhibition Nascent_Protein Nascent Protein Sec61->Nascent_Protein 4. Protein Translocation (Blocked) WASP_Activation This compound This compound WASP WASP/N-WASP (autoinhibited) This compound->WASP Binds and activates WASP_active Active WASP/N-WASP Arp23 Arp2/3 Complex WASP_active->Arp23 Activates Actin Actin Monomers Arp23->Actin Nucleates Actin_Polymerization Aberrant Actin Polymerization Actin->Actin_Polymerization Cytoskeletal_Defects Cytoskeletal Defects (Loss of adhesion, etc.) Actin_Polymerization->Cytoskeletal_Defects mTOR_Inhibition This compound This compound mTORC2 mTORC2 Complex This compound->mTORC2 Inhibits Akt Akt mTORC2->Akt Phosphorylates Akt_p Phospho-Akt (Active) Pro_apoptotic Pro-apoptotic Factors (e.g., FoxO3) Akt_p->Pro_apoptotic Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis Promotes

References

Mycolactone's Disruption of Cellular Homeostasis: A Technical Guide to its Core Mechanisms and Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, a potent polyketide-derived macrolide produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the extensive tissue necrosis and immunosuppression characteristic of Buruli ulcer. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts cellular processes, with a particular focus on its ability to induce apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways affected by this complex toxin.

Core Cellular Impact of this compound: A Multi-pronged Assault

This compound exerts its profound cytotoxic and immunomodulatory effects through a multi-pronged attack on fundamental cellular processes. The primary and most well-characterized mechanism is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[1][2][3] This blockade has far-reaching consequences, leading to a global shutdown of the synthesis of most secreted and transmembrane proteins.[1][2][3] Additionally, this compound directly interacts with the Wiskott-Aldrich syndrome protein (WASP), leading to dysregulation of the actin cytoskeleton.[4][5]

Inhibition of the Sec61 Translocon

The Sec61 complex is responsible for the translocation of newly synthesized polypeptides with a signal peptide into the ER lumen. This compound binds to the α-subunit of Sec61, effectively stalling the translocation process.[1][6] This leads to the accumulation of untranslocated proteins in the cytosol, where they are subsequently targeted for degradation by the proteasome.[7] The disruption of protein secretion affects a vast array of cellular functions, including cell-cell communication, signal transduction, and maintenance of the extracellular matrix.

Dysregulation of the Actin Cytoskeleton via WASP

This compound has been shown to directly bind to and activate the Wiskott-Aldrich syndrome protein (WASP) and its neural counterpart, N-WASP.[4][5] These proteins are key regulators of actin polymerization. By mimicking the effect of the endogenous activator Cdc42, this compound induces uncontrolled activation of the Arp2/3 complex, leading to aberrant actin filament formation.[4] This results in profound changes in cell morphology, including cell rounding and detachment from the extracellular matrix, which can ultimately trigger a form of apoptosis known as anoikis.[8]

Quantitative Analysis of this compound's Cytotoxic and Apoptotic Effects

The cytotoxic and apoptotic effects of this compound are dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Cytotoxicity of this compound (A/B Variant) in Various Cell Lines

Cell LineAssayEndpointValueIncubation TimeReference
L929 (Murine Fibroblast)Alamar BlueIC50~4 ng/mL (~5.4 nM)48 hours[9]
L929 (Murine Fibroblast)Flow Cytometry (Annexin V/PI)LC5012 nM48 hours[10]
HeLa (Human Epithelial)Not SpecifiedCytopathic Effect>10 nM>48 hours[5]
THP-1 (Human Monocytic)Trypan Blue ExclusionSignificant Cell Death30 ng/mL48 hours[4]
SW10 (Mouse Schwann)Trypan Blue Exclusion% Dead Cells76.7%24 hours (at 30 ng/mL)[11]
Primary Human KeratinocytesNot SpecifiedCell Death>100 ng/mL48-72 hours[8]

Table 2: Induction of Apoptosis by this compound (A/B Variant)

Cell LineAssayParameterThis compound ConcentrationIncubation TimeResultReference
L929 (Murine Fibroblast)TUNEL% Apoptotic Cells30 ng/mL48 hours25.4%[11]
L929 (Murine Fibroblast)TUNEL% Apoptotic Cells300 ng/mL48 hours48%[11]
SW10 (Mouse Schwann)TUNEL% Apoptotic Cells30 ng/mL48 hours84.1%[11]
SW10 (Mouse Schwann)TUNEL% Apoptotic Cells300 ng/mL48 hours91%[11]
SW10 (Mouse Schwann)Immunofluorescence% Cleaved Caspase-3 Positive Cells30 ng/mL24 hours10-21%[12]
L929 (Murine Fibroblast)Immunofluorescence% Cleaved Caspase-3 Positive Cells30 ng/mL24 hours2-3%[12]

Signaling Pathways Disrupted by this compound

This compound's primary interactions with Sec61 and WASP trigger a cascade of downstream signaling events that culminate in cellular dysfunction and apoptosis.

Sec61 Inhibition, ER Stress, and the mTORC2-Akt-FoxO3-Bim Axis

The blockade of protein translocation by this compound leads to an accumulation of unfolded proteins in the cytosol and a depletion of essential proteins in the ER, inducing a state of cellular stress known as the unfolded protein response (UPR) or integrated stress response (ISR).[5][6] This stress response, in turn, can activate apoptotic pathways.

One key pathway involves the inhibition of the mechanistic target of rapamycin (B549165) complex 2 (mTORC2).[4][13] this compound-induced stress leads to the inactivation of the serine/threonine kinase Akt (also known as protein kinase B).[13] Dephosphorylated Akt is unable to inhibit the transcription factor FoxO3.[4][13] Active FoxO3 then translocates to the nucleus and upregulates the expression of the pro-apoptotic BH3-only protein Bim.[4][13] Bim, in turn, activates the intrinsic apoptotic pathway, leading to caspase activation and cell death.

Mycolactone_Sec61_Apoptosis_Pathway This compound This compound Sec61 Sec61 Translocon This compound->Sec61 Protein_Translocation Protein Translocation to ER Sec61->Protein_Translocation mediates ER_Stress ER Stress / ISR Protein_Translocation->ER_Stress mTORC2 mTORC2 ER_Stress->mTORC2 inhibits Akt Akt (active) mTORC2->Akt Akt_inactive Akt (inactive) FoxO3 FoxO3 (inactive) Akt->FoxO3 FoxO3_active FoxO3 (active) Bim Bim Expression FoxO3_active->Bim promotes Apoptosis Apoptosis Bim->Apoptosis induces

Caption: this compound-induced apoptosis via Sec61 inhibition and the mTORC2-Akt-FoxO3-Bim pathway.
WASP-Mediated Cytoskeletal Disruption and Anoikis

This compound's activation of WASP leads to uncontrolled actin polymerization, causing dramatic changes in cell morphology, loss of adhesion, and cell rounding.[4] This detachment from the extracellular matrix can trigger anoikis, a specialized form of apoptosis that is initiated in response to the loss of cell-matrix interactions.

Mycolactone_WASP_Anoikis_Pathway This compound This compound WASP WASP/N-WASP This compound->WASP activates Arp2_3 Arp2/3 Complex WASP->Arp2_3 activates Actin_Polymerization Uncontrolled Actin Polymerization Arp2_3->Actin_Polymerization promotes Cytoskeletal_Disruption Cytoskeletal Disruption Actin_Polymerization->Cytoskeletal_Disruption Cell_Adhesion_Loss Loss of Cell Adhesion Cytoskeletal_Disruption->Cell_Adhesion_Loss Anoikis Anoikis (Apoptosis) Cell_Adhesion_Loss->Anoikis

Caption: this compound-induced anoikis through WASP-mediated cytoskeletal disruption.
The Paradoxical Induction of IL-1β Secretion

While this compound is a potent inhibitor of the secretion of most cytokines due to its action on Sec61, it paradoxically induces the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[14] IL-1β is secreted through an unconventional, Sec61-independent pathway. This compound is thought to provide the "second signal" for inflammasome activation, possibly through potassium efflux or the generation of reactive oxygen species, leading to the cleavage of pro-IL-1β by caspase-1 and the release of mature IL-1β.[14]

Mycolactone_IL1B_Pathway cluster_cell Macrophage This compound This compound Inflammasome Inflammasome (e.g., NLRP3) This compound->Inflammasome activates (Signal 2) Signal1 Signal 1 (e.g., TLR activation) pro_IL1B Pro-IL-1β (inactive) Signal1->pro_IL1B induces transcription IL1B Mature IL-1β (active) Caspase1 Caspase-1 (active) Inflammasome->Caspase1 activates Caspase1->pro_IL1B cleaves Secretion Unconventional Secretion IL1B->Secretion IL1B_out Secreted IL-1β Secretion->IL1B_out

Caption: this compound's role in the unconventional secretion of IL-1β.

Detailed Methodologies for Key Experiments

This compound Extraction and Purification from M. ulcerans

This protocol outlines the general steps for extracting and purifying this compound from bacterial cultures.[15][16][17][18]

  • Bacterial Culture: Culture M. ulcerans in Middlebrook 7H9 broth supplemented with OADC at 32°C to late logarithmic or early stationary phase.

  • Harvesting: Pellet the bacteria by centrifugation.

  • Lipid Extraction: Resuspend the bacterial pellet in a chloroform (B151607):methanol (2:1, v/v) solution and incubate with shaking.

  • Phase Separation: Add water to the mixture to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Acetone (B3395972) Precipitation: Resuspend the dried lipids in a small volume of chloroform and add cold acetone to precipitate phospholipids.

  • Purification: The acetone-soluble fraction, which is enriched in this compound, can be further purified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP) according to the manufacturer's instructions.

  • Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI or Hoechst and visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect the expression levels of specific proteins, such as the pro-apoptotic protein Bim and the executioner caspase, cleaved caspase-3.

  • Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bim, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a formidable bacterial toxin that profoundly disrupts cellular function through multiple mechanisms. Its ability to inhibit the Sec61 translocon and dysregulate the actin cytoskeleton triggers complex signaling cascades that ultimately lead to apoptosis. A thorough understanding of these molecular interactions is crucial for the development of novel therapeutic strategies to combat the devastating effects of Buruli ulcer. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate biology of this compound and developing effective countermeasures.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assessment of Mycolactone Activity Against Mycobacterium ulcerans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of mycolactone, the primary virulence factor of Mycobacterium ulcerans, the causative agent of Buruli ulcer.[1][2][3] this compound is a potent polyketide-derived macrolide with cytotoxic and immunosuppressive properties that contribute significantly to the pathophysiology of the disease.[1][4][5] Understanding its activity is crucial for the development of novel therapeutics and diagnostic tools.

Overview of this compound's Mechanism of Action

This compound exerts its pleiotropic effects primarily by targeting the Sec61 translocon, a protein channel in the endoplasmic reticulum membrane responsible for the translocation of nascent secretory and transmembrane proteins.[2][3][6] By blocking Sec61, this compound inhibits the production of a vast array of proteins, including cytokines, chemokines, and cell surface receptors, leading to the profound immunosuppression observed in Buruli ulcer.[3][6] This blockade of protein secretion also induces proteotoxic stress, ultimately triggering apoptosis in various cell types.[3][7] Furthermore, this compound has been shown to interfere with the mTOR signaling pathway, contributing to its pro-apoptotic effects.[5][8]

Signaling Pathway of this compound-Induced Apoptosis

Mycolactone_Pathway cluster_ER Cellular Impact This compound This compound Sec61 Sec61 Translocon This compound->Sec61 binds and inhibits mTOR mTOR Pathway Inhibition This compound->mTOR Protein_Secretion Protein Secretion Blockade (e.g., Cytokines, Growth Factors) Sec61->Protein_Secretion ER Endoplasmic Reticulum (ER) Proteotoxic_Stress Proteotoxic Stress Protein_Secretion->Proteotoxic_Stress Apoptosis Apoptosis Proteotoxic_Stress->Apoptosis mTOR->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Myco_Prep This compound Purification or M. ulcerans Culture Treatment Cell Treatment with this compound or Infection with M. ulcerans Myco_Prep->Treatment Cell_Culture Mammalian Cell Culture (e.g., Macrophages, Fibroblasts) Cell_Culture->Treatment Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase) Treatment->Apoptosis Cytokine Cytokine Profiling (e.g., ELISA) Treatment->Cytokine Microscopy Microscopy (Morphological Changes) Treatment->Microscopy Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cytokine->Data_Analysis Microscopy->Data_Analysis

References

Application Notes and Protocols for Mycolactone Drug Efficacy Testing Using the Mouse Footpad Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the mouse footpad model for assessing the in vivo efficacy of drugs against Mycobacterium ulcerans, the causative agent of Buruli ulcer. The protocols detailed below are based on established methodologies and offer a framework for preclinical drug screening and development.

Introduction

Mycobacterium ulcerans infection, leading to Buruli ulcer, is a debilitating necrotizing skin disease characterized by the production of the virulence factor mycolactone.[1] this compound is a polyketide-derived macrolide with cytotoxic and immunosuppressive properties, playing a central role in the pathogenesis of the disease.[2][3] The mouse footpad model is a well-established and predictive preclinical model for studying Buruli ulcer pathogenesis and evaluating the efficacy of antimicrobial agents.[4][5][6][7] This model allows for the controlled infection of mice and subsequent monitoring of disease progression and response to treatment through measurable endpoints such as footpad swelling, bacterial burden (Colony Forming Units, CFU), and this compound levels.[3][5]

Key Concepts and Applications

The mouse footpad model can be employed in two primary experimental designs for drug efficacy testing:

  • Kinetic or Preventative Model: Treatment is initiated shortly after infection (days to two weeks) to assess the ability of a drug to prevent or limit the establishment of infection.[4][7] Efficacy is determined by the prevention or reduction of footpad swelling and the inhibition of bacterial multiplication.[4]

  • Curative or Established Infection Model: Treatment is initiated after the development of visible lesions (e.g., footpad swelling) to evaluate the drug's ability to resolve an established infection.[4] This model is often considered more clinically relevant.

Experimental Protocols

Inoculum Preparation

The quality and standardization of the bacterial inoculum are critical for reproducible results.

Materials:

  • Mycobacterium ulcerans strain (e.g., Mu1615, Mu1059)[4]

  • 7H9 broth with glycerol (B35011) (without Tween) or 7H11 agar (B569324) plates[4][7]

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes (50 ml)

  • Sterile glass beads (optional, for homogenizing colonies)

  • Spectrophotometer

Protocol:

  • In Vitro Culture:

    • Grow M. ulcerans in 20 ml of 7H9 broth with glycerol at 32°C for 6-8 weeks.[4][7]

    • Alternatively, harvest colonies from 7H11 agar plates.[4][7]

  • Harvesting and Homogenization:

    • Transfer the broth culture or scraped colonies into a 50 ml sterile conical tube.[4][7]

    • Pellet the bacteria by centrifugation.

    • Wash the pellet twice with sterile PBS.

    • Resuspend the pellet in a small volume of PBS. To break up clumps, vortex with sterile glass beads.

  • Standardization of Inoculum:

    • Allow large clumps to settle for 30 minutes.

    • Carefully transfer the upper suspension to a new sterile tube.

    • Adjust the bacterial suspension with sterile PBS to a desired concentration, typically measured by turbidity (e.g., McFarland standard) and confirmed by plating serial dilutions to determine CFU/ml. A common inoculum concentration is around 1 x 10^6 CFU/ml.

Mouse Infection

Materials:

  • BALB/c mice (female, 6-8 weeks old are commonly used)[6]

  • Standardized M. ulcerans inoculum

  • Insulin syringes with 29-30G needles

  • 70% ethanol

  • Animal restraints

Protocol:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Disinfect the plantar surface of the right hind footpad with 70% ethanol.

  • Inject 0.03 ml of the standardized M. ulcerans suspension subcutaneously into the footpad. This typically delivers an inoculum of ~5 log10 CFU.[2]

  • House the infected mice in appropriate biosafety level facilities and monitor them regularly for signs of infection.

Assessment of Drug Efficacy

Endpoints:

  • Footpad Swelling: A primary indicator of disease progression. Swelling can be scored visually using a grading system (e.g., Grade 1: slight swelling; Grade 2: moderate swelling with redness; Grade 3: marked swelling extending to the ankle) or measured with calipers.[4]

  • Bacterial Load (CFU Enumeration): Provides a quantitative measure of the viable bacteria in the infected tissue.

  • This compound Quantification: Measures the concentration of the key virulence factor.

Protocol for Footpad Harvesting and Processing:

  • At predetermined time points (e.g., before treatment, during treatment, and at the end of the experiment), euthanize a subset of mice from each group according to approved protocols.[4]

  • Carefully dissect the infected footpad using sterile instruments.[4]

  • For CFU enumeration :

    • Weigh the footpad tissue.

    • Homogenize the tissue in a known volume of sterile PBS using a mechanical homogenizer.

    • Plate serial dilutions of the homogenate on selective 7H11 agar plates.

    • Incubate the plates at 32°C for 8-12 weeks and count the colonies to determine the CFU per footpad.[5]

  • For This compound quantification :

    • Store the harvested footpad in absolute ethanol, which is critical for preserving the this compound.[5]

    • Extract lipids from the tissue.

    • Analyze the extract using methods such as fluorescent thin-layer chromatography (F-TLC) or mass spectrometry to quantify this compound A/B.[5][8]

Data Presentation

The following tables summarize quantitative data from various studies, showcasing the efficacy of different drug regimens in the mouse footpad model.

Table 1: Efficacy of Rifampin and Clarithromycin-Based Regimens

Treatment Regimen (Dose in mg/kg)Treatment DurationMean Log10 CFU/Footpad (± SD) at End of TreatmentRelapse Rate (%) (Post-Treatment Follow-up)Reference
Untreated Control-6.2 ± 0.4 (at week 8)-[5]
Rifampin (10) + Streptomycin (150)5 weeksCulture Negative0[5]
Rifampin (10) + Clarithromycin (100)5 weeks3/5 mice culture negative>50 (after 6 weeks treatment)[3][5]
Rifampin (10) + Clofazimine (25)6 weeksCulture Negative5[3]
Rifapentine + Clarithromycin4 weeks48% of mice with swollen footpads at 39 weeks-[6]

Table 2: Efficacy of Oxazolidinones in Combination with Rifampin

Treatment Regimen (Dose in mg/kg)Treatment Duration (weeks)Mean Log10 CFU/Footpad (± SD) at 4 WeeksReference
Rifampin (10) + Streptomycin (150)40.59 ± 1.32[8]
Rifampin (10) + Clarithromycin (100)41.68 ± 0.43[8]
Rifampin (10) + Linezolid (50)41.50 ± 0.59[8]
Rifampin (10) + Linezolid (100)42.14 ± 0.95[8]
Rifampin (10) + Sutezolid41.86 ± 1.35[8]
Rifampin (10) + Tedizolid42.06 ± 0.92[8]

Table 3: Efficacy of Novel Compounds

Treatment Regimen (Dose in mg/kg)Treatment DurationOutcomeReference
Q203 (0.5, 2, 10)2 weeksAll mice culture negative 4 weeks post-treatment[9]
TB47 (0.8)2 weeks (daily)Cure with no relapse[10]
RPT + CFZ + Q2032 weeksNearly all footpads culture negative, no relapse[11]

Table 4: this compound and CFU Kinetics in Untreated and Treated Mice

Time Point (Weeks)Untreated - Mean this compound (ng/footpad)Untreated - Mean Log10 CFU/footpadRifampin + Streptomycin - Mean this compound (ng/footpad)Rifampin + Streptomycin - Mean Log10 CFU/footpadRifampin + Clarithromycin - Mean this compound (ng/footpad)Rifampin + Clarithromycin - Mean Log10 CFU/footpadReference
4~114.9 ± 0.2----[5]
526 ± 25.2 ± 0.1----[5]
6 (Treatment Start)31 ± 26.0 ± 0.331 ± 26.0 ± 0.331 ± 26.0 ± 0.3[5]
849 ± 46.2 ± 0.4DecliningArrestedDecliningArrested[5]

Visualizations

This compound's Cellular Mechanisms of Action

This compound exerts its pathogenic effects by targeting multiple host cell pathways, leading to cytotoxicity, immunosuppression, and analgesia.

Mycolactone_Mechanism cluster_extracellular Extracellular cluster_cell Host Cell This compound This compound Sec61 Sec61 Translocon This compound->Sec61 Inhibits WASP_NWASP WASP/N-WASP This compound->WASP_NWASP Inhibits mTOR mTOR Pathway This compound->mTOR Inhibits AT2R AT2R This compound->AT2R Stimulates Protein_Translocation Protein Translocation (Cytokines, Receptors) Sec61->Protein_Translocation Regulates Actin_Dynamics Actin Cytoskeleton Dynamics WASP_NWASP->Actin_Dynamics Regulates Cell_Growth_Apoptosis Cell Growth & Apoptosis Regulation mTOR->Cell_Growth_Apoptosis Regulates Analgesia Analgesia AT2R->Analgesia Mediates Drug_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_endpoints Endpoints Inoculum 1. Inoculum Preparation (M. ulcerans culture) Infection 2. Mouse Infection (Footpad Injection) Inoculum->Infection Standardized suspension Treatment 3. Drug Administration (Test vs. Control Groups) Infection->Treatment After infection establishes Monitoring 4. Monitor Footpad Swelling Treatment->Monitoring Harvesting 5. Harvest Footpads (Scheduled time points) Monitoring->Harvesting Analysis 6. Endpoint Analysis Harvesting->Analysis CFU CFU Enumeration Analysis->CFU This compound This compound Quantification Analysis->this compound Histology Histopathology Analysis->Histology Pathogenesis_Treatment_Logic Infection M. ulcerans Infection in Footpad This compound This compound Production Infection->this compound produces Pathology Tissue Necrosis & Immunosuppression This compound->Pathology causes Swelling Footpad Swelling Pathology->Swelling leads to Antibiotics Antibiotic Treatment Bacterial_Reduction Reduction in Viable M. ulcerans (CFU) Antibiotics->Bacterial_Reduction causes Mycolactone_Reduction Reduced this compound Levels Bacterial_Reduction->Mycolactone_Reduction results in Healing Lesion Healing Bacterial_Reduction->Healing allows for Mycolactone_Reduction->Healing promotes

References

Application Notes and Protocols: Mycolactone as a Tool to Study Sec61-Dependent Protein Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is the causative agent of the tropical disease Buruli ulcer.[1][2] Beyond its pathological role, this compound has emerged as a potent and specific inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum (ER).[2][3][4] This property makes this compound a valuable molecular tool for studying the mechanisms of Sec61-dependent protein translocation, a fundamental process in eukaryotic cells. These application notes provide detailed information and protocols for utilizing this compound in a research setting to investigate Sec61 function.

This compound operates by directly targeting the α subunit of the Sec61 complex.[3] This interaction locks the translocon in an inactive state, thereby inhibiting the cotranslational translocation of a broad range of nascent polypeptides into the ER lumen.[2][5] Consequently, proteins destined for secretion, insertion into membranes (Types I and II), or residence within the ER, Golgi, and lysosomes are prevented from reaching their correct location and are subsequently degraded in the cytosol.[4][6] This blockade of protein translocation has profound effects on various cellular functions, including immune responses, cell adhesion, and signaling.[3][5][7]

The specificity of this compound for the Sec61 translocon, coupled with its high potency, provides researchers with a powerful means to dissect the intricacies of the secretory pathway. By selectively inhibiting Sec61, this compound can be used to identify novel Sec61 substrates, investigate the consequences of impaired protein translocation, and explore the cellular stress responses triggered by such a blockade.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the Sec61α subunit, the central component of the Sec61 channel.[3] This binding event is thought to occur near the luminal plug of the translocon, effectively jamming the channel and preventing the insertion and passage of nascent polypeptide chains.[3] The inhibition is highly potent, with IC50 values in the nanomolar range for many Sec61 substrates.[3]

Interestingly, this compound displays a degree of selectivity in its inhibitory action. While it broadly affects the translocation of secretory proteins and single-pass type I and II transmembrane proteins, some multipass membrane proteins and type III transmembrane proteins are resistant to its effects.[3][5][8] This selectivity is thought to be related to the mechanism of initial engagement of the nascent chain with the Sec61 translocon.[8][9] This differential inhibition provides a unique opportunity to study the diverse mechanisms of protein translocation through the Sec61 channel.

The cellular consequences of Sec61 inhibition by this compound are significant and include the induction of an integrated stress response (ISR) and, in some cases, a protective autophagic response.[10][11] Prolonged exposure to this compound can lead to apoptosis.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental applications of this compound, the following diagrams are provided.

Mycolactone_Mechanism cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP 1. Signal Sequence Recognition Proteasome Proteasome Ribosome->Proteasome 6. Mislocalized protein degradation Sec61 Sec61 Translocon Ribosome->Sec61 3. Engagement SRP->Sec61 Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein ER_Membrane Sec61->Ribosome 5. Translocation Blocked Translocated_Protein Translocated Protein Sec61->Translocated_Protein 4. Translocation (Normal) This compound This compound This compound->Sec61 Inhibition

Caption: this compound's mechanism of inhibiting Sec61-dependent protein translocation.

Experimental_Workflow cluster_Preparation Experiment Preparation cluster_Treatment Treatment cluster_Analysis Downstream Analysis Cell_Culture Cell Culture (e.g., HeLa, Jurkat) Treatment_Step Treat cells with this compound (various concentrations and time points) Cell_Culture->Treatment_Step Mycolactone_Prep This compound Preparation (Stock Solution) Mycolactone_Prep->Treatment_Step IVT_Assay In Vitro Translation/ Translocation Assay Treatment_Step->IVT_Assay Proteomics Quantitative Proteomics (e.g., SILAC, TMT) Treatment_Step->Proteomics Western_Blot Western Blotting Treatment_Step->Western_Blot Microscopy Immunofluorescence Microscopy Treatment_Step->Microscopy

Caption: General experimental workflow for studying Sec61 translocation using this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on Sec61-dependent protein translocation from various studies.

Table 1: IC50 Values of this compound for Inhibition of Protein Translocation

Protein SubstrateCell-Free System/Cell LineIC50 (nM)Reference
Various Secretory ProteinsIn Vitro Translation (IVT)4.5 - 12[3]
ProlactinIn Vitro Translation (IVT)~10[3]
IFN-γIn Vitro Translation (IVT)~5[3]
BiPIn Vitro Translation (IVT)~12[3]

Table 2: Effects of this compound on Protein Expression in Jurkat T Cells (SILAC Proteomics)

Protein CategoryRegulation by this compound (40 nM, 6h)Enrichment SignificanceReference
Single-pass type I/II membrane proteinsSignificantly enriched in down-regulated fractionp < 0.0001[3][12]
Multipass membrane proteinsNo significant enrichment in down-regulated fractionNot significant[3]
Secretory ProteinsEnriched in down-regulated fractionp < 0.0001[12]

Table 3: Impact of this compound on Protein Expression in Human Dermal Microvascular Endothelial Cells (HDMECs)

TreatmentTotal Proteins DetectedDown-regulated Proteins (>2-fold)Up-regulated Proteins (>2-fold)Reference
This compound6649482220[13][14]

Experimental Protocols

Protocol 1: In Vitro Translation and Translocation (IVT) Assay

This protocol is adapted from methodologies described in the literature to assess the direct effect of this compound on the translocation of specific proteins into ER-derived microsomes.[1][15]

Materials:

  • Nuclease-treated rabbit reticulocyte lysate

  • Canine pancreatic rough ER microsomes

  • In vitro transcribed mRNA encoding the protein of interest (e.g., prolactin, IFN-γ)

  • [35S]-Methionine

  • Amino acid mixture minus methionine

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteinase K

  • SDS-PAGE reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare translation reactions in microcentrifuge tubes on ice. For a 25 µL reaction, combine:

    • Rabbit reticulocyte lysate

    • [35S]-Methionine

    • Amino acid mixture minus methionine

    • 1 µg of in vitro transcribed RNA

  • For co-translational translocation assays, add 1-2 µL of rough ER microsomes to each reaction.

  • Add this compound to the desired final concentrations (e.g., 0, 1, 10, 100 nM). Add an equivalent volume of DMSO for the vehicle control.

  • Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.

  • To assess translocation, treat a set of samples with Proteinase K to digest any protein that has not been successfully imported into the microsomes. As a control, another set of samples should be treated with Proteinase K in the presence of a mild detergent (e.g., Triton X-100) to solubilize the microsomal membrane and demonstrate that the protein is indeed susceptible to digestion.

  • Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the samples by SDS-PAGE followed by autoradiography or phosphorimaging. Successful translocation is indicated by the presence of a protected, and often glycosylated (if the protein has glycosylation sites), protein band in the Proteinase K-treated samples without detergent, which is absent in the detergent-treated control.

Protocol 2: Cellular Assay for Monitoring Sec61 Inhibition using TNF-α Production

This protocol describes a method to assess the effect of this compound on the production and secretion of an endogenous Sec61-dependent protein, TNF-α, in macrophages.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Brefeldin A (optional, as a positive control for secretion inhibition)

  • ELISA kit for TNF-α

  • Cell lysis buffer

  • Protease inhibitors

  • Western blot reagents

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 ng/mL) or DMSO for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate for 4-6 hours.

  • To measure secreted TNF-α: Collect the cell culture supernatant and perform an ELISA for TNF-α according to the manufacturer's instructions.

  • To measure intracellular TNF-α:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysates by centrifugation.

    • Analyze the lysates by Western blotting using an antibody against TNF-α. A decrease in the mature, secreted form of TNF-α in the supernatant and potentially an accumulation of the precursor form in the cell lysate (if proteasomal degradation is inhibited) would indicate Sec61 inhibition.

Protocol 3: Quantitative Proteomics (SILAC) to Identify this compound-Sensitive Proteins

This protocol provides a general workflow for using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) to identify proteins whose translocation is inhibited by this compound.[3]

Materials:

  • Cell line suitable for SILAC (e.g., Jurkat T cells)

  • SILAC-compatible cell culture medium

  • "Heavy" (e.g., 13C6, 15N2-Lysine and 13C6-Arginine) and "light" (unlabeled) amino acids

  • This compound

  • DMSO

  • Cell lysis and protein extraction reagents

  • Trypsin

  • LC-MS/MS equipment and software for quantitative proteomic analysis

Procedure:

  • Culture one population of cells in "heavy" SILAC medium and another in "light" SILAC medium for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

  • Treat the "heavy" labeled cells with this compound at the desired concentration and for the desired time. Treat the "light" labeled cells with DMSO as a vehicle control.

  • Harvest the cells and combine equal numbers of "heavy" and "light" labeled cells.

  • Lyse the combined cell pellet and extract the proteins.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Use proteomics software to identify and quantify the relative abundance of "heavy" and "light" peptides. A "heavy"/"light" ratio significantly less than 1 indicates that the protein's production is down-regulated by this compound, suggesting it is a Sec61 substrate.

Conclusion

This compound's specific and potent inhibition of the Sec61 translocon makes it an invaluable tool for cell biologists, biochemists, and drug development professionals. The protocols and data presented here provide a framework for utilizing this compound to investigate the fundamental processes of protein translocation, identify novel Sec61 substrates, and understand the cellular responses to ER translocation blockade. The continued use of this compound in research is expected to yield further insights into the complex roles of the Sec61 translocon in health and disease.

References

Application Notes & Protocols for Mycolactone Quantification in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolactone, a potent cytotoxic and immunomodulatory polyketide produced by Mycobacterium ulcerans, is the causative agent of Buruli ulcer.[1] Its quantification in biological samples is crucial for understanding the pathogenesis of the disease, monitoring treatment efficacy, and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS/MS), offers a sensitive and specific method for the detection and quantification of this compound.[1][2] This document provides detailed protocols for the extraction of this compound from various biological matrices and its subsequent quantification using HPLC-based methods.

Quantitative Data Summary

The following table summarizes the quantitative parameters reported for this compound quantification using HPLC-based methods in various biological samples.

ParameterMatrixMethodReported ValuesReference
Linearity RangePurified this compoundHPLC10 - 500 ng[3]
Detection LimitPurified this compoundHPLC10 ng[3]
Concentration in Patient SamplesPunch BiopsyLC-MS10 ng - 2 µg per punch biopsy[1][4]
Concentration in Patient SamplesSerumLC-MS/MSEstimated in the 0 - 20 nM range[2]
RecoverySpiked Serum & Mononuclear CellsSolvent ExtractionApproximately 10%[2]

Experimental Protocols

This compound Extraction from Biological Samples

Accurate quantification of this compound begins with efficient extraction from the biological matrix. The choice of method depends on the sample type.

a) Extraction from Serum Samples [3]

This protocol is suitable for the extraction of this compound from serum.

Materials:

Protocol:

  • To 1 mL of serum in a glass tube, add 4 mL of methanol. Mix thoroughly.

  • Add 1 mL of chloroform. Mix thoroughly.

  • Add 3 mL of deionized water. Mix thoroughly.

  • Centrifuge the mixture to separate the phases.

  • Carefully discard the upper aqueous phase.

  • Transfer the bottom organic phase to a new glass tube containing 3 mL of methanol.

  • Centrifuge to pellet any insoluble material.

  • Transfer the supernatant (soluble organic phase) to a clean tube and dry it completely, for example, under a stream of nitrogen.

  • Re-suspend the dried lipid extract in a suitable volume of ethanol for HPLC analysis.

b) Extraction from Mononuclear Cell Pellets [3]

This protocol is designed for extracting this compound from isolated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Mononuclear cell pellet (from ~10⁶ cells)

  • Chloroform/Methanol mixture (2:1, v/v)

  • Deionized Water (H₂O)

  • Ethanol

  • Centrifuge

  • Glass tubes

Protocol:

  • To the dried cell pellet, add 1 mL of a 2:1 chloroform/methanol solution.

  • Incubate for 48 hours at 4°C to ensure complete lipid extraction.

  • Add 200 µL of deionized water (20% w/v) to the tube to induce phase separation.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase completely.

  • Re-suspend the dried extract in ethanol for subsequent analysis.

c) Extraction from Tissue Biopsies [2][5]

This protocol is for the extraction of this compound from skin biopsies.

Materials:

  • Tissue homogenizer

  • Acetone

  • Organic solvents for lipid extraction (e.g., chloroform:methanol)

  • Centrifuge

  • Evaporation system

Protocol:

  • Homogenize the tissue sample in an appropriate buffer or solvent.

  • Perform a total lipid extraction from the homogenized tissue using organic solvents. A common method is the Folch extraction using chloroform and methanol.[6]

  • After the initial lipid extraction, collect the acetone-soluble fraction which contains this compound.[2][5]

  • Dry the acetone-soluble lipid extract.

  • Re-suspend the extract in a solvent compatible with the HPLC mobile phase for analysis.

HPLC and LC-MS/MS Analysis of this compound

Following extraction, the samples are analyzed by HPLC or LC-MS/MS for the quantification of this compound.

a) HPLC with UV Detection [3]

This method is suitable for the detection of this compound based on its UV absorbance.

HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: BDS Hypersil C8, 5 µm, 4.6 x 250 mm.[3] A C18 column can also be used.[7]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water.

  • Gradient: 50% to 95% acetonitrile in water over 60 minutes.[3]

  • Flow Rate: (Not specified in the provided context, a typical analytical flow rate of 1 mL/min can be a starting point).

  • Detection: UV at 360 nm.[3]

  • Injection Volume: Dependent on sample concentration and instrument sensitivity.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the re-suspended this compound extract onto the column.

  • Run the gradient program to elute this compound.

  • Monitor the absorbance at 360 nm.

  • Quantify the this compound concentration by comparing the peak area to a standard curve generated from purified this compound standards of known concentrations. The areas of this compound elution peaks are proportional to its concentration in the 10–500 ng range.[3]

b) LC-MS/MS for Enhanced Specificity and Sensitivity [1][2]

Coupling HPLC with tandem mass spectrometry provides higher specificity and sensitivity, which is particularly important for complex biological samples.

LC-MS/MS Conditions:

  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • MS/MS Analysis: The analysis involves selecting the parent ion of this compound A/B (m/z 765.6 [M+Na]⁺) and fragmenting it to produce characteristic daughter ions (e.g., m/z 429.4 for the core lactone ring and m/z 359.2 for the polyketide side chain).[5]

  • Quantification: Based on the intensity of the parent-to-daughter ion transitions, often using multiple reaction monitoring (MRM).[4] Calibration curves are generated using serial dilutions of synthetic this compound standards.[1]

Protocol:

  • Optimize the MS parameters for this compound detection (e.g., ionization voltage, gas flows, collision energy).

  • Perform the HPLC separation as described above.

  • The eluent from the HPLC is directed to the mass spectrometer.

  • Acquire data in MS/MS mode, monitoring the specific transitions for this compound.

  • Quantify this compound in the samples by comparing the peak areas of the specific transitions to a standard curve.

Visualizations

Experimental Workflow for this compound Quantification

Mycolactone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection & Quantification Biological_Sample Biological Sample (Serum, Cells, Tissue) Lipid_Extraction Total Lipid Extraction (e.g., Folch Method) Biological_Sample->Lipid_Extraction Drying Drying of Extract Lipid_Extraction->Drying Reconstitution Reconstitution in Mobile Phase Compatible Solvent Drying->Reconstitution HPLC_Injection Injection into HPLC System Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C8 or C18 column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (360 nm) Chromatographic_Separation->UV_Detection MS_MS_Detection Tandem Mass Spectrometry (MS/MS) Chromatographic_Separation->MS_MS_Detection Data_Analysis Data Analysis & Quantification (Standard Curve) UV_Detection->Data_Analysis MS_MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification in biological samples.

References

Application Notes and Protocols for the Detection of Mycolactone by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolactone, a potent macrolide cytotoxin produced by Mycobacterium ulcerans, is the causative agent of Buruli ulcer, a neglected tropical disease.[1][2] Its detection and quantification are crucial for disease diagnosis, monitoring treatment efficacy, and research into its pathological mechanisms.[3][4][5] Thin-layer chromatography (TLC) offers a relatively simple, cost-effective, and rapid method for the detection of this compound.[4][6] This document provides detailed application notes and protocols for both standard and fluorescent TLC (f-TLC) methods for the detection of this compound.

Principle of Detection

The detection of this compound by TLC is based on its differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase.[3][4] this compound is a lipophilic molecule, and its migration on the TLC plate is influenced by the solvent system used.[7] Visualization can be achieved through its UV-active properties or by derivatization with specific reagents to enhance detection, particularly in the fluorescent-TLC method which significantly improves sensitivity.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the detection of this compound using different TLC methods.

Table 1: Retention Factor (Rf) of this compound in Different TLC Systems

Mobile Phase Composition (v/v/v)Stationary PhaseRetention Factor (Rf)Reference
Chloroform/Methanol/Water (90:10:1)Silica Gel0.23[1][3][4]
Chloroform/Hexane/Methanol (5:4:1)Silica GelNot explicitly stated, but used for separation[1]

Table 2: Detection Limits of this compound by TLC

TLC MethodVisualization MethodDetection LimitReference
Standard TLCUV light and oxidative charring2-8 µg/mL (corresponding to 160 ng)[2][3]
Fluorescent-TLC (f-TLC)Derivatization with 2-naphthylboronic acid10 ng - 90 ng[1]

Experimental Protocols

Protocol 1: Standard Thin-Layer Chromatography for this compound Detection

This protocol is suitable for the general detection of this compound from purified or semi-purified extracts.

1. Materials and Reagents

  • TLC plates: Silica gel 60 F254 plates.

  • This compound standard solution (known concentration).

  • Mobile Phase: Chloroform/Methanol/Water (90:10:1, v/v/v).

  • Sample application device (e.g., capillary tubes).

  • TLC developing chamber.

  • Visualization reagents:

    • UV lamp (254 nm and 365 nm).

    • Oxidative charring reagent: Ceric sulfate-ammonium molybdate (B1676688) in 2M sulfuric acid.[3]

  • Heat gun or oven.

2. Sample Preparation

  • Extract lipids from the sample (e.g., bacterial culture, tissue biopsy) using an appropriate solvent such as acetone (B3395972) or a chloroform/methanol mixture.[3][8]

  • Evaporate the solvent to dryness under reduced pressure.

  • Re-dissolve the lipid extract in a small volume of a suitable solvent (e.g., ethyl acetate (B1210297) or chloroform).

3. TLC Procedure

  • Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Spot 5-20 µL of the prepared sample extract and the this compound standard onto the starting line.[2][3]

  • Allow the spots to dry completely.

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapor.

  • Place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

4. Visualization

  • UV Visualization: View the dried plate under a UV lamp. This compound A/B appears as a UV-active band.[2][3]

  • Oxidative Charring:

    • Spray the plate evenly with the ceric sulfate-ammonium molybdate reagent.

    • Heat the plate with a heat gun or in an oven at approximately 100°C until colored spots appear.

5. Data Analysis

  • Calculate the Rf value for the this compound standard and the corresponding spot in the sample using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • A spot in the sample with an Rf value of approximately 0.23 and similar appearance to the standard suggests the presence of this compound.[1][3][4]

Protocol 2: Fluorescent Thin-Layer Chromatography (f-TLC) for Enhanced this compound Detection

This protocol offers higher sensitivity and is particularly useful for detecting low concentrations of this compound in clinical samples.[6][9]

1. Materials and Reagents

  • Fluorescent dye-free TLC silica gel 60 plates.[1]

  • This compound standard solution (10 ng/µL).[1]

  • Mobile Phase: Chloroform/Hexane/Methanol (5:4:1, v/v/v).[1]

  • Derivatization Reagent: 0.1 M solution of 2-naphthylboronic acid (BA) or an alternative boronic acid like (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid (BA18) in a suitable solvent.[1][4]

  • UV transilluminator (365 nm).[1]

2. Sample Preparation

  • Follow the same sample extraction procedure as in Protocol 1.[9]

3. f-TLC Procedure

  • Spot 1-10 µL of the sample extract and a range of this compound standards (e.g., 10 ng to 90 ng) onto the TLC plate.[1]

  • Develop the plate in the chloroform/hexane/methanol mobile phase as described in Protocol 1.

  • After development, allow the plate to dry completely.

4. Visualization

  • Slowly immerse the eluted and dried plate in the 0.1 M boronic acid solution.[1]

  • Remove the plate and heat it to approximately 100°C.[1]

  • Wipe the back (glass side) of the plate clean with an acetone-soaked tissue.[1]

  • View the plate under a UV transilluminator at 365 nm. The this compound-boronic acid adduct will appear as a fluorescent band.[1]

5. Data Analysis

  • Compare the fluorescent intensity of the bands in the sample lanes to the standard lanes for semi-quantitative estimation.[7][10]

  • The presence of a fluorescent band at the same Rf as the this compound standard confirms the presence of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the fluorescent-TLC (f-TLC) detection of this compound.

Mycolactone_TLC_Workflow cluster_sample_prep Sample Preparation cluster_tlc_procedure TLC Procedure cluster_visualization Visualization (f-TLC) cluster_analysis Data Analysis Sample Clinical Sample / Bacterial Culture Lipid_Extraction Lipid Extraction (e.g., Acetone) Sample->Lipid_Extraction Evaporation Solvent Evaporation Lipid_Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Spotting Spotting on Silica Plate Reconstitution->Spotting Development Chromatographic Development (Mobile Phase) Spotting->Development Drying1 Plate Drying Development->Drying1 Derivatization Derivatization (Boronic Acid Dip) Drying1->Derivatization Heating Heating (~100°C) Derivatization->Heating UV_Detection UV Detection (365 nm) Heating->UV_Detection Analysis Rf Calculation & Intensity Comparison UV_Detection->Analysis Mycolactone_Signaling This compound This compound This compound->Inhibition Sec61 Sec61 Translocon ER_Lumen ER Lumen Sec61->ER_Lumen Translocates to Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Nascent_Polypeptide->Sec61 Protein_Translocation Protein Translocation

References

Application Notes: Competitive ELISA for Mycolactone Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific and sensitive quantification of mycolactone, the primary virulence factor of Mycobacterium ulcerans and the causative agent of Buruli ulcer.[1][2] This immunoassay is a valuable tool for researchers, scientists, and drug development professionals studying the pathogenesis of Buruli ulcer, screening for potential therapeutic agents, and monitoring treatment efficacy.[1][2]

Introduction

This compound is a complex macrolide toxin with cytotoxic and immunosuppressive properties.[1] Its detection and quantification in biological samples are crucial for understanding the progression of Buruli ulcer and for the development of diagnostics and therapeutics. This competitive ELISA offers a high-throughput and sensitive method for measuring this compound concentrations in various samples, including bacterial culture supernatants and tissues from infected animals.[1][3] The assay utilizes a specific monoclonal antibody (mAb) to this compound and a synthetic this compound derivative as a reporter molecule.[1][2]

Principle of the Assay

The assay is based on the principle of competitive binding. A known amount of a this compound-specific monoclonal antibody is pre-incubated with a sample containing an unknown amount of this compound. This mixture is then added to a microplate well coated with a synthetic this compound derivative. The free antibody (not bound to this compound in the sample) will bind to the coated this compound derivative. The amount of bound antibody is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a measurable signal. A higher concentration of this compound in the sample will result in less antibody binding to the plate and thus a weaker signal.

dot

Competitive_ELISA_Principle cluster_sample Sample Incubation cluster_plate ELISA Plate cluster_detection Detection Antibody This compound mAb (JD5.1) Complex Antibody-Mycolactone Complex Antibody->Complex binds to Bound_Antibody Bound mAb Antibody->Bound_Antibody competes for binding Mycolactone_Sample This compound (in sample) Mycolactone_Sample->Complex Coated_this compound Coated this compound Derivative (MG-161) Coated_this compound->Bound_Antibody captures free Secondary_Ab HRP-conjugated Secondary Ab Bound_Antibody->Secondary_Ab Substrate TMB Substrate Secondary_Ab->Substrate Signal Colorimetric Signal Substrate->Signal ELISA_Workflow A Coat Plate: Incubate NeutrAvidin plate with biotinylated this compound derivative (MG-161). B Prepare Samples and Standards: Create a serial dilution of this compound standard. Prepare unknown samples. A->B C Competition Step: Incubate this compound standard/sample with a fixed concentration of This compound mAb (JD5.1). B->C D Incubate on Plate: Transfer the antibody-mycolactone mixture to the coated plate and incubate. C->D E Wash Plate: Wash wells to remove unbound reagents. D->E F Add Secondary Antibody: Add HRP-conjugated secondary antibody and incubate. E->F G Wash Plate: Wash wells to remove unbound secondary antibody. F->G H Add Substrate: Add TMB substrate and incubate for color development. G->H I Stop Reaction: Add stop solution (0.5 M H2SO4). H->I J Read Absorbance: Measure absorbance at 450 nm. I->J K Data Analysis: Generate a standard curve and calculate this compound concentration in samples. J->K

References

Application Notes and Protocols for Studying Mycolactone Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established in vivo and in vitro models for investigating the multifaceted effects of mycolactone, the primary virulence factor of Mycobacterium ulcerans. The following sections detail experimental protocols, summarize quantitative data, and visualize key signaling pathways to facilitate research into the pathogenesis of Buruli ulcer and the development of novel therapeutics.

Introduction

This compound is a complex polyketide-derived macrolide responsible for the extensive tissue necrosis, immunosuppression, and analgesia characteristic of Buruli ulcer.[1][2] Understanding the molecular mechanisms by which this compound exerts these effects is crucial for developing effective treatments. A variety of in vivo and in vitro models have been developed to study its biological activities.[1][2]

Key Biological Activities of this compound:

  • Cytotoxicity: Induces apoptosis and necrosis in a wide range of mammalian cells, including fibroblasts, keratinocytes, macrophages, and endothelial cells.[1][2][3][4]

  • Immunosuppression: Inhibits the production of cytokines and chemokines, and impairs T-cell homing.[1][5][6]

  • Analgesia: Causes painlessness in Buruli ulcer lesions.[1][3]

In Vitro Models for Studying this compound Effects

A diverse range of cell lines are utilized to investigate the specific cellular responses to this compound. These models are instrumental for high-throughput screening of potential inhibitors and for dissecting the molecular pathways targeted by the toxin.

Commonly Used Cell Lines:

  • Fibroblasts (e.g., L929, HDF): Highly sensitive to this compound-induced cytotoxicity, making them ideal for initial screening and dose-response studies.[3][5]

  • Macrophages (e.g., J774, RAW264.7, THP-1): Crucial for studying the immunosuppressive effects of this compound, particularly the inhibition of cytokine secretion.[5][7]

  • Keratinocytes (e.g., HaCaT): Relevant for understanding the impact of this compound on the epidermis.[3]

  • Endothelial Cells (e.g., HDMEC): Used to investigate the vascular effects of this compound, which contribute to tissue necrosis.[3][8]

  • Epithelial Cells (e.g., HeLa): Often used to study effects on cell adhesion and cytoskeletal dynamics.[3]

Quantitative Data: In Vitro Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on various cell lines. Concentrations and exposure times can vary depending on the specific this compound variant and the cell type.

Cell LineThis compound VariantEffective ConcentrationObserved EffectExposure TimeCitation
L929 (Mouse Fibroblasts)This compound A/B>10 nMDetachment and cell death>48 hours[3]
L929 (Mouse Fibroblasts)This compound A/B0.025 ng/mL (~34 pM)Cytopathic effect, cytoskeletal rearrangement12-24 hours[4][5]
L929 (Mouse Fibroblasts)This compound A/B300 ng/mLApoptosis3-5 days[7]
J774 (Mouse Macrophages)This compound A/B50-125 ng/mLInhibition of cytokine productionNot specified[5]
J774 (Mouse Macrophages)This compound A/B300 ng/mLApoptosis3-5 days[7]
Human Dermal Fibroblasts (HDF)This compound A/B>10 nMDetachment and cell death>48 hours[3]
HeLa (Human Epithelial)This compound A/B>10 nMDetachment and cell death>48 hours[3]
HaCaT (Human Keratinocytes)This compound A/B>10 nMDetachment and cell death>48 hours[3]
HDMEC (Human Dermal Microvascular Endothelial Cells)This compound A/B>10 nMDetachment and cell death>48 hours[3]
Human Embryonic Lung Fibroblasts (HELF)Synthetic this compound4.7 ng/mL (IC50)50% cytotoxicity48 hours[6]

Experimental Protocols: In Vitro Assays

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., L929 fibroblasts)

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[9] Plot cell viability against this compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

In Vivo Models for Studying this compound Effects

Animal models are indispensable for understanding the complex pathogenesis of Buruli ulcer, including the interplay between this compound, the host immune system, and tissue damage.

Commonly Used Animal Models:

  • Mouse (Mus musculus): The most widely used model, typically involving inoculation of M. ulcerans or purified this compound into the footpad, ear, or tail.[10][11][12] This model is valuable for studying disease progression, testing antimicrobial compounds, and evaluating vaccine candidates.[10][11]

  • Guinea Pig (Cavia porcellus): Intradermal injection of purified this compound in guinea pigs produces lesions that closely resemble those seen in human Buruli ulcer, making this a relevant model for studying the direct effects of the toxin.[1][2]

  • Pig (Sus scrofa): Porcine skin shares many similarities with human skin, making the pig a useful model for studying the early pathogenesis of Buruli ulcer and wound healing processes.[3][11][12]

Quantitative Data: In Vivo this compound Studies
Animal ModelAdministration RouteThis compound/Bacteria DoseKey FindingsCitation
Mouse (BALB/c)Footpad inoculationStandardized bacterial suspensionsDose-dependent onset of lesions (erythema to ulceration)[13]
MouseFootpad infectionM. ulceransThis compound detectable within a few days of footpad swelling; peak levels of 50-200 ng per footpad[5]
MouseSubcutaneous injection50 or 100 µg this compoundMassive depletion of T-cells in peripheral lymph nodes[5]
Guinea PigIntradermal injectionPurified this compoundDevelopment of lesions resembling human Buruli ulcer[1][2]

Experimental Protocols: In Vivo Assays

Protocol 3: Mouse Footpad Inoculation Model

Objective: To study the progression of Buruli ulcer-like lesions and the in vivo effects of this compound following infection with M. ulcerans.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)

  • M. ulcerans culture

  • Middlebrook 7H9 broth with supplements

  • Syringes with 27-30 gauge needles

  • Calipers for measuring footpad swelling

Procedure:

  • Bacterial Preparation: Culture M. ulcerans to the desired growth phase. Prepare a bacterial suspension in a suitable buffer (e.g., PBS) and adjust the concentration to the desired CFU/mL.

  • Inoculation: Anesthetize the mice. Inject a defined volume (e.g., 30 µL) of the bacterial suspension (e.g., 1 x 10^4 CFU) into the left hind footpad.[14][15]

  • Monitoring: Monitor the mice regularly for signs of infection. Measure the footpad thickness using calipers at regular intervals to quantify swelling.

  • Endpoint Analysis: At predetermined time points or when humane endpoints are reached, euthanize the mice.

  • Sample Collection: Collect the infected footpads and other organs (e.g., lymph nodes, spleen) for downstream analysis, such as histopathology, bacterial load quantification (CFU counting), and this compound extraction and quantification.

Protocol 4: this compound Extraction from Tissues

Objective: To extract this compound from infected tissues for quantification or further analysis.

Materials:

  • Infected tissue sample

  • Chloroform

  • Methanol

  • Water

  • Glass vials

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue sample in a suitable volume of chloroform-methanol (2:1, v/v).[7]

  • Folch Extraction: Perform a Folch extraction by adding 0.2 volumes of water to the homogenate.[7]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids including this compound.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen or in a vacuum concentrator.

  • Resuspension: Resuspend the dried lipid extract in a suitable solvent (e.g., acetone (B3395972) or ethanol) for further analysis.[7] For optimal stability, store this compound in absolute ethanol in amber glass vials at -20°C.[16]

Signaling Pathways Affected by this compound

This compound exerts its pleiotropic effects by targeting several key cellular signaling pathways.

Inhibition of Protein Translocation via Sec61

A primary mechanism of this compound is the blockade of the Sec61 translocon, the central component of the protein translocation machinery in the endoplasmic reticulum (ER).[5][17] This prevents the co-translational translocation of newly synthesized secretory and membrane proteins into the ER, leading to their degradation in the cytosol.[3][17] This blockade is responsible for the profound immunosuppressive effects of this compound, as the production of cytokines, chemokines, and immune receptors is inhibited.[5]

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ribosome Ribosome Translating Protein proteasome Proteasome ribosome->proteasome Untranslocated protein sec61 Sec61 Translocon ribosome->sec61 Signal Peptide Recognition degradation Protein Degradation proteasome->degradation Leads to er_lumen ER Lumen sec61->er_lumen Protein Translocation (Normal Function) This compound This compound This compound->sec61 Binds to Sec61α Prevents SP engagement

Caption: this compound blocks the Sec61 translocon, inhibiting protein secretion.

Inhibition of the mTOR Signaling Pathway

This compound has been shown to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway.[1][3] This leads to the inactivation of the kinase Akt, which in turn activates the transcription factor FoxO3. Activated FoxO3 upregulates the pro-apoptotic protein Bim, ultimately leading to apoptosis.[3]

G This compound This compound mTOR mTOR Signaling This compound->mTOR Inhibits Akt Akt mTOR->Akt Activates FoxO3 FoxO3 Akt->FoxO3 Inhibits Bim Bim (pro-apoptotic) FoxO3->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis Induces

Caption: this compound induces apoptosis via inhibition of the mTOR pathway.

Hyperactivation of WASp/N-WASP

This compound can directly bind to and hyperactivate the Wiskott-Aldrich Syndrome protein (WASP) and its neural counterpart (N-WASP).[1][5] These proteins are key regulators of actin polymerization. Uncontrolled activation leads to cytoskeletal rearrangements, defects in cell adhesion, and ultimately, cell detachment and death by anoikis.[5][15]

G This compound This compound wasp WASP / N-WASP This compound->wasp Binds & Hyperactivates arp23 Arp2/3 Complex wasp->arp23 Activates actin Actin Polymerization arp23->actin cytoskeleton Cytoskeletal Rearrangement actin->cytoskeleton adhesion Defective Cell Adhesion & Detachment cytoskeleton->adhesion anoikis Anoikis (Cell Death) adhesion->anoikis

Caption: this compound disrupts the cytoskeleton by hyperactivating WASp/N-WASP.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound using both in vitro and in vivo models.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., L929, J774) myco_treat_vitro This compound Treatment (Dose-Response) cell_culture->myco_treat_vitro cyto_assay Cytotoxicity Assays (MTT, LDH) myco_treat_vitro->cyto_assay apop_assay Apoptosis Assays (Flow Cytometry, Caspase) myco_treat_vitro->apop_assay immuno_assay Immunological Assays (ELISA for Cytokines) myco_treat_vitro->immuno_assay data_analysis Data Analysis & Interpretation cyto_assay->data_analysis apop_assay->data_analysis immuno_assay->data_analysis animal_model Animal Model (e.g., Mouse Footpad) infection Infection with M. ulcerans or this compound Injection animal_model->infection monitoring Monitor Disease Progression (e.g., Footpad Swelling) infection->monitoring sampling Tissue Sampling (Lesion, Organs) monitoring->sampling histo Histopathology sampling->histo bacterial_load Bacterial Load (CFU) sampling->bacterial_load myco_quant This compound Quantification (LC-MS, ELISA) sampling->myco_quant histo->data_analysis bacterial_load->data_analysis myco_quant->data_analysis

Caption: General workflow for studying this compound effects.

References

Application Notes and Protocols for Developing an Inducible Mycolactone Expression System in Mycobacterium ulcerans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of an inducible mycolactone expression system in Mycobacterium ulcerans, the causative agent of Buruli ulcer. This system is a powerful tool for studying the biosynthesis of this compound, its role in pathogenesis, and for screening potential therapeutic inhibitors.

Introduction

This compound, a polyketide-derived macrolide toxin, is the primary virulence factor of M. ulcerans. Its cytotoxic and immunosuppressive properties are central to the pathophysiology of Buruli ulcer. Studying the effects of this compound has been challenging due to the slow growth of M. ulcerans and the toxicity of the molecule, which can complicate genetic manipulation and strain maintenance. An inducible expression system allows for the controlled production of this compound, enabling researchers to study its function with greater precision and to overcome the growth defects associated with constitutive expression of biosynthetic genes.[1][2][3]

This document outlines the use of a tetracycline-inducible system to control the expression of the mup045 gene, which is essential for this compound synthesis, in a this compound-deficient strain of M. ulcerans.[1][2][3][4]

System Overview: Tetracycline-Inducible Expression

The tetracycline-inducible expression system is a robust and widely used tool for regulating gene expression in mycobacteria.[5][6][7][8] The system relies on the tetracycline (B611298) repressor protein (TetR) and the tetracycline operator sequence (tetO). In the absence of an inducer, such as tetracycline or its analog anhydrotetracycline (B590944) (aTCN), TetR binds to the tetO sequence in the promoter region of the target gene, thereby blocking transcription. Upon addition of the inducer, it binds to TetR, causing a conformational change that leads to its dissociation from the tetO sequence and subsequent gene expression.

A commonly used vector for this purpose in mycobacteria is the pMIND plasmid or its derivatives, which is an E. coli-M. ulcerans shuttle vector.[9][10]

This compound Biosynthesis Pathway

This compound is synthesized by a series of large, modular polyketide synthases (PKS) encoded by genes located on a 174 kb giant plasmid, pMUM001.[11][12] The core lactone ring is synthesized by MLSA1 and MLSA2 (encoded by mlsA1 and mlsA2), while the side chain is produced by MLSB (encoded by mlsB).[11][12] Several accessory enzymes are also crucial for the synthesis of a complete, active this compound molecule, including a putative beta-ketoacyl transferase encoded by mup045.[1][2][11] A transposon insertion in mup045 results in a this compound-deficient phenotype, which can be complemented by expressing the gene in an inducible manner.[1][2][3]

Mycolactone_Biosynthesis_Pathway cluster_pMUM001 pMUM001 Plasmid mlsA1 mlsA1 Core_Lactone Core_Lactone mlsA1->Core_Lactone MLSA1 PKS mlsA2 mlsA2 mlsA2->Core_Lactone MLSA2 PKS mlsB mlsB Side_Chain Side_Chain mlsB->Side_Chain MLSB PKS mup045 mup045 This compound This compound mup045->this compound Mup045 (Beta-ketoacyl transferase) Accessory_Genes Other Accessory Genes (mup038, mup053) Accessory_Genes->this compound Polyketide_Precursors Polyketide_Precursors Polyketide_Precursors->mlsA1 Polyketide_Precursors->mlsA2 Polyketide_Precursors->mlsB Core_Lactone->this compound Side_Chain->this compound Electroporation_Workflow Start Start Culture Culture M. ulcerans to mid-log phase Start->Culture Glycine Add Glycine (Cell wall weakening) Culture->Glycine Harvest Harvest and Wash Cells (Ice-cold water & 10% glycerol) Glycine->Harvest Competent_Cells Prepare Electrocompetent Cell Aliquots (-80°C) Harvest->Competent_Cells Mix Mix Cells with Plasmid DNA Competent_Cells->Mix Electroporate Electroporation Pulse Mix->Electroporate Recover Recover in 7H9 Broth (24-48h, 32°C) Electroporate->Recover Plate Plate on Selective 7H10 Agar Recover->Plate Incubate Incubate at 32°C (6-8 weeks) Plate->Incubate Confirm Confirm Transformants (Colony PCR) Incubate->Confirm End End Confirm->End Mycolactone_Quantification_Workflow Start Start Sample Bacterial Pellet or Infected Tissue Start->Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Phase_Separation Phase Separation (Addition of Water) Extraction->Phase_Separation Collect_Organic Collect Lower Organic Phase Phase_Separation->Collect_Organic Dry Dry Extract (Nitrogen Stream) Collect_Organic->Dry Resuspend Resuspend in Acetonitrile/Ethanol Dry->Resuspend Analysis HPLC or LC-MS/MS Analysis Resuspend->Analysis Quantify Quantify against Standard Curve Analysis->Quantify End End Quantify->End

References

Application Notes and Protocols for Mycolactone Cytotoxicity Assays Using L929 Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolactone, a polyketide-derived macrolide produced by Mycobacterium ulcerans, is the causative agent of Buruli ulcer. It exhibits potent cytotoxic and immunomodulatory properties.[1][2][3] Understanding the cytotoxic effects of this compound is crucial for developing potential therapeutics. The L929 mouse fibroblast cell line is a widely used and reliable model for assessing the in vitro cytotoxicity of various compounds, including this compound.[2][3][4][5] These application notes provide detailed protocols for evaluating this compound cytotoxicity in L929 fibroblasts using two common colorimetric assays: the MTT assay and the Neutral Red Uptake (NRU) assay.

Mechanism of this compound Cytotoxicity

This compound exerts its cytotoxic effects through multiple mechanisms. A primary target is the Sec61 translocon in the endoplasmic reticulum, which disrupts the translocation of secretory and transmembrane proteins, leading to cellular stress and apoptosis.[1][2][6][7] Additionally, this compound hijacks the Wiskott-Aldrich syndrome protein (WASP), leading to uncontrolled actin polymerization, cytoskeletal rearrangements, and ultimately, cell detachment and death.[8][9][10][11]

Below is a diagram illustrating the signaling pathway of this compound-induced cytotoxicity.

Mycolactone_Pathway This compound This compound Sec61 Sec61 Translocon This compound->Sec61 WASP Wiskott-Aldrich Syndrome Protein (WASP) This compound->WASP Protein_Translocation Protein Translocation Inhibition Sec61->Protein_Translocation blocks ER_Stress ER & Cytosolic Stress Protein_Translocation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death ARP23 ARP2/3 Complex Activation WASP->ARP23 activates Actin Uncontrolled Actin Polymerization ARP23->Actin Cytoskeleton Cytoskeletal Rearrangement & Cell Detachment Actin->Cytoskeleton Cytoskeleton->Cell_Death

This compound's dual cytotoxic pathways.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on L929 fibroblasts as reported in various studies.

Table 1: this compound Concentration and Incubation Time Effects on L929 Cell Viability

This compound ConcentrationIncubation Time (hours)Observed Effect on L929 CellsReference
300 pg/ml - 3 ng/ml24No significant cell detachment[5]
>10 nM>48Induction of detachment and cell death[2]
12.5 - 50 ng/ml24, 48, 72Progressive cytotoxicity, with a plateau at 50 ng/ml[4]
30 ng/ml4825.4% TUNEL-positive (apoptotic) cells[5]

Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines

Cell LineThis compound ConcentrationIncubation Time (hours)% TUNEL-Positive CellsReference
L929 (Fibroblast)30 ng/ml4825.4%[5]
SW10 (Schwann Cell)30 ng/ml4884.1%[5]

Experimental Workflow

A typical experimental workflow for assessing this compound cytotoxicity in L929 fibroblasts is outlined below.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Culture L929 Fibroblasts B Harvest & Count Cells A->B C Seed Cells in 96-well Plates B->C D Prepare this compound Dilutions E Treat Cells with this compound D->E F Incubate for 24, 48, or 72h E->F G Perform MTT or Neutral Red Assay F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I

Workflow for this compound cytotoxicity testing.

Experimental Protocols

L929 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing L929 fibroblasts.

  • Materials:

    • L929 cell line (ATCC CCL-1™)

    • Dulbecco's Modified Eagle's Medium (DMEM) or α-MEM[12][13]

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100 IU/mL penicillin, 100 µg/mL streptomycin)

    • Trypsin-EDTA solution (0.25% Trypsin, 0.02% EDTA)[14]

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-25 or T-75)

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin solution.

    • Thawing Cells: Thaw a cryopreserved vial of L929 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

    • Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C in a humidified 5% CO₂ atmosphere.

    • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA solution and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes.

    • Passaging: Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a split ratio of 1:3 to 1:6. Change the medium every 2-3 days.

This compound Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan (B1609692) crystals.[15][16][17]

  • Materials:

    • L929 cells

    • Complete growth medium

    • This compound stock solution (in ethanol (B145695) or DMSO)

    • 96-well flat-bottom tissue culture plates

    • MTT solution (5 mg/mL in sterile PBS)[15]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Harvest L929 cells and adjust the cell density to 1 x 10⁵ cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[18]

    • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of ethanol or DMSO used for the highest this compound concentration) and untreated control (medium only) wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4][12]

    • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[16]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

    • Calculation: Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

This compound Cytotoxicity Assay using Neutral Red Uptake (NRU)

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[19][20][21]

  • Materials:

    • L929 cells

    • Complete growth medium

    • This compound stock solution

    • 96-well flat-bottom tissue culture plates

    • Neutral Red (NR) solution (e.g., 50 µg/mL in medium)

    • PBS

    • NR Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[14]

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

    • NR Staining: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.[19][20]

    • Washing: Discard the NR solution and wash the cells with 150 µL of PBS to remove excess dye.[14]

    • Dye Extraction: Add 150 µL of the NR destain solution to each well. Shake the plate for 10-20 minutes to extract the dye from the cells.[14]

    • Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.

    • Calculation: Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Conclusion

L929 fibroblasts serve as an effective and reproducible in vitro model for quantifying the cytotoxic effects of this compound. The provided MTT and Neutral Red Uptake protocols offer robust methods for assessing cell viability and are suitable for high-throughput screening of potential therapeutic agents against Buruli ulcer. Careful standardization of cell density, drug concentrations, and incubation times is critical for obtaining reliable and comparable results.

References

Application Notes and Protocols for Mycolactone Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycolactone is a potent cytotoxic and immunosuppressive polyketide macrolide produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer. Accurate and sensitive detection of this compound is crucial for early diagnosis, monitoring treatment efficacy, and advancing research into the pathogenesis of this neglected tropical disease. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and quantitative analysis of this compound in various biological matrices. These application notes provide an overview of and detailed protocols for the detection of this compound using Electrospray Ionization-Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS).

This compound Detection by Mass Spectrometry: An Overview

Mass spectrometry techniques offer high specificity and sensitivity for the detection and quantification of this compound. The choice of method often depends on the sample type, desired level of quantification, and available instrumentation.

  • ESI-LC-MS/MS is the gold standard for quantitative analysis of this compound in complex biological samples such as tissue biopsies, serum, and plasma.[1] This technique combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry, allowing for accurate quantification even at low concentrations.[2]

  • MALDI-TOF MS is a rapid and high-throughput technique that can be used for the qualitative screening of this compound, particularly in microbial cultures.[3] While traditionally used for large molecules, its application for smaller molecules like this compound is being explored.

This compound A/B, the most common variant, typically forms a sodium adduct ([M+Na]⁺) in positive ion mode mass spectrometry, resulting in a characteristic ion at an m/z of approximately 765.5.[4] Tandem mass spectrometry (MS/MS) of this precursor ion yields specific fragment ions, including one corresponding to the core lactone ring (m/z ≈ 429.4) and another to the polyketide side chain (m/z ≈ 359.2), which are used for confirmation and quantification.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance of different mass spectrometry methods for this compound detection as reported in the literature.

Mass Spectrometry MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference(s)
ESI-LC-MS/MSHuman Skin Tissue1 µ g/100 mg tissueNot Reported[5]
ESI-LC-MS/MSMaize0.5 - 200 µg/kg1 - 400 µg/kg[6]
Cytotoxicity AssayHuman Skin Tissue2-8 µg/mL (on TLC)Not Reported[5]

Note: The reported LOD and LOQ values for mycotoxins in maize using LC-MS/MS provide a general indication of the sensitivity of the technique for similar small molecules. Specific performance characteristics for this compound analysis should be determined during method validation.

Experimental Protocols

Protocol 1: this compound Extraction from Human Skin Tissue (Modified Folch Method)

This protocol describes the extraction of total lipids, including this compound, from skin punch biopsies.[7][8]

Materials:

  • 4 mm punch biopsy of skin tissue

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • Glass centrifuge tubes

  • Glass Pasteur pipettes

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Weigh the tissue sample. For a 1 g sample, use 20 mL of solvent mixture. Adjust volumes accordingly for smaller samples.

  • Place the tissue in a homogenizer tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue. The final volume should be 20 times the weight of the tissue (e.g., 20 mL for 1 g of tissue).

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 4 mL for a 20 mL homogenate).

  • Vortex the mixture for 30 seconds to partition the phases.

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Two distinct phases will be visible: a lower chloroform phase containing the lipids and an upper aqueous phase.

  • Carefully remove the upper aqueous phase using a glass Pasteur pipette.

  • Transfer the lower chloroform phase to a clean glass tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • The dried lipid extract is now ready for reconstitution in a suitable solvent for MS analysis (e.g., acetonitrile (B52724) or methanol).

Protocol 2: Quantitative Analysis of this compound by ESI-LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound using an ESI-LC-MS/MS system. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Example): [9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound A/B Precursor Ion (M+Na)⁺: m/z 765.5

    • Quantifier Product Ion (Lactone Core): m/z 429.4

    • Qualifier Product Ion (Side Chain): m/z 359.2

    • Collision energies should be optimized for each transition to maximize signal intensity.

Data Analysis:

Quantification is achieved by creating a calibration curve using certified this compound standards of known concentrations. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration.

Protocol 3: Qualitative Analysis of this compound by MALDI-TOF MS

This protocol outlines a general procedure for the analysis of this compound from bacterial cultures. Challenges in ionizing this compound with common matrices have been reported, so optimization of the matrix and spotting technique is crucial.[10]

Materials:

  • M. ulcerans culture

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (HCCA), sinapinic acid (SA), or a custom matrix)

  • Matrix solvent (e.g., a mixture of acetonitrile, ethanol, and water with trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation:

    • Harvest a small amount of bacterial colony from an agar (B569324) plate.

    • Perform a lipid extraction as described in Protocol 1 or a simplified on-plate extraction.

  • Matrix Preparation:

    • Prepare a saturated solution of the chosen matrix in the appropriate solvent.

  • Spotting:

    • Dried-Droplet Method:

      • Spot 1 µL of the extracted sample onto the MALDI target plate and let it air dry.

      • Spot 1 µL of the matrix solution on top of the dried sample spot and let it co-crystallize.

    • Overlay Method:

      • Spot 1 µL of the matrix solution onto the target plate and let it crystallize.

      • Spot 1 µL of the sample solution on top of the matrix layer and let it dry.

  • MALDI-TOF MS Analysis:

    • Ionization Mode: Positive ion mode is typically used for this compound.

    • Mass Range: Scan a mass range that includes the expected m/z of the this compound sodium adduct (e.g., m/z 500-1000).

    • Laser Power: Adjust the laser power to achieve optimal ionization without excessive fragmentation.

    • Acquire spectra and look for the characteristic peak at m/z 765.5.

Signaling Pathway and Experimental Workflow Visualizations

The primary molecular mechanism of this compound's cytotoxicity and immunomodulatory effects is the inhibition of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane.[11][12] This blockade prevents the co-translational translocation of newly synthesized secretory and membrane proteins into the ER, leading to their accumulation in the cytosol and subsequent degradation.[13][14] This disruption of protein secretion has widespread downstream effects on cellular function, including the suppression of immune responses.

Mycolactone_Signaling_Pathway This compound's Inhibition of the Sec61 Translocon Pathway cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum This compound This compound Sec61 Sec61 Translocon This compound->Sec61 Inhibition Ribosome Ribosome (Translating mRNA) Nascent_Protein Nascent Polypeptide (with Signal Peptide) Ribosome->Nascent_Protein Translation SRP Signal Recognition Particle (SRP) Nascent_Protein->SRP Binding Proteasome Proteasome Nascent_Protein->Proteasome Mislocalization & Targeting for Degradation SRP->Sec61 Docking Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation ER_Lumen ER Lumen Translocated_Protein Secretory/Membrane Protein Sec61->Translocated_Protein Translocation (Blocked) ER_Lumen->Translocated_Protein Protein Folding & Modification

This compound's mechanism of action.

Mycolactone_Detection_Workflow General Workflow for this compound Detection by Mass Spectrometry Sample Biological Sample (Tissue, Culture, etc.) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Extract Dried Lipid Extract Extraction->Extract Reconstitution Reconstitution in Appropriate Solvent Extract->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Quantitative MALDI MALDI-TOF MS Analysis Reconstitution->MALDI Qualitative Data_Analysis Data Analysis (Quantification/Identification) LC_MS->Data_Analysis MALDI->Data_Analysis Results Results Data_Analysis->Results

References

Troubleshooting & Optimization

Mycolactone Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of mycolactone to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for storing this compound?

A1: Absolute ethanol (B145695) is the preferred solvent for long-term storage of this compound.[1][2] Studies have shown that this compound is more stable in ethanol compared to acetone.[1][2] For routine laboratory use, stock solutions can also be prepared in ethyl acetate (B1210297) or dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q2: What are the recommended storage temperatures for this compound?

A2: For long-term stability, this compound stock solutions in an appropriate organic solvent should be stored at -20°C or -80°C.[1][2] When stored under these conditions in amber glass vials, this compound is stable for years.[1] For short-term storage of clinical samples containing this compound (e.g., tissue biopsies), they should be kept at 4°C if to be examined within 24 hours, otherwise, they should be frozen at ≤-70°C.[1] Interestingly, this compound is relatively stable at elevated temperatures, showing no degradation after being heated to 100°C for 6 hours.[1][3] However, repeated freeze-thaw cycles should be avoided for biological samples to maintain their integrity.[1]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is highly sensitive to light, particularly ultraviolet (UV) radiation.[1][3][4][5] Exposure to UV light (254-365 nm) and even sunlight or artificial light can lead to rapid photodegradation and a loss of biological activity.[1][2][3][4][5] Therefore, all solutions and samples containing this compound should be stored in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[1][6][7][8] When lengthy experimental procedures are necessary, it is advisable to work under red light, as this compound is stable under this condition.[1][2]

Q4: What type of labware should be used for handling this compound?

A4: Due to its amphiphilic nature, this compound has a tendency to adhere to plastic surfaces, which can lead to a significant loss of the compound.[1][6][7][8] To minimize this, it is strongly recommended to use glass or Teflon-lined containers and syringes for handling this compound solutions, especially when organic solvents are used.[1][6][7][8] For aqueous solutions, low-retention (siliconized) plasticware can be used.[1]

Q5: this compound appears to be inactive in my cell-based assay. What could be the reason?

A5: Loss of this compound activity in cell-based assays can be due to several factors. Firstly, improper storage, such as exposure to light or use of inappropriate solvents, can lead to degradation. Secondly, its amphiphilic properties can cause it to aggregate in aqueous culture media or bind to serum proteins and lipids, reducing its bioavailable concentration.[1][6][7][8] To enhance its solubility and availability in aqueous solutions, a small amount of detergent can be added, or the this compound can be complexed with lipoproteins.[1][3][6][7][8] Finally, adherence to standard plastic labware can significantly lower the effective concentration of this compound in the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detectable this compound in samples Adsorption to plastic surfaces.Use glass, Teflon, or siliconized plasticware for all handling and storage steps.[1][6][7][8]
Degradation due to light exposure.Store and handle all this compound-containing solutions and samples in the dark (amber vials or foil-wrapped tubes).[1][3][6][7][8]
Aggregation in aqueous solutions.Prepare fresh dilutions in culture media immediately before use. Consider adding a small amount of detergent to aqueous buffers to improve solubility.[1][6][7][8]
Inconsistent results in biological assays Variability in this compound concentration due to adsorption or aggregation.Follow strict handling protocols using appropriate labware. Prepare working solutions fresh from a properly stored stock.
Photodegradation during long incubation periods.Protect assay plates from light by covering them with aluminum foil during incubation.[1]
Precipitation of this compound in aqueous media Poor solubility of this compound.Prepare a concentrated stock solution in an organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous medium with vigorous mixing. The final concentration of the organic solvent should be kept low to avoid toxicity to cells.

Quantitative Data Summary

Table 1: this compound Stability under Different Conditions

Condition Solvent Temperature Light Exposure Stability/Outcome Reference
Long-term Storage Absolute Ethanol-20°C or -80°CProtected from lightStable for years[1]
Short-term Storage (Clinical Samples) Aqueous (in tissue)4°CProtected from lightStable for up to 24 hours[1]
Freeze-Thaw Cycles Purified in organic solvent-20°C to RTN/AStable[1]
Freeze-Thaw Cycles (Biological Samples) Aqueous (in tissue/blood)-70°C to RTN/AMay affect sample integrity, not this compound directly[1]
Elevated Temperature Acetonitrile (B52724)60°C to 100°CN/AStable for at least 6 hours[3][4]
UV Irradiation (312 nm) AcetonitrileRoom TemperatureDirect UV exposureHalf-life of approximately 10.7 minutes[4][5]
UV Irradiation (365 nm) AcetonitrileRoom TemperatureDirect UV exposureHalf-life of approximately 19.5 minutes[4][5]
UV Irradiation (254 nm) AcetonitrileRoom TemperatureDirect UV exposureHalf-life of approximately 78.8 minutes[4][5]
Sunlight Exposure AcetonitrileRoom TemperatureDirect sunlightSignificant degradation[4][5]
Artificial Light AcetonitrileRoom TemperatureFluorescent/IncandescentSlower degradation compared to UV/sunlight[4][5]
Red Light Exposure AcetonitrileRoom TemperatureRed lightStable[2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines a method to quantify this compound and its degradation products to assess its stability over time under various conditions.

1. Sample Preparation:

  • Prepare this compound solutions in the desired solvent (e.g., ethanol, acetone, acetonitrile) at a known concentration (e.g., 10-100 µg/mL).[4]

  • Expose the samples to the conditions being tested (e.g., different temperatures, light sources, or storage durations).

  • At specified time points, take aliquots of the samples for analysis.

  • If necessary, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: UV detection at 362 nm, which is the maximum absorbance wavelength for this compound.[3]

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Run a standard curve with known concentrations of pure this compound to quantify the amount in the test samples.

  • The peak area corresponding to this compound is integrated.

  • The concentration of this compound at each time point is calculated based on the standard curve.

  • The percentage of remaining this compound is plotted against time to determine its stability and half-life under the tested conditions.

Protocol 2: Mass Spectrometry (MS) for this compound Stability Assessment

This protocol describes the use of mass spectrometry to identify this compound and its degradation products.

1. Sample Preparation:

  • Prepare and expose this compound samples to the desired conditions as described in the HPLC protocol.

  • Dilute the samples in a suitable solvent for MS analysis, such as acetonitrile.[9]

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is commonly used.[9]

  • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended.

  • Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+ or sodium adduct [M+Na]+ of this compound. The m/z for the sodium adduct of this compound A/B is approximately 765.5.[10][11]

  • Direct Infusion or LC-MS: Samples can be directly infused into the mass spectrometer or separated by LC prior to MS analysis (LC-MS). LC-MS is preferred for complex samples to separate this compound from other components.

3. Data Analysis:

  • The mass spectrum is analyzed for the presence of the characteristic m/z of intact this compound.

  • A decrease in the intensity of the this compound peak and the appearance of new peaks at lower m/z values would indicate degradation.

  • By comparing the spectra of treated and untreated samples, potential degradation products can be identified.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay) for this compound Activity

This protocol assesses the biological activity of this compound, which can be an indirect measure of its stability. A loss of cytotoxicity suggests degradation of the toxin.

1. Cell Culture:

  • Seed a suitable cell line, such as L929 mouse fibroblasts or human embryonic lung fibroblasts (HELF), in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][12]

2. This compound Treatment:

  • Prepare serial dilutions of the this compound samples (both control and treated) in the cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[11][13]

3. MTT Assay:

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • A decrease in the cytotoxic effect of the treated this compound samples compared to the control would indicate a loss of biological activity and thus degradation.

Signaling Pathway and Workflow Diagrams

Mycolactone_Handling_Workflow cluster_storage Optimal Storage cluster_handling Sample Handling cluster_experiment Experimental Use storage This compound Stock (Absolute Ethanol) temp -20°C or -80°C storage->temp Temperature light Amber Glass Vial (Protected from Light) storage->light Container dilution Dilution in Organic Solvent storage->dilution Prepare Working Stocks glassware Glass or Siliconized Plasticware dilution->glassware Use aqueous_prep Aqueous Solution Preparation dilution->aqueous_prep Prepare Final Dilutions assay Cell-Based Assay aqueous_prep->assay

Caption: Recommended workflow for handling this compound to maintain stability.

Mycolactone_Sec61_Inhibition cluster_membrane Endoplasmic Reticulum Membrane Sec61 Sec61 Translocon ER_Lumen ER Lumen (Translocation Blocked) Sec61->ER_Lumen Translocation Ribosome Ribosome Nascent_Protein Nascent Protein (with signal peptide) Ribosome->Nascent_Protein Translation Nascent_Protein->Sec61 Targets Cytosol_Degradation Proteasomal Degradation in Cytosol Nascent_Protein->Cytosol_Degradation Leads to This compound This compound This compound->Sec61 Binds and Inhibits

Caption: this compound inhibits protein translocation by targeting the Sec61 translocon.

Mycolactone_WASP_Activation This compound This compound WASP WASP/N-WASP (Autoinhibited) This compound->WASP Binds and Activates Active_WASP Active WASP/N-WASP WASP->Active_WASP Conformational Change Arp23 Arp2/3 Complex Active_WASP->Arp23 Activates Actin Actin Monomers Arp23->Actin Nucleates Actin_Polymerization Uncontrolled Actin Polymerization Actin->Actin_Polymerization Cell_Defects Defective Cell Adhesion & Migration Actin_Polymerization->Cell_Defects

Caption: this compound hijacks WASP/N-WASP, leading to uncontrolled actin polymerization.

Mycolactone_mTOR_Inhibition This compound This compound mTORC2 mTORC2 Complex This compound->mTORC2 Inhibits Akt Akt (PKB) mTORC2->Akt Phosphorylates/Activates FoxO3 FoxO3 (Phosphorylated/Inactive) Akt->FoxO3 Phosphorylates/Inactivates Active_FoxO3 Active FoxO3 FoxO3->Active_FoxO3 Dephosphorylation Bim Bim Expression Active_FoxO3->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound inhibits the mTORC2 pathway, leading to apoptosis.

References

Technical Support Center: Total Synthesis of Mycolactone A/B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the challenging total synthesis of mycolactone A/B. The content is designed to address specific experimental issues, offering insights and potential solutions based on established synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound A/B?

The total synthesis of this compound A/B is a complex undertaking characterized by several key challenges:

  • Stereochemical Complexity: The molecule contains multiple stereocenters in both the macrolactone core and the southern polyketide side chain. Establishing the correct relative and absolute stereochemistry requires precise control throughout the synthesis.[1][2][3]

  • Convergent Assembly: The synthesis is typically approached in a convergent manner, where the northern core, the southern side chain, and the C14-C20 fragment are synthesized separately and then coupled.[1][2][4] Efficient and high-yielding coupling reactions are crucial at these late stages.

  • Protecting Group Strategy: The numerous hydroxyl groups with varying reactivity necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions and to allow for selective deprotection.[3]

  • Geometric Isomerism of the Southern Side Chain: The polyunsaturated southern side chain of this compound A/B exists as a mixture of geometric isomers, primarily a 3:2 ratio of the Z-Δ4′,5′ (this compound A) and E-Δ4′,5′ (this compound B) isomers.[1][3][5] Controlling this isomerization during synthesis and purification can be difficult.[3]

  • Scalability: Early synthetic generations faced challenges in producing sufficient quantities of this compound for extensive biological studies, driving the development of more efficient and scalable routes.[4][5][6]

Q2: Why is a convergent synthetic strategy favored for this compound A/B?

A convergent strategy, where different fragments of the molecule are synthesized independently before being coupled, is preferred for several reasons:

  • Efficiency: It allows for the parallel synthesis of complex fragments, which can significantly shorten the overall synthesis time compared to a linear approach.

  • Higher Overall Yield: The overall yield of a convergent synthesis is the product of the yields of the coupling steps and the yields of the longest linear sequence of each fragment. This is generally higher than the product of the yields of every single step in a long linear synthesis.

  • Flexibility: A modular or convergent approach allows for the synthesis of analogs with modifications in different parts of the molecule by simply substituting one of the fragments with a modified version.[7][8] This is particularly valuable for structure-activity relationship (SAR) studies.

Q3: What are the key bond-forming reactions used in the assembly of the this compound core?

The assembly of the this compound core from its constituent fragments has prominently featured palladium-catalyzed cross-coupling reactions. Specifically, the Negishi cross-coupling has been a cornerstone in several total syntheses, proving effective for the formation of key carbon-carbon bonds to link the C1-C7, C8-C13, and C14-C20 fragments.[2][4]

Troubleshooting Guides

Low Yields in Negishi Cross-Coupling Reactions
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Poor quality of organozinc reagent Ensure the organozinc reagent is freshly prepared and properly titrated. Use of highly active zinc (e.g., Rieke zinc) can be beneficial.Preparation of Organozinc Reagent: To a solution of the alkyl iodide in THF, add 1.5 equivalents of activated zinc dust. Stir the mixture at room temperature for 2-4 hours until the insertion of zinc is complete (can be monitored by TLC or GC-MS of a quenched aliquot). The resulting organozinc reagent is used directly in the coupling step.
Inactive palladium catalyst Use a fresh source of the palladium catalyst and ligand. Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. Consider using a pre-catalyst that is activated in situ.Negishi Coupling Protocol: To a solution of the vinyl or alkyl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous, deoxygenated solvent (e.g., THF), add the freshly prepared organozinc reagent (1.2-1.5 eq) dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). Work-up typically involves quenching with saturated aqueous ammonium (B1175870) chloride.
Sub-optimal reaction conditions Screen different solvents, temperatures, and ligands. The choice of ligand can significantly impact the efficiency of the cross-coupling.N/A
Poor Stereoselectivity in Asymmetric Reactions (e.g., Brown Crotylboration)
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Impure or improperly prepared chiral reagent Use freshly prepared or purchased high-purity chiral reagents. Ensure anhydrous and inert conditions during the preparation and use of the crotylboration reagent.Brown Crotylboration: To a solution of the chiral ligand (e.g., (+)-Ipc₂BOMe) in an ethereal solvent at -78 °C, add the corresponding crotylating agent (e.g., Z-2-butene and t-BuLi). After stirring, the aldehyde substrate is added dropwise. The reaction is maintained at low temperature until completion, followed by an oxidative work-up (e.g., NaOH, H₂O₂).[4]
Incorrect reaction temperature Strict temperature control is critical for achieving high stereoselectivity. Ensure the reaction is maintained at the optimal low temperature (e.g., -78 °C).N/A
Racemization of the product Minimize exposure of the product to acidic or basic conditions during work-up and purification, which could lead to epimerization.N/A
Uncontrolled Isomerization of the Polyunsaturated Side Chain
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Exposure to light The polyunsaturated side chain is sensitive to light, which can catalyze cis-trans isomerization. Protect all intermediates and the final product from light by wrapping reaction flasks and storage vials in aluminum foil.[3]General Handling: All manipulations, including reactions, work-up, purification, and storage, should be carried out in the dark or under minimal light exposure.
Harsh reaction or purification conditions Avoid strongly acidic or basic conditions and prolonged heating. Purification by silica (B1680970) gel chromatography can sometimes contribute to isomerization.[3]Purification: If isomerization on silica gel is suspected, consider using a different stationary phase or minimizing the time the compound spends on the column. Reverse-phase HPLC has been used to separate the A and B isomers, although they can re-equilibrate.[9]
Loss of stereochemical integrity during olefination The stereochemical outcome of Horner-Wadsworth-Emmons (HWE) or Wittig reactions can be highly dependent on the reaction conditions and the nature of the substrates.Horner-Wadsworth-Emmons Olefination: To a solution of the phosphonate (B1237965) in an anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C), add a strong base (e.g., LDA). After stirring, the aldehyde is added. The reaction is slowly warmed to room temperature. The choice of base and reaction temperature can influence the E/Z selectivity.[3]

Quantitative Data Summary

The following table summarizes the efficiency of different generations of this compound A/B total synthesis, primarily from the work of Kishi and coworkers.

Synthetic Generation Longest Linear Sequence (steps) Overall Yield (%) Key Features and Improvements
First Generation 17 (for the core)1.3Confirmed the relative and absolute stereochemistry of this compound A/B.[6][10]
Second Generation 218.8Optimized protecting group strategy, eliminated unnecessary steps, and improved stereoselectivity and overall efficiency.[3][6][10]
Third Generation 14 (for the core)19Highly efficient and scalable route, allowing for the preparation of multi-gram quantities.[4][6][10]

Visualized Workflows

Convergent Synthesis Strategy for this compound A/B

G cluster_core This compound Core Synthesis cluster_sidechain Southern Side Chain Synthesis C1_C7 C1-C7 Fragment Core_Assembly Assembly of Core Fragments C1_C7->Core_Assembly C8_C13 C8-C13 Fragment C8_C13->Core_Assembly C14_C20 C14-C20 Fragment C14_C20->Core_Assembly Mycolactone_Core This compound Core Core_Assembly->Mycolactone_Core Final_Coupling Esterification Mycolactone_Core->Final_Coupling Side_Chain Polyunsaturated Southern Side Chain Side_Chain->Final_Coupling Mycolactone_AB This compound A/B Final_Coupling->Mycolactone_AB

Caption: Convergent assembly of this compound A/B.

Troubleshooting Logic for Low-Yielding Cross-Coupling

G Start Low Yield in Cross-Coupling Check_Reagent Check Organometallic Reagent Quality Start->Check_Reagent Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Solution1 Use Freshly Prepared Reagent Check_Reagent->Solution1 Solution2 Use Fresh Catalyst/Ligand under Inert Atmosphere Check_Catalyst->Solution2 Solution3 Screen Solvents, Temperatures, and Ligands Check_Conditions->Solution3

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Overcoming instability of mycolactone due to photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mycolactone. This resource provides essential guidance on overcoming the inherent instability of this compound due to photodegradation, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to light?

This compound is a polyketide-derived macrolide toxin produced by Mycobacterium ulcerans, the causative agent of Buruli ulcer.[1][2] Its complex structure, featuring a lactone core and two unsaturated acyl side chains, makes it highly susceptible to photodegradation.[1][3][4] Exposure to ultraviolet (UV) radiation (UV-A, UV-B, and UV-C) and even natural sunlight causes rapid structural degradation, leading to a complete loss of its biological activity.[1][3][5]

Q2: How should I store my purified this compound stocks for maximum stability?

For long-term storage, purified this compound should be stored in an appropriate solvent within amber glass vials with Teflon-lined caps, protected from light at -20°C.[6] Under these conditions, samples are reported to be stable for years.[6] Wrapping standard glass vials in aluminum foil is also an effective way to prevent light exposure.[6][7][8]

Q3: What is the recommended solvent for storing and handling this compound?

Absolute ethanol (B145695) is the preferred solvent for storing and working with this compound.[6] Studies have shown that this compound is more stable in ethanol compared to acetone (B3395972) when exposed to UV light.[1][3][9] Dried this compound is even less stable than when it is in an ethanol or acetonitrile (B52724) solution.[1][3]

Q4: My experiment must be performed on the benchtop. How can I minimize photodegradation?

If experiments cannot be conducted in the dark, it is crucial to minimize light exposure. Work under red light, as this compound shows no degradation when exposed to wavelengths higher than 500 nm.[1][3] Use amber glass tubes or foil-wrapped containers for all samples.[1][6] Perform manipulations as quickly as possible to reduce the duration of light exposure.

Q5: How can I visually determine if my this compound solution has degraded?

A fresh, concentrated solution of this compound has a distinct yellow color. Upon exposure to UV light for several hours, this yellow color is lost, which suggests structural modification or degradation.[1][3] However, for accurate assessment, analytical methods like LC-MS or functional assays are necessary.

Q6: Does temperature affect the stability of this compound?

This compound is remarkably stable at elevated temperatures, showing no degradation even when heated to 100°C for up to six hours.[1][6] Repeated freeze-thaw cycles also do not appear to affect the stability of purified this compound samples.[6]

Q7: this compound has poor solubility in aqueous buffers. How should I prepare it for cell-based assays?

Due to its amphiphilic and lipophilic nature, this compound is unstable and tends to aggregate or stick to surfaces in aqueous solutions.[7][8][10] To improve recovery and prevent aggregation in aqueous media, samples can be stored in solutions containing a small amount of detergent.[6][7][10] It is also noted that this compound can associate with serum lipoproteins, which can facilitate its detection and impact its bioavailability in physiological matrices.[6][11]

Q8: What type of labware is best for handling this compound?

Glass materials (vials, syringes, plates) should be used whenever possible to minimize the loss of this compound due to adhesion to plastic surfaces.[6][7][10] If plastic must be used, low-retention (siliconized) plastic is a suitable alternative for aqueous samples.[6]

Q9: How can I safely decontaminate lab equipment exposed to this compound?

This compound can be effectively degraded and decontaminated by exposing it to UV light. Direct UV irradiation at 312 nm or 365 nm for at least 30 minutes is recommended.[6] If using a 254 nm source, the exposure time should be increased to at least two hours due to the slower degradation rate at this wavelength.[6]

Troubleshooting Guide

Issue: Inconsistent or absent biological activity in my experiments.

Possible Cause Troubleshooting Steps
Photodegradation 1. Confirm that all handling and storage steps were performed in the dark or under red light.[1][6] 2. Always use amber glass vials or foil-wrapped tubes.[6] 3. Prepare fresh dilutions from a properly stored stock solution immediately before use.
Adhesion to Labware 1. Ensure you are using glass or siliconized plasticware.[6][7] 2. Pre-rinsing glassware with the experimental solvent might reduce surface binding.
Aggregation in Aqueous Media 1. If using aqueous buffers, consider adding a small amount of detergent to improve solubility and prevent aggregation.[6][10]
Incorrect Quantification 1. Re-quantify your stock solution using HPLC-UV at 363 nm.[1] 2. Verify the integrity of the stock by comparing its UV-Vis spectrum to a reference. The characteristic maximum absorption is at 362 nm.[5]

Issue: Low or variable yield after purification.

Possible Cause Troubleshooting Steps
Degradation during Extraction 1. Protect the sample from light throughout the entire extraction and purification process. Wrap flasks and columns in aluminum foil.
Loss on Surfaces 1. Use glass containers and chromatography columns. Avoid plasticware where possible.[7]
Choice of Solvents 1. Use high-purity solvents. Ethanol is recommended for final sample storage due to its protective effect against photodegradation compared to other solvents like acetone.[1][3]

Data Presentation: this compound Instability

The following tables summarize the quantitative data on this compound degradation under various light conditions.

Table 1: Kinetic Parameters of this compound Photodegradation by UV Light.

UV WavelengthContainer TypeHalf-life (t½) in minutes
312 nm (UV-B)Quartz10.7
365 nm (UV-A)Quartz19.5
254 nm (UV-C)Quartz78.8
312 nm (UV-B)Glass> 10.7 (Slightly less degradation than quartz)
365 nm (UV-A)Glass> 19.5 (Slightly less degradation than quartz)
254 nm (UV-C)Glass> 78.8 (Slightly less degradation than quartz)
Data sourced from Marion et al., 2012.[1][3][12]

Table 2: Effect of Different Light Sources and Solvents on this compound Stability.

ConditionExposure TimeRemaining this compound (%)
Sunlight 30 minutes~50%
Sunlight 6 hours~3%
Incandescent Light 6 hours~50%
Fluorescent (Neon) Light 6 hours~70%
Red Light > 6 hours~100%
UV (312 nm) in Acetonitrile 5 minutes~45%
UV (312 nm) in Ethanol 5 minutes~45%
UV (312 nm) in Acetone 5 minutes< 45% (Degradation is faster)
UV (312 nm) as Dried Film 5 minutes< 45% (Less stable than in acetonitrile/ethanol)
UV (312 nm) in Amber Glass Tube 5 minutes~95%
Data sourced from Marion et al., 2012.[1][3][13]

Experimental Protocols

Protocol 1: Assessment of this compound Photodegradation by HPLC

This protocol allows for the precise quantification of this compound to assess its degradation.

  • Sample Preparation:

    • Prepare a stock solution of this compound A/B at 10 µg/mL in absolute ethanol or acetonitrile.[3]

    • For the exposure experiment, aliquot the solution into appropriate transparent containers (e.g., quartz or glass tubes). Prepare a control sample in an amber glass vial, wrapped in foil.[3]

    • Expose the samples to the light source (e.g., UV lamp at a specific wavelength or sunlight) for defined periods (e.g., 5, 15, 30, 60 minutes).[3]

    • After exposure, immediately store the samples at -20°C in amber vials until analysis.[3]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 9.4x250 mm).[1]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A 33-minute gradient from 10% to 90% Mobile Phase B.[1]

    • Flow Rate: 1 mL/min.[1]

    • Detection: Monitor the chromatogram at 363 nm.[1]

    • Quantification: Use an external standard curve prepared from a non-degraded, quantified this compound stock to determine the concentration of remaining this compound in the exposed samples.

Protocol 2: Functional Assessment of this compound using a Cytotoxicity Assay

This protocol determines the biological activity of this compound, which is lost upon photodegradation.[1]

  • Cell Culture:

    • Culture a sensitive cell line, such as murine L929 fibroblasts or Raw 264.7 macrophages, in appropriate culture medium (e.g., RPMI 1640 with 10% FCS).[1][2]

    • Seed the cells in a 96-well or 384-well plate at a suitable density (e.g., 5,000 cells/well in 50 µL for a 384-well plate) and allow them to adhere overnight.[1]

  • This compound Treatment:

    • Prepare serial dilutions of your control (unexposed) and light-exposed this compound samples in culture medium.

    • Replace the medium on the cells with the medium containing the this compound dilutions. Include a vehicle control (medium with the same final concentration of solvent, e.g., <1% acetonitrile).[12]

    • Incubate the cells for 24-48 hours at 37°C.[1]

  • Viability Assessment:

    • Quantify cell viability using a standard method, such as the Vialight Plus kit (Lonza) or an MTT assay.[1][14]

    • Calculate the percentage of cell mortality for each condition relative to the vehicle control.

    • Compare the cytotoxic activity of the light-exposed samples to the unexposed control. A significant decrease in cytotoxicity indicates photodegradation.[1][3]

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to this compound research.

Mycolactone_Handling_Workflow cluster_storage Long-Term Storage cluster_prep Experiment Preparation cluster_exp Experimental Use storage Store at -20°C in Absolute Ethanol vial Amber Glass Vial (or Foil-Wrapped) prep Work in Dark Room or Under Red Light vial->prep Retrieve Stock dilute Prepare Fresh Dilutions in Glassware prep->dilute Minimize Exposure assay Perform Assay (e.g., Cell Culture) dilute->assay Immediate Use decon Decontaminate with UV Light (>30 min) assay->decon Post-Experiment

Caption: Recommended workflow for handling this compound to prevent photodegradation.

Mycolactone_Mechanism_of_Action cluster_cell Host Cell cluster_er Endoplasmic Reticulum (ER) sec61 Sec61 Translocon protein Nascent Protein (e.g., Cytokine, Receptor) sec61->protein block BLOCKADE sec61->block ribosome Ribosome ribosome->sec61 Co-translational Translocation er_lumen ER Lumen protein->er_lumen Normal Protein Entry degradation Proteasomal Degradation in Cytosol protein->degradation Translocation Failure This compound This compound This compound->sec61 Binds Directly effect Downstream Effects: - Immunosuppression - Cytotoxicity - Apoptosis block->effect Leads to

Caption: this compound's mechanism of action via inhibition of the Sec61 translocon.

References

Improving mycolactone recovery from aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mycolactone Recovery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of this compound from aqueous and organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for storing purified this compound?

For long-term stability, purified or synthetic this compound should be stored in absolute ethanol (B145695) in amber glass vials with Teflon-lined caps (B75204) at -20°C.[1][2] this compound is more stable in ethanol than in acetone (B3395972).[1][3] If amber vials are unavailable, wrapping standard glass vials in aluminum foil is a suitable alternative to protect against photodegradation.[1][3]

Q2: My this compound recovery from aqueous samples is consistently low. What could be the reason?

Low recovery from aqueous solutions is a common issue due to this compound's amphiphilic nature.[4][5] It tends to self-aggregate, form micelles, and adhere to container surfaces, especially plastics.[1][3][4] In biological fluids like serum, this compound can interact with lipoproteins, further complicating its extraction.[1][3] To improve recovery, consider using siliconized (low-retention) plasticware or, ideally, glassware for all sample handling.[1] The addition of a small amount of detergent to the aqueous sample can also help to reduce aggregation and improve recovery.[1][3][4]

Q3: Can I use plastic tubes and plates for my experiments involving this compound?

It is highly recommended to use glass, stainless steel, or Teflon-coated materials when working with this compound in organic solvents to prevent the toxin from sticking to surfaces and to avoid leaching of impurities from the plastic.[1] For aqueous samples, low-retention (siliconized) plastic can be used.[1]

Q4: How sensitive is this compound to temperature and light?

This compound is highly sensitive to light, particularly UV irradiation (254-365 nm) and sunlight, which cause rapid degradation.[3][6] Therefore, all work should be conducted under red light or in the dark whenever possible, and samples should be stored in light-protected containers.[1][3] In contrast, this compound is relatively stable at elevated temperatures, showing no degradation even at 100°C for 6 hours.[1][6]

Q5: What is a reliable method for extracting this compound from bacterial cultures?

A widely used and effective method is the Folch extraction, which utilizes a chloroform:methanol mixture (typically 2:1, v/v).[3][6][7][8] This is followed by a precipitation step in ice-cold acetone to separate the acetone-soluble lipids, which are enriched with this compound.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound from Organic Solvent Extraction
Potential Cause Troubleshooting Step
Incomplete initial extraction Ensure sufficient solvent volume (e.g., 0.8 volumes of 2:1 chloroform:methanol to 0.2 volumes of bacterial culture) and adequate incubation time (e.g., 2 hours with rocking) to allow for complete lipid extraction.[7][8]
Loss during phase separation After adding water for Folch extraction, ensure complete separation of the organic and aqueous phases by centrifugation before carefully collecting the lower organic phase.
Precipitation of this compound with phospholipids (B1166683) When resuspending the dried lipid extract in ice-cold acetone, ensure the acetone is sufficiently cold and allow for an overnight incubation at -20°C to maximize the precipitation of phospholipids while keeping this compound in solution.[7][8]
Adherence to labware Use glass or Teflon labware throughout the extraction process to minimize loss due to adsorption on plastic surfaces.[1]
Issue 2: Degradation of this compound During or After Purification
Potential Cause Troubleshooting Step
Photodegradation Protect the sample from light at all stages of the experiment. Use amber vials or wrap containers in aluminum foil.[1][3] Work under red light conditions for lengthy procedures.[3]
Inappropriate storage solvent Store purified this compound in absolute ethanol, as it offers greater stability compared to acetone.[1][3]
Contamination in solvent Use high-purity, HPLC-grade solvents to prevent degradation caused by reactive impurities.
Issue 3: Difficulty Detecting this compound in Biological Samples (e.g., Serum, Tissue)
Potential Cause Troubleshooting Step
Low extraction efficiency from complex matrices The recovery of this compound from serum using organic solvent extraction is known to be low (~10%).[9][10] This is due to its interaction with proteins and lipids. While challenging, ensure vigorous and thorough extraction procedures.
Co-extraction of interfering substances Biological samples contain a high amount of other lipids that can interfere with detection, especially in methods like TLC.[10] Further purification steps, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are often necessary before quantification by mass spectrometry.[11]
Insufficient sample amount This compound concentrations in clinical samples can be very low (ng range).[7][8] If possible, increase the starting volume of the sample.

Quantitative Data Summary

Table 1: Stability of this compound under Different Conditions

ConditionSolvent/MatrixHalf-life / Remaining (%)Reference
UV Irradiation (312 nm) Acetonitrile10.7 min[6]
UV Irradiation (365 nm) Acetonitrile19.5 min[6]
UV Irradiation (254 nm) Acetonitrile78.8 min[6]
Sunlight Exposure Acetonitrile<50% after 2h[12]
Incandescent Light Acetonitrile~50% after 6h[12]
Neon Light Acetonitrile~70% after 6h[12]
Red Light AcetonitrileNo variation[12]
High Temperature (100°C) Not specifiedStable for 6 hours[1][6]

Table 2: Reported this compound Recovery from Biological Samples

Sample TypeExtraction MethodEstimated Recovery YieldReference
Serum Organic Solvents~10%[9][10]
Cell Pellets Organic Solvents~20%[10]

Experimental Protocols

Protocol 1: Folch Extraction of this compound from Bacterial Culture

This protocol is adapted from established methods for this compound extraction.[6][7][8]

Materials:

  • Mycobacterium ulcerans culture

  • Chloroform:Methanol (2:1, v/v)

  • Deionized Water

  • Ice-cold Acetone

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

  • Centrifuge

Procedure:

  • Harvest the M. ulcerans bacterial pellet by centrifugation.

  • To 0.2 volumes of the bacterial pellet, add 0.8 volumes of a 2:1 (v/v) chloroform:methanol solution in a glass tube.

  • Incubate the mixture for at least 2 hours at room temperature with gentle rocking to ensure thorough lipid extraction.

  • Centrifuge to pellet the cell debris. Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • Perform a Folch extraction by adding 0.2 volumes of deionized water to the lipid extract.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids, and transfer it to a clean, pre-weighed glass tube.

  • Dry the organic phase completely using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of ice-cold acetone.

  • Incubate overnight at -20°C to precipitate the phospholipids.

  • Centrifuge at high speed (e.g., 2,000 x g for 5 minutes) to pellet the precipitated phospholipids.[7][8]

  • Carefully collect the acetone supernatant, which contains the this compound-enriched acetone-soluble lipids.

  • The acetone can be evaporated, and the resulting this compound-enriched extract can be resuspended in absolute ethanol for storage or further purification.

Visualizations

Mycolactone_Extraction_Workflow cluster_extraction Step 1: Lipid Extraction cluster_separation Step 2: Phase Separation cluster_purification Step 3: Purification cluster_final Final Product Culture M. ulcerans Culture Pellet AddSolvent Add Chloroform: Methanol (2:1) Culture->AddSolvent Incubate Incubate with Rocking AddSolvent->Incubate Centrifuge1 Centrifuge to Pellet Debris Incubate->Centrifuge1 Folch Add Water (Folch Wash) Centrifuge1->Folch Centrifuge2 Centrifuge to Separate Phases Folch->Centrifuge2 CollectOrganic Collect Lower Organic Phase Centrifuge2->CollectOrganic Dry Dry Organic Phase CollectOrganic->Dry AddAcetone Resuspend in Cold Acetone Dry->AddAcetone Precipitate Incubate at -20°C (Precipitate Phospholipids) AddAcetone->Precipitate Centrifuge3 Centrifuge Precipitate->Centrifuge3 CollectSupernatant Collect Acetone Supernatant Centrifuge3->CollectSupernatant FinalProduct This compound- Enriched Extract CollectSupernatant->FinalProduct Troubleshooting_Logic cluster_aqueous Aqueous Sample Issues cluster_organic Organic Extraction Issues Start Low this compound Recovery Q_SampleType Sample Type? Start->Q_SampleType Aqueous Aqueous Sample Q_SampleType->Aqueous Aqueous Organic Organic Extraction Q_SampleType->Organic Organic A1 Check for Adherence to Plasticware Aqueous->A1 A2 Consider Micelle Formation/Aggregation Aqueous->A2 A3 Interaction with Lipoproteins (e.g., Serum) Aqueous->A3 O1 Incomplete Extraction Organic->O1 O2 Loss during Phase Separation Organic->O2 O3 Photodegradation Organic->O3 Sol_A1 Use Glass or Siliconized Plastic A1->Sol_A1 Sol_A2 Add Detergent A2->Sol_A2 Sol_O1 Optimize Solvent Volume & Incubation O1->Sol_O1 Sol_O2 Ensure Clean Phase Separation O2->Sol_O2 Sol_O3 Protect from Light O3->Sol_O3

References

Troubleshooting mycolactone aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with mycolactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning its aggregation in aqueous solutions.

Troubleshooting Guide: this compound Aggregation and Related Issues

This guide provides solutions to specific problems you may encounter when working with this compound in aqueous solutions.

1. Question: I'm observing precipitation or a cloudy solution after diluting my this compound stock into an aqueous buffer. What is happening and how can I prevent it?

Answer: This is a common issue due to the amphiphilic nature of this compound, which causes it to self-aggregate and precipitate in aqueous environments.[1][2][3] this compound is poorly soluble in water and tends to form micelles or larger aggregates.[4][5]

Troubleshooting Steps:

  • Vehicle and Solvent Choice: this compound is more stable in organic solvents.[1] Prepare stock solutions in absolute ethanol (B145695), DMSO, or ethyl acetate (B1210297).[1][4] When diluting into your aqueous experimental medium, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a minimal, non-toxic level (e.g., typically <0.1% for many cell-based assays).

  • Use of Detergents: For certain applications where an organic solvent is not ideal, consider adding a small amount of a non-ionic detergent to your aqueous solution to enhance this compound recovery and prevent aggregation.[1][3][6]

  • Presence of Carrier Molecules: this compound can associate with proteins and lipoproteins, which can help to keep it in solution.[1][7] In cell culture experiments, the presence of serum in the media can aid in solubilization.[4] For in vitro assays without serum, the addition of purified albumin or lipoproteins might be a viable strategy.

  • Working Concentration: Be mindful of the critical micelle concentration (CMC) of this compound, which has been reported to be in the 30-60 µM range.[8] Working below this concentration may reduce the likelihood of aggregation.

2. Question: My experimental results are inconsistent, or the observed biological activity of this compound is lower than expected. Could this be related to aggregation?

Answer: Yes, aggregation can significantly impact the bioavailability of this compound in your experiment, leading to inconsistent or reduced activity.[1][3] When this compound aggregates, the effective concentration of monomeric, biologically active toxin available to interact with cells or molecular targets is reduced. The hydrophobic regions of the molecule may become sequestered within the core of aggregates, making them unavailable for binding.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent/Low this compound Activity cluster_1 Troubleshooting Steps cluster_2 Outcome A Inconsistent or low biological activity observed B Verify Stock Solution Integrity (Properly stored, no precipitation) A->B Start C Optimize Dilution Protocol (e.g., vortexing, sonication) B->C D Check for Adhesion to Labware (Use glass or low-retention plastic) C->D E Modify Assay Buffer (Add detergent or carrier protein) D->E F Confirm this compound Concentration (Spectrophotometry or other methods) E->F G Improved consistency and expected activity F->G Resolution

Caption: Troubleshooting workflow for inconsistent this compound activity.

3. Question: I am concerned about losing this compound due to adherence to labware. What are the best practices to minimize this?

Answer: this compound is known to adhere to plastic surfaces, which can lead to a significant loss of the compound from your working solutions.[1][2][3]

Recommendations:

  • Use Glassware: Whenever possible, use glass tubes, vials, syringes, and plates for handling and storing this compound solutions.[1][3][6]

  • Low-Retention Plastics: If plasticware is unavoidable, use low-retention (e.g., siliconized) plastics for aqueous samples.[1]

  • Solvent Choice for Storage: For long-term storage, keeping this compound in an organic solvent like absolute ethanol is ideal for stability and recovery.[1]

Frequently Asked Questions (FAQs)

1. What is the best solvent to dissolve and store this compound?

For long-term storage, purified or synthetic this compound should be stored in absolute ethanol to maximize stability and recovery.[1] Acetone and ethyl acetate have also been used.[1] For experimental use, stock solutions are typically prepared in ethanol or DMSO.[7][9][10]

2. How should I handle this compound to avoid degradation?

This compound is light-sensitive.[1][3] It is crucial to protect it from light by using dark containers, such as amber vials, or by wrapping tubes and vials in aluminum foil.[1][3][6]

3. What are the typical working concentrations of this compound for in vitro experiments?

The effective concentration of this compound can vary depending on the cell type and the duration of exposure. Here is a summary of concentrations reported in the literature:

Application/Cell TypeThis compound ConcentrationExposure TimeObserved Effect
L929 Mouse Fibroblasts>10 nM>48 hoursCell detachment and death[11]
L929 Mouse Fibroblasts0.025 ng/mL12-48 hoursCytopathic effect, cell rounding, detachment[12]
L929 Mouse FibroblastsAs low as 0.002 ng/mL3-5 daysApoptotic cell death[12]
Primary Human Keratinocytes>30 ng/mL24 hoursCell rounding[12]
RAW264.7 Macrophages125 ng/mLNot specifiedInhibition of TNF and Cox-2 production[13]
Murine Macrophages3 ng/mLNot specifiedDecrease in production of soluble mediators[14]
HDMECs10 ng/mL (~13 nM)24 hoursIncreased monolayer permeability[9][10]

4. What is the primary molecular target of this compound?

The primary molecular target of this compound is the Sec61 translocon, which is a protein-conducting channel in the endoplasmic reticulum (ER) membrane.[7][15] By binding to Sec61, this compound blocks the translocation of newly synthesized secretory and membrane proteins into the ER.[7][12][15]

This compound's Mechanism of Action at the Sec61 Translocon:

G cluster_0 Normal Protein Translocation cluster_1 This compound Inhibition A Nascent polypeptide with signal peptide B Sec61 Translocon (in ER membrane) A->B Binds to C Protein enters ER lumen B->C Translocates D This compound E Sec61 Translocon (Blocked) D->E Binds to F Protein translocation inhibited E->F

Caption: this compound blocks the Sec61 translocon, inhibiting protein translocation.

5. What are the downstream consequences of Sec61 inhibition by this compound?

The blockade of Sec61 leads to a wide range of cellular effects, including:

  • Immunosuppression: Inhibition of cytokine and chemokine production.[12][16]

  • Cytotoxicity: Prolonged exposure can induce apoptosis. One of the key pathways involved is the activation of an integrated stress response leading to apoptosis via the ATF4/CHOP/Bcl-2/Bim signaling pathway.[11] Another pathway involves the inhibition of the mTOR signaling pathway, leading to the activation of FoxO3 and subsequent upregulation of pro-apoptotic Bim.[11]

  • Cell Adhesion and Morphology: this compound can cause cell rounding and detachment, partly through the hyperactivation of the Wiskott-Aldrich syndrome protein (WASP).[12][16]

Signaling Pathway to Apoptosis Induced by this compound:

G This compound This compound Sec61 Sec61 Blockade This compound->Sec61 Stress Integrated Stress Response Sec61->Stress ATF4 ATF4 Stress->ATF4 CHOP CHOP ATF4->CHOP Bcl2 Bcl-2 CHOP->Bcl2 Bim Bim Bcl2->Bim Upregulation Apoptosis Apoptosis Bim->Apoptosis

References

Technical Support Center: Optimizing Mycolactone Solubilization for In vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective solubilization and use of mycolactone in experimental settings. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing this compound?

A1: Absolute ethanol (B145695) is the preferred solvent for long-term storage of this compound.[1][2] this compound is more stable in ethanol compared to other organic solvents like acetone (B3395972).[1] For immediate use in in vitro assays, Dimethyl Sulfoxide (DMSO) is also commonly used to prepare high-concentration stock solutions.[3][4]

Q2: How should I store this compound stock solutions?

A2: this compound is light-sensitive and should be stored in amber glass vials or tubes wrapped in aluminum foil to protect it from light.[1][5][6] Stock solutions in absolute ethanol are stable for years when stored at -20°C.[1] It is crucial to use glass containers for storage in organic solvents to prevent leaching of impurities from plastics.[1]

Q3: this compound is amphiphilic. How does this affect its handling?

A3: this compound's amphiphilic nature causes it to be unstable in aqueous solutions, leading to self-aggregation and adherence to plastic surfaces.[1][5][6] This can significantly reduce its effective concentration in your experiments. To minimize this, use glass vials, syringes, and plates whenever possible.[1][6] For aqueous samples, low-retention (siliconized) plastic may be used.[1]

Q4: What is the recommended final concentration of DMSO in cell culture medium?

A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and some robust lines can tolerate up to 1%.[7] However, primary cells are more sensitive.[7] It is always recommended to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration, aiming for the lowest effective concentration, ideally ≤ 0.1%.[8][9]

Q5: At what concentrations does this compound typically show cytotoxic effects in vitro?

A5: The cytotoxic effects of this compound are cell-type dependent and time-dependent. For instance, L929 mouse fibroblasts are highly sensitive, showing cytopathic effects at concentrations as low as 0.025 ng/mL after 12 hours. In other cell lines, cytotoxic effects are observed in the range of 3 ng/mL to 300 ng/mL after 24 to 48 hours of exposure.[10]

Troubleshooting Guide

Issue 1: this compound precipitates when I add it to my cell culture medium.

  • Possible Cause: The aqueous nature of the culture medium is causing the hydrophobic this compound to aggregate and precipitate out of solution.[2] The final concentration of the organic solvent (like DMSO or ethanol) may be too low to maintain solubility.

  • Solution:

    • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 1 mg/mL).[3]

    • Serial Dilutions: Perform serial dilutions of your high-concentration stock in your cell culture medium. Add the this compound stock to the medium drop-wise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed the tolerated level for your cells (typically ≤ 0.5%).[7] You may need to adjust your stock concentration to achieve the desired final this compound concentration without introducing excessive solvent.

    • Consider Surfactants: In some cases, for aqueous solutions, a small amount of detergent can help prevent aggregation.[5]

Issue 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: this compound Degradation. this compound is sensitive to light and can degrade upon exposure to UV and sunlight, leading to a loss of biological activity.[11]

    • Solution: Always handle this compound solutions in a dark environment or under red light. Store stock solutions in amber vials or foil-wrapped tubes at -20°C.[1]

  • Possible Cause 2: Adsorption to Labware. Due to its amphiphilic properties, this compound can stick to plastic surfaces, reducing the actual concentration delivered to your cells.[1]

    • Solution: Use glass labware (pipettes, tubes, plates) whenever possible when handling this compound in organic solvents.[1] If using plastic, opt for low-retention products.

  • Possible Cause 3: Inaccurate Pipetting of Small Volumes. Preparing working solutions often involves pipetting very small volumes of concentrated stock, where small errors can lead to large variations in the final concentration.

    • Solution: Prepare an intermediate dilution of your stock solution to allow for the pipetting of larger, more accurate volumes when making your final working solutions.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventRecommended UseKey Considerations
Absolute Ethanol Long-term storage and preparation of stock solutions.Most stable solvent for this compound.[1][2]
DMSO Preparation of high-concentration stock solutions for immediate dilution into aqueous media.Ensure final concentration in cell culture is non-toxic to cells.
Ethyl Acetate Used for initial solubilization during purification.Can be used for stock solutions.
Acetone Used in some purification protocols.This compound is less stable in acetone compared to ethanol.[1]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationExpected Effect on Most Cell LinesRecommendation
< 0.1% Generally safe with minimal to no cytotoxic effects.Ideal for sensitive cell lines and long-term exposure studies.[12]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[12]A common and generally safe range for many assays.
0.5% - 1.0% Potential for increased cytotoxicity and off-target effects.[12]Use with caution and only after validating tolerance with your specific cell line.
> 1.0% Significant cytotoxicity is likely.Not recommended for most cell culture applications.[12]

Table 3: Example Working Concentrations of this compound for Cytotoxicity Assays

Cell LineThis compound ConcentrationExposure TimeObserved Effect
L929 (mouse fibroblast)3 ng/mL - 30 µg/mL24 - 72 hoursCell detachment and death.[10]
J774 (mouse macrophage)3 ng/mL - 30 µg/mL24 - 72 hoursCell detachment and death.[10]
SW10 (Schwann cells)3 ng/mL - 300 ng/mL24 - 48 hoursCytotoxicity.[10]
Human Primary T-cellsUp to 1 µg/mL-Relatively resistant to cytotoxic effects.[13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • High-purity, sterile DMSO

    • Sterile, amber glass vial with a Teflon-lined cap

    • Sterile, glass Hamilton syringe or positive displacement pipette

  • Procedure:

    • Under sterile conditions and protected from light, carefully weigh the desired amount of this compound.

    • Transfer the this compound powder to the amber glass vial.

    • Using a glass syringe or positive displacement pipette, add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Cap the vial tightly and vortex gently until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volume amber glass vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of this compound Working Solutions for a Cytotoxicity Assay

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile glass or low-retention plastic tubes

    • Sterile pipette tips

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Create an intermediate dilution by adding a small, precise volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, add 1 µL of a 1 mg/mL stock to 999 µL of medium to get a 1 µg/mL intermediate solution. This allows for more accurate subsequent dilutions.

    • From the intermediate dilution, perform a serial dilution in pre-warmed cell culture medium to achieve the desired final concentrations for your assay.

    • Ensure that the final concentration of DMSO in all working solutions (including the vehicle control) is identical and non-toxic to your cells. The vehicle control should contain the same final concentration of DMSO as the highest this compound concentration being tested.

    • Use the prepared working solutions immediately to treat your cells.

Visualizations

Mycolactone_Sec61_Inhibition cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation SRP SRP Sec61 Translocon Sec61 Translocon SRP->Sec61 Translocon Docking Nascent Polypeptide->SRP Signal Peptide Binding Translocated Polypeptide Translocated Polypeptide Sec61 Translocon->Translocated Polypeptide Protein Translocation (Blocked) This compound This compound This compound->Sec61 Translocon Binds and Inhibits

Caption: this compound inhibits protein translocation by binding to the Sec61 translocon in the ER membrane.

Mycolactone_mTOR_Pathway This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibits Akt Akt mTORC2->Akt Activates FoxO3 FoxO3 Akt->FoxO3 Inhibits Bim Bim FoxO3->Bim Upregulates Apoptosis Apoptosis Bim->Apoptosis Induces

Caption: this compound induces apoptosis by inhibiting the mTORC2-Akt-FoxO3 signaling axis.

References

Technical Support Center: Purification of Minor Mycolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of minor mycolactone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying minor this compound isomers?

A1: The primary challenges in purifying minor this compound isomers include:

  • Low Abundance: Minor isomers are often produced in significantly smaller quantities compared to the major this compound A/B isomers, making their isolation difficult.[1]

  • Co-elution: The structural similarity between different this compound isomers leads to similar chromatographic behavior, often resulting in co-elution during separation techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Isomerization of this compound A/B: this compound A and B are geometric isomers that exist in a dynamic equilibrium (approximately a 3:2 ratio of Z to E isomer) under standard laboratory conditions.[2][3] This rapid interconversion makes the isolation of pure this compound A or B challenging and can complicate the purification of nearby eluting minor isomers.[3][4]

  • Light Sensitivity: Mycolactones are susceptible to degradation upon exposure to light, particularly UV light, which can lead to loss of material and the formation of artifacts during purification.[5]

  • Lack of Commercial Standards: Pure analytical standards for most minor this compound isomers are not commercially available, hindering the development and validation of purification protocols.

Q2: What are the key differences between the known minor this compound isomers?

A2: Minor this compound isomers, or congeners, primarily differ in the structure of their polyunsaturated acyl side chain ("southern" chain), while sharing a conserved macrolide core ("northern" chain). These variations can include differences in the length of the side chain, the number and position of hydroxyl groups, and the degree of unsaturation. These structural differences are associated with strains of Mycobacterium ulcerans from different geographical locations and result in varying levels of cytotoxicity.[6]

Q3: Are there any specific safety precautions I should take when handling mycolactones?

A3: Yes, mycolactones are potent cytotoxic and immunosuppressive molecules.[7] Appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a fume hood. Care should be taken to avoid inhalation of aerosols or direct contact with the skin. All waste materials contaminated with mycolactones should be disposed of according to institutional guidelines for cytotoxic compounds.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Purification
Problem Possible Cause(s) Troubleshooting Solution(s)
Poor separation of minor isomer spots from the main this compound A/B spot. The solvent system is not optimal for resolving isomers with similar polarities.- Adjust the polarity of your solvent system. For lipids like mycolactones, a common starting point is a chloroform (B151607):methanol:water mixture (e.g., 90:10:1).[7] Try varying the ratios to improve separation. - Consider using a two-dimensional TLC approach with different solvent systems in each dimension.
Streaking of spots. - The sample is overloaded. - The sample contains impurities that are interacting with the stationary phase. - The solvent system is too polar for the sample.- Dilute your sample before spotting it on the TLC plate. - Perform a preliminary clean-up of your crude extract (e.g., using a silica (B1680970) gel plug) to remove highly polar or non-polar impurities. - Decrease the polarity of your solvent system.
Faint or no visible spots for minor isomers. - The concentration of the minor isomer in the extract is below the detection limit. - The visualization method is not sensitive enough.- Concentrate your extract before spotting. - Spot a larger volume of your extract onto the TLC plate. - Use a more sensitive visualization method. Mycolactones are UV-active.[1] Staining with reagents like ceric molybdate (B1676688) or iodine vapor can also be used.
Degradation of mycolactones on the TLC plate. Mycolactones are sensitive to light.- Protect your TLC plate from direct light during development and visualization. - Work quickly to minimize exposure time.
High-Performance Liquid Chromatography (HPLC) Purification
Problem Possible Cause(s) Troubleshooting Solution(s)
Co-elution of minor isomers with this compound A/B. The HPLC column and mobile phase are not providing sufficient resolution.- Use a high-resolution column, such as one with a smaller particle size or a longer length. - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. - Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation selectivities.
Broad or tailing peaks. - The column is overloaded. - The mobile phase pH is not optimal for the analytes. - The column is contaminated or degraded.- Inject a smaller volume of your sample or dilute it further. - Adjust the pH of your mobile phase. - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Irreproducible retention times. - Fluctuations in temperature. - The mobile phase composition is inconsistent. - The HPLC system is not equilibrated.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. - Allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample.
Loss of sample during purification. Mycolactones can adhere to surfaces.- Use low-adsorption vials and tubing where possible. - Minimize the number of transfer steps.

Data Presentation

Table 1: Physicochemical Properties of this compound Isomers

IsomerProducing Organism(s)Molecular FormulaMolecular Weight ( g/mol )Relative Cytotoxicity (Compared to this compound A/B)
This compound A/B M. ulcerans (Africa, Malaysia, Japan)C₄₄H₇₀O₉743.02Most cytotoxic
This compound C M. ulcerans (Australia)C₄₄H₇₀O₈727.02Less cytotoxic
This compound D M. ulcerans (China)C₄₅H₇₂O₉757.05-
This compound E M. liflandiiC₄₃H₇₀O₈715.01Less cytotoxic
This compound F M. pseudoshottsii, M. marinumC₄₂H₆₆O₈700.00Less cytotoxic

Note: The cytotoxicity of this compound isomers can vary depending on the cell line and assay used.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Mycolactones

This protocol describes the initial extraction of mycolactones from M. ulcerans culture and a preliminary purification step using TLC.

Materials:

  • M. ulcerans culture pellet

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm and 365 nm)

  • Scraper or razor blade

  • Glass vials

Procedure:

  • Extraction: a. Homogenize the M. ulcerans culture pellet. b. Perform a Folch extraction by adding a chloroform:methanol mixture (2:1 v/v) to the homogenized pellet. c. Vortex thoroughly and incubate at room temperature with agitation for at least 1 hour. d. Centrifuge the mixture to separate the layers. e. Collect the lower organic phase containing the lipids. f. Wash the organic phase with water to remove polar contaminants. g. Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

  • Thin-Layer Chromatography (TLC): a. Dissolve the crude lipid extract in a small volume of chloroform or a chloroform:methanol mixture. b. Spot the dissolved extract onto a silica gel TLC plate. c. Develop the TLC plate in a chamber saturated with a mobile phase of chloroform:methanol:water (90:10:1 v/v).[7] d. After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. e. Visualize the separated lipids under a UV lamp. Mycolactones will appear as UV-active bands. The major this compound A/B band typically has an Rf value of approximately 0.23.[7] f. Carefully scrape the silica gel corresponding to the bands of interest (both the major A/B band and any visible minor isomer bands) into separate glass vials. g. Elute the mycolactones from the silica gel by adding a small volume of chloroform or ethyl acetate, vortexing, and then centrifuging to pellet the silica. h. Carefully collect the supernatant containing the purified this compound fraction. Repeat the elution step to maximize recovery. i. Evaporate the solvent to obtain the partially purified this compound isomers.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a general framework for the separation of this compound isomers using reverse-phase HPLC. Optimization will be required based on the specific instrument, column, and isomer profile of the sample.

Materials:

  • Partially purified this compound fractions from TLC

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • HPLC vials

Procedure:

  • Sample Preparation: a. Dissolve the partially purified this compound fraction in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase. b. Set the UV detector to monitor at a wavelength where mycolactones absorb (e.g., 363 nm). c. Inject the prepared sample onto the column. d. Run a gradient elution program. A typical gradient might be:

    • Start with 50% acetonitrile / 50% water.
    • Increase to 100% acetonitrile over 30-40 minutes.
    • Hold at 100% acetonitrile for 5-10 minutes.
    • Return to initial conditions and re-equilibrate. (Note: The gradient profile should be optimized to achieve the best separation of the isomers of interest.) e. Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Post-Purification: a. Evaporate the solvent from the collected fractions. b. The purity and identity of the isolated isomers should be confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Mycolactone_Purification_Workflow cluster_extraction Crude Extraction cluster_tlc Initial Purification cluster_hplc High-Resolution Separation cluster_analysis Analysis & Characterization Culture M. ulcerans Culture Extraction Solvent Extraction (e.g., Folch) Culture->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract TLC Thin-Layer Chromatography (TLC) CrudeExtract->TLC Scraping Band Scraping & Elution TLC->Scraping PartiallyPure Partially Purified Fractions (Major & Minor Isomers) Scraping->PartiallyPure HPLC Reverse-Phase HPLC PartiallyPure->HPLC Fractionation Fraction Collection HPLC->Fractionation PureIsomers Purified Minor Isomers Fractionation->PureIsomers Analysis MS, NMR, etc. PureIsomers->Analysis

Caption: General workflow for the purification of minor this compound isomers.

Isomer_Relationship MycolactoneA This compound A (Z-isomer) MycolactoneB This compound B (E-isomer) MycolactoneA->MycolactoneB Rapid Equilibration MinorIsomers Minor Isomers (C, D, E, F, etc.) MycolactonePool Total this compound Pool in Crude Extract MycolactonePool->MycolactoneA MycolactonePool->MycolactoneB MycolactonePool->MinorIsomers

Caption: Relationship between this compound A/B and minor isomers in a crude extract.

References

Technical Support Center: Mycolactone Adherence in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the adherence of mycolactone to plastic surfaces during laboratory experiments. This compound's lipophilic and amphiphilic nature leads to significant loss of the molecule due to its binding to common plastic labware, which can impact experimental reproducibility and accuracy.[1] This guide offers practical solutions and detailed protocols to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: Why does this compound stick to plastic labware?

A1: this compound is an amphiphilic and lipophilic macrolide.[1] This dual nature means it has an affinity for both fatty/oily environments and can interact with aqueous solutions. Standard laboratory plastics, such as polystyrene and polypropylene (B1209903), present hydrophobic surfaces that readily bind with the lipophilic portions of the this compound molecule, leading to its adherence and subsequent loss from the experimental solution.[1]

Q2: What is the best type of labware to use for this compound experiments?

A2: Glassware is the most recommended material for handling this compound solutions to prevent adherence.[1] If plasticware is necessary, siliconized (low-retention) polypropylene tubes are a suitable alternative that significantly reduces this compound binding.[1]

Q3: Are there any coatings I can apply to my plasticware to prevent this compound from sticking?

A3: Yes, coating plasticware with Bovine Serum Albumin (BSA) can effectively block the non-specific binding sites on the plastic surface, thereby reducing this compound adherence. This is a common technique used to prevent the loss of proteins and other sticky molecules.

Q4: Can I use detergents to prevent this compound from adhering to surfaces?

A4: Adding a small amount of a non-ionic detergent, such as Tween-20, to your aqueous buffers can help to keep this compound in solution and reduce its adherence to surfaces.[2] However, it is crucial to ensure that the chosen detergent and its concentration do not interfere with your downstream applications. For instance, while detergents can improve recovery, some solvents may be detrimental to antibody binding in immunoassays.[2]

Q5: How should I store this compound solutions?

A5: this compound is light-sensitive and can degrade upon exposure to UV light and even natural light.[3] Therefore, it is crucial to store this compound solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[1] For long-term storage, it is recommended to store this compound in an organic solvent such as absolute ethanol (B145695) at -20°C.[1]

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low or inconsistent bioactivity of this compound in cell-based assays. Loss of this compound due to adherence to plastic culture plates, tubes, or pipette tips.- Use glass serological pipettes and glass or siliconized plastic tubes for preparing and transferring this compound solutions.- Pre-coat plastic culture plates with Bovine Serum Albumin (BSA) (See Experimental Protocol 2).- Consider using low-retention pipette tips.
Variable results in biochemical or immunological assays (e.g., ELISA). This compound adhering to the surfaces of microplate wells or assay tubes.- Use glass tubes for sample preparation.- Coat polystyrene microplates with BSA prior to the assay (See Experimental Protocol 2).- Include a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in your assay buffers, after verifying compatibility with your detection method.[2]
Difficulty in accurately quantifying this compound concentrations. Loss of the compound during sample preparation and handling in plastic containers.- Prepare all standards and samples in glass vials or siliconized tubes.- Use glass syringes for transferring organic solutions of this compound.[1]
Precipitation or aggregation of this compound in aqueous buffers. This compound's low solubility and tendency to self-aggregate in aqueous environments.- Add a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer to increase solubility and prevent aggregation.[1] - For cell culture, the presence of serum proteins can help keep this compound in solution.

Data Presentation

Table 1: Recovery of this compound A/B in Different Labware and Media

This table summarizes the percentage of this compound A/B recovered after 24 hours of storage in various container materials and solutions. The data is adapted from a study that measured this compound absorbance at 362 nm.

Storage MediumGlass VialsPolypropylene TubesSiliconized Low-Retention Tubes
Sterile Nanopure Water ~80%~40%~75%
Absolute Ethanol ~100%~100%~100%
EMEM with 10% Horse Serum ~95%~90%~95%
EMEM without Serum ~70%~30%~65%

Note: Recovery percentages are estimated from graphical data for illustrative purposes.

Experimental Protocols

Protocol 1: Siliconization of Plasticware

This protocol describes how to siliconize plastic tubes to create a hydrophobic surface that minimizes the adherence of this compound.

Materials:

  • Dichlorodimethylsilane (B41323) solution (e.g., 5% in a volatile organic solvent like hexane (B92381) or chloroform)

  • Plastic tubes (polypropylene recommended)

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

  • Beaker for immersion

  • Drying oven (optional)

Procedure:

  • Work in a fume hood: Dichlorodimethylsilane is volatile and toxic.

  • Immersion: Completely immerse the plastic tubes in the dichlorodimethylsilane solution in a glass beaker for 1-2 minutes.

  • Drying: Remove the tubes from the solution and allow them to air dry completely in the fume hood. The solvent will evaporate, leaving a thin silicone layer.

  • Rinsing: Thoroughly rinse the dried tubes with sterile, nuclease-free water to remove any residual reactants.

  • Final Drying: Allow the tubes to air dry completely before use. For some applications, baking at a low temperature (e.g., 60°C) can help to cure the silicone layer, but ensure the temperature is below the melting point of the plastic.

Protocol 2: Coating Plastic Plates with Bovine Serum Albumin (BSA)

This protocol is for coating 96-well polystyrene plates to block non-specific binding of this compound.

Materials:

  • Bovine Serum Albumin (BSA), sterile-filtered solution (e.g., 1% w/v in PBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well polystyrene plates

  • Laminar flow hood

Procedure:

  • Prepare BSA solution: Prepare a 1% BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS and filter-sterilize.

  • Coating: Add a sufficient volume of the 1% BSA solution to each well to cover the surface (e.g., 200 µL for a 96-well plate).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, or overnight at 4°C. Ensure the plate is covered to prevent evaporation and contamination.

  • Aspiration: Aspirate the BSA solution from the wells.

  • Washing: Wash each well 2-3 times with sterile PBS to remove any unbound BSA.

  • Use: The plate is now ready for use in your experiment.

Protocol 3: Quantification of this compound Adherence to Labware

This protocol provides a method to quantify the amount of this compound that adheres to different types of labware.

Materials:

  • This compound stock solution of known concentration

  • Labware to be tested (e.g., polystyrene tubes, polypropylene tubes, siliconized tubes)

  • Solvent for this compound (e.g., absolute ethanol)

  • A method for quantifying this compound (e.g., UV-Vis spectrophotometry at ~362 nm, HPLC, or a specific bioassay)

  • Glass vials (as a control for minimal adherence)

Procedure:

  • Prepare this compound Dilutions: Prepare a working solution of this compound in the buffer or medium you intend to use for your experiment.

  • Initial Concentration Measurement (T=0): Immediately after preparation, take an aliquot of the this compound solution and measure its concentration using your chosen quantification method. This will serve as your initial concentration (C_initial).

  • Incubation: Aliquot the this compound solution into the different types of labware you wish to test. Also, include a glass vial as a control. Incubate the samples under the same conditions as your planned experiment (e.g., time, temperature).

  • Transfer and Final Concentration Measurement: After the incubation period, carefully transfer the solution from each test container to a clean measurement vessel (e.g., a quartz cuvette for spectrophotometry). Measure the concentration of this compound in the solution (C_final).

  • Elution of Adhered this compound (Optional but Recommended): To the now-empty test containers, add a volume of a strong organic solvent (e.g., absolute ethanol) and vortex or sonicate to elute any adhered this compound. Measure the concentration of this compound in this eluate (C_adhered).

  • Calculation of Adherence:

    • Percentage Loss from Solution: ((C_initial - C_final) / C_initial) * 100

    • Percentage Recovered from Surface: (Concentration in eluate / Initial total amount) * 100

Mandatory Visualizations

Mycolactone_Handling_Workflow cluster_preparation Solution Preparation cluster_labware Labware Choice cluster_coating Surface Treatment (if plastic) cluster_experiment Experiment start Start: this compound Stock dissolve Dissolve in appropriate solvent (e.g., Ethanol) start->dissolve choice Select Labware dissolve->choice glass Glassware (Recommended) choice->glass siliconized Siliconized Plastic (Alternative) choice->siliconized untreated Untreated Plastic (Not Recommended) choice->untreated experiment Perform Experiment glass->experiment siliconized->experiment coat Coat with BSA untreated->coat no_coat No Coating untreated->no_coat coat->experiment Reduced Adherence no_coat->experiment High Adherence Risk Mycolactone_WASP_Pathway This compound This compound WASP WASP/N-WASP (autoinhibited) This compound->WASP binds & activates Active_WASP Active WASP/N-WASP Arp23 Arp2/3 Complex Active_WASP->Arp23 activates Actin_Polymerization Uncontrolled Actin Polymerization Arp23->Actin_Polymerization Actin Actin Monomers Actin->Actin_Polymerization Cytoskeletal_Defects Cytoskeletal Defects & Defective Cell Adhesion Actin_Polymerization->Cytoskeletal_Defects Mycolactone_Sec61_Pathway cluster_ER Endoplasmic Reticulum Sec61 Sec61 Translocon Protein_Translocation Protein Translocation (Secretory & Membrane Proteins) Sec61->Protein_Translocation ER_Lumen ER Lumen Protein_Translocation->ER_Lumen Ribosome Ribosome Nascent_Protein Nascent Protein Chain Ribosome->Nascent_Protein translates Nascent_Protein->Sec61 targets Cytosol_Degradation Cytosolic Degradation (Proteasome) Nascent_Protein->Cytosol_Degradation redirected This compound This compound This compound->Sec61 inhibits Mycolactone_mTOR_Pathway This compound This compound mTORC2 mTORC2 This compound->mTORC2 inhibits Akt Akt mTORC2->Akt activates FoxO3 FoxO3 Akt->FoxO3 inhibits Bim Bim (pro-apoptotic) FoxO3->Bim upregulates Apoptosis Apoptosis Bim->Apoptosis

References

Considerations for preventing mycolactone degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycolactone. The following information is designed to help prevent this compound degradation and address common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a light-sensitive molecule.[1][2] The primary factor leading to its degradation is exposure to light, particularly UV irradiation (254–365 nm) and, to a lesser extent, sunlight and artificial light.[1][3][4] Photodegradation occurs rapidly and can lead to a loss of its biological activity.[3][4] While this compound is stable under red light, it is crucial to protect it from other light sources during lengthy procedures.[1]

Q2: How should I store purified this compound to ensure its stability?

A2: For optimal stability and recovery, purified or synthetic this compound should be stored in an organic solvent, with absolute ethanol (B145695) being the preferred choice over acetone (B3395972).[1] It is essential to use amber glass vials with Teflon-lined caps (B75204) to prevent photodegradation.[1] For long-term storage, these vials should be further protected from light by placing them in a box or wrapping them in aluminum foil and storing them at -20°C.[1] Under these conditions, this compound samples are stable for years.[1] Avoid storing this compound solutions in plastic containers (polystyrene, polyethylene, polypropylene, etc.) as impurities can leach from the plastic.[1]

Q3: Is this compound sensitive to temperature?

A3: this compound is not sensitive to temperature fluctuations. It is stable at both low temperatures (at least -20°C) and elevated temperatures (up to 100°C for 6 hours).[1][3][4] Therefore, temperature is not a primary concern for degradation during typical extraction procedures.

Q4: Can I store this compound-containing samples in an aqueous solution?

A4: While storage in organic solvents is ideal, it may not always be feasible for all experimental needs.[1][2] this compound is amphiphilic and unstable in aqueous matrices like blood, where it can self-aggregate or form complexes with carrier molecules.[1][2] This can limit its availability in a sample.[1][2] If aqueous storage is necessary, adding a small amount of detergent can enhance recovery and prevent aggregation.[1][2] When working with aqueous solutions, using low-retention (siliconized) plastic may be an alternative to glass, although glass is generally preferred to prevent the toxin from sticking to surfaces.[1]

Troubleshooting Guide

Issue 1: Low Yield of Extracted this compound

Possible Cause Troubleshooting Step
Photodegradation Conduct all extraction steps under red light or in the dark.[1] Use amber glass vials or wrap tubes in aluminum foil to protect samples from light.[1][2]
Adsorption to Surfaces Use glass materials (tubes, vials, syringes, plates) whenever possible to prevent this compound from sticking to plastic surfaces.[1][2] If plastic must be used, opt for low-retention siliconized tubes for aqueous samples.[1]
Aggregation in Aqueous Solutions For aqueous samples, consider adding a small amount of detergent to prevent aggregation and improve recovery.[1][2]
Inefficient Extraction from Complex Matrices The natural lipophilic molecules in many tissue samples can interact with this compound and reduce its adherence to container surfaces.[1] For tissues, ensure thorough homogenization and consider established protocols like the Folch extraction method.[5] The yield of this compound extraction from biological samples like cell pellets or serum with organic solvents can be low (around 10%).[6]
Improper Solvent Choice Absolute ethanol is the preferred solvent for storing and dissolving purified this compound to maximize stability and recovery.[1]

Issue 2: Contamination or Impure Extract

Possible Cause Troubleshooting Step
Leaching from Plastic Containers Avoid storing samples in organic solutions in plastic containers (polystyrene, polyethylene, polypropylene, etc.) to prevent the leaching of impurities.[1]
Co-extraction of Other Lipids The Folch extraction method, which uses chloroform (B151607) and methanol, will extract other lipids from the sample.[5] A subsequent step of resuspending the dried lipid extract in ice-cold acetone can be used to precipitate acetone-insoluble lipids, thereby enriching the this compound in the soluble fraction.[5]

Experimental Protocols

Folch Extraction Method for this compound from Bacterial Cultures

This protocol is adapted from previously described methods.[5]

  • Sample Preparation: Add 0.2 volumes of the bacterial culture to 0.8 volumes of a 2:1 chloroform:methanol solution in a glass tube.

  • Incubation: Incubate the mixture for 2 hours at room temperature with rocking.

  • Phase Separation: Collect the lower solvent phase containing the lipids.

  • Drying: Dry the collected solvent phase, for example, under a stream of nitrogen.

  • Acetone Precipitation: Resuspend the dried lipid extract in ice-cold acetone and incubate overnight at -20°C. This step helps to remove acetone-insoluble lipids.

  • Centrifugation: Pellet the acetone-insoluble precipitate by centrifuging at 2,000 x g for 5 minutes.

  • Collection: Collect the supernatant, which contains the acetone-soluble lipids enriched for this compound.

Visualizations

Mycolactone_Extraction_Workflow This compound Extraction and Purification Workflow cluster_extraction Step 1: Lipid Extraction cluster_purification Step 2: Purification cluster_storage Step 3: Storage start Bacterial Culture / Tissue Sample folch Add Chloroform:Methanol (2:1) start->folch incubate Incubate with Rocking (2h, RT) folch->incubate collect Collect Solvent Phase incubate->collect dry Dry Lipid Extract collect->dry resuspend Resuspend in Cold Acetone (Incubate overnight at -20°C) dry->resuspend pellet Centrifuge to Pellet Insoluble Lipids resuspend->pellet supernatant Collect Supernatant (this compound Enriched) pellet->supernatant store Store in Absolute Ethanol in Amber Glass Vial at -20°C supernatant->store

Caption: A flowchart illustrating the key steps in the Folch extraction and subsequent purification of this compound.

Mycolactone_Degradation_Prevention Key Considerations for Preventing this compound Degradation cluster_light Light Exposure cluster_materials Materials cluster_solvent Solvent & Storage center Stable this compound light Protect from UV & Sunlight light->center prevents photodegradation red_light Use Red Light for Procedures red_light->center is stable under amber_vials Use Amber Vials amber_vials->center protects from light glass Use Glassware glass->center prevents adsorption no_plastic Avoid Plastic no_plastic->center prevents leaching & adsorption ethanol Store in Absolute Ethanol ethanol->center ensures stability cold_storage Store at -20°C cold_storage->center for long-term stability

Caption: A concept map outlining the critical factors to control for the prevention of this compound degradation during handling and storage.

This compound Stability Data Summary

Condition Effect on this compound Recommendation Reference
UV Light (254-365 nm) Rapid degradationAvoid exposure; work in the dark or under red light.[1][3][4]
Sunlight/Artificial Light Degradation (slower than UV)Minimize exposure; use amber vials or foil wrapping.[1][3][4]
Red Light StableUse for lengthy procedures when light is necessary.[1]
Temperature (up to 100°C) StableStandard laboratory temperatures are not a concern.[1][3][4]
Storage in Ethanol StablePreferred solvent for long-term storage.[1]
Storage in Acetone Less stable than in ethanolUse ethanol for long-term storage.[1]
Aqueous Solution Unstable, prone to aggregationAdd detergent if aqueous solution is necessary.[1][2]
Contact with Plastic Adsorption and potential leaching of impuritiesUse glass containers whenever possible.[1][2]

References

Technical Support Center: Refining Mycolactone Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycolactone in in vivo animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

1. This compound Solubility and Vehicle Selection

  • Question: My this compound is precipitating when I dilute it in aqueous solutions like PBS or saline for injection. What am I doing wrong?

  • Answer: this compound is a lipophilic molecule and is poorly soluble in aqueous solutions. It is recommended to dissolve this compound in an organic solvent first, such as absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[1] For in vivo administration, this stock solution should then be diluted in a suitable vehicle. However, direct dilution into purely aqueous buffers can still cause precipitation. To avoid this, consider using a vehicle containing a small percentage of the organic solvent or an oil-based carrier. For instance, a dilution in corn oil with 8% ethanol has been successfully used for subcutaneous injections in mice.[2]

  • Question: What is the best solvent to store this compound stock solutions?

  • Answer: For long-term stability, purified or synthetic this compound should be stored in absolute ethanol.[3] Storage in amber glass vials, protected from light, at -20°C is recommended to prevent photodegradation and leaching of impurities from plastic.[3][4] this compound is sensitive to UV light and sunlight, which can lead to its rapid degradation.[2][4]

  • Question: Can I use DMSO as a vehicle for in vivo experiments? What are the potential toxic effects?

  • Answer: Yes, DMSO can be used as a solvent for this compound. However, high concentrations of DMSO can be toxic to animals. It is crucial to dilute the this compound-DMSO stock in a biocompatible vehicle to a final DMSO concentration that is well-tolerated. The permissible amount of DMSO can vary depending on the route of administration.[5] For intraperitoneal injections in mice, a final DMSO concentration of 5% in saline is generally considered safe.[5] Always perform pilot studies to determine the maximum tolerated concentration of your specific vehicle formulation in your animal model.

2. Dosage and Administration

  • Question: What is a good starting dose for this compound in a mouse model?

  • Answer: The appropriate dose of this compound depends on the research question, the administration route, and the specific mouse strain. For localized effects in the footpad, doses ranging from 1 µg to 100 µg per mouse have been used.[4][6] For systemic effects, intraperitoneal injections of around 2 µg have been shown to have anti-inflammatory effects.[7] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

  • Question: What are the common administration routes for this compound in animal models?

  • Answer: The most common administration routes for this compound in mice and guinea pigs are:

    • Subcutaneous (s.c.) injection: Often used to study the local effects of this compound on skin and underlying tissues, mimicking the natural route of infection for Buruli ulcer.[4][6]

    • Intraperitoneal (i.p.) injection: Used for systemic administration to study the widespread effects of the toxin.[7]

    • Intravenous (i.v.) injection: Also used for systemic administration, allowing for rapid distribution throughout the body.[7]

  • Question: I am observing severe necrosis at the injection site. How can I reduce this?

  • Answer: High concentrations of this compound are cytotoxic and can cause significant tissue necrosis.[8][9] To reduce local tissue damage, consider the following:

    • Lower the dose: Perform a dose-titration experiment to find a concentration that elicits the desired biological effect with minimal necrosis.

    • Change the vehicle: An oil-based vehicle might slow the release of this compound, potentially reducing acute local toxicity.

    • Increase the injection volume: A larger volume with the same total dose will lower the concentration at the injection site. However, be mindful of the maximum recommended injection volumes for the chosen administration site.

3. Monitoring and Endpoint Analysis

  • Question: What are the expected signs of this compound toxicity in mice?

  • Answer: Depending on the dose and administration route, signs of toxicity can range from localized inflammation and swelling at the injection site to systemic effects. High subcutaneous doses can lead to redness, erosion, and ulceration.[10] Systemic administration of very high doses (e.g., 200 µg in the footpad) has been reported to cause systemic effects like pulmonary hemorrhage in mice.[10] It is crucial to monitor animals closely for any adverse effects and establish clear humane endpoints for your study.

  • Question: How can I confirm that this compound is reaching its target tissues?

  • Answer: The distribution of this compound can be assessed by extracting lipids from homogenized organs and analyzing them using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Studies using radiolabeled this compound have shown its distribution to various organs, including the spleen, liver, and kidneys, after systemic administration.[7]

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound in Murine Models

Animal ModelAdministration RouteDosage RangeObserved EffectsReference(s)
Mouse (BALB/c)Subcutaneous (footpad)1 - 4 µgDose-dependent hypoesthesia without inflammation.[4][6]
Mouse (BALB/c)Subcutaneous (footpad)30 - 200 µgDose-dependent swelling, hyperesthesia, nerve damage. 200 µg caused pulmonary hemorrhage.[10][11]
MouseIntraperitoneal2 µgSystemic anti-inflammatory effects.[7]
Mouse (C57BL/6J)Subcutaneous (footpad)1 x 10^4 CFU of this compound-producing M. ulceransFootpad swelling.[9]
Guinea PigIntradermalNot specifiedDevelopment of lesions resembling human Buruli ulcer.[8]

Table 2: Dose-Dependent Effects of this compound in In Vitro and In Vivo Models

ModelThis compound Concentration/DoseTime PointEffectReference(s)
Mouse Fibroblast L929 cells>10 nM>48 hoursDetachment and cell death.[7]
Human Dermal Microvascular Endothelial CellsNot specifiedNot specifiedDepletion of thrombomodulin from the cell surface.[7]
Mouse Dorsal Root Ganglia25 nM16 hoursDownregulation of proteins mediating neuron-extracellular matrix interactions.[7]
Mouse (footpad injection)5 µg2 hours - 2 daysLocal hypoesthesia.[7]
Mouse (intraperitoneal)2 µg1 hour pre-stimulusLimitation of inflammatory pain development.[7]
Mouse Macrophages3 ng/mLNot specifiedInduction of IL-1β secretion. Higher doses (30 ng/mL) caused cytotoxicity.[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection in Mice

Materials:

  • Purified this compound (lyophilized)

  • Absolute ethanol (200 proof, anhydrous)

  • Sterile corn oil

  • Sterile amber glass vials

  • Sterile glass syringes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • In a sterile biosafety cabinet, carefully weigh the desired amount of lyophilized this compound.

    • Dissolve the this compound in absolute ethanol to a stock concentration of 1-3 mg/mL in a sterile amber glass vial.[2]

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can aid in dissolution, but avoid excessive heat.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation (Example for a 4 µg dose in 15 µL):

    • On the day of injection, thaw the this compound stock solution.

    • In a sterile tube, prepare the injection vehicle by mixing sterile corn oil and absolute ethanol to achieve a final ethanol concentration of 8%. For example, for 1 mL of vehicle, mix 920 µL of corn oil and 80 µL of ethanol.

    • Vortex the vehicle mixture thoroughly.

    • Dilute the this compound stock solution with the corn oil/ethanol vehicle to the desired final concentration. For a 4 µg dose in 15 µL, the final concentration would be approximately 0.267 mg/mL.

    • Vortex the final working solution immediately before drawing it into the injection syringe to ensure a homogenous suspension.

Protocol 2: Subcutaneous Footpad Injection in Mice

Materials:

  • Prepared this compound working solution

  • Sterile insulin (B600854) syringes with a 28-30 gauge needle

  • Appropriate animal restraint device

  • 70% ethanol for disinfection (optional)

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the hind footpad. Various restraint methods can be used depending on institutional guidelines and researcher experience.

  • Injection:

    • Draw the prepared this compound solution into a sterile insulin syringe. Ensure there are no air bubbles.

    • If desired, gently wipe the injection site on the plantar surface of the footpad with 70% ethanol and allow it to dry.

    • Insert the needle subcutaneously into the central part of the footpad.

    • Slowly inject the desired volume (e.g., 15 µL).

    • Carefully withdraw the needle.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Observe the animals regularly according to the experimental plan for signs of footpad swelling, inflammation, or ulceration.

Signaling Pathways and Experimental Workflows

Mycolactone_mTOR_Signaling This compound This compound mTORC2 mTORC2 (Rictor-containing) This compound->mTORC2 Inhibits assembly Akt Akt (Serine/Threonine Kinase) mTORC2->Akt Phosphorylates FoxO3 FoxO3 (Transcription Factor) Akt->FoxO3 Inhibits Bim Bim (Pro-apoptotic Regulator) FoxO3->Bim Upregulates transcription Apoptosis Apoptosis Bim->Apoptosis Induces

Mycolactone_Sec61_Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol Sec61 Sec61 Translocon Nascent_Protein_ER Nascent Protein (in ER lumen) Sec61->Nascent_Protein_ER Ribosome Ribosome Nascent_Protein_Cytosol Nascent Secretory Protein Ribosome->Nascent_Protein_Cytosol Translation Nascent_Protein_Cytosol->Sec61 Translocation This compound This compound This compound->Sec61 Blocks translocation

Experimental_Workflow A This compound Stock Preparation (Ethanol) B Working Solution Preparation (e.g., Corn Oil) A->B C Animal Dosing (e.g., Subcutaneous Injection) B->C D In-life Monitoring (e.g., Swelling, Behavior) C->D E Endpoint Analysis D->E F Histopathology E->F G Biomarker Analysis (e.g., LC-MS/MS) E->G H Molecular Analysis (e.g., Western Blot, qPCR) E->H

References

Improving sensitivity of mycolactone detection in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sensitivity of mycolactone detection in clinical samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high sensitivity for this compound detection in clinical samples?

A1: The primary challenges include:

  • Low concentration in clinical samples: this compound concentrations can be very low, ranging from nanograms to micrograms per punch biopsy[1][2].

  • Lipid-like nature: this compound is a polyketide macrolide with lipid-like properties, making it prone to aggregation and interaction with other lipids in the sample matrix, which can interfere with detection[3][4].

  • Cytotoxicity and immunosuppressive properties: These characteristics have historically made it difficult to generate high-affinity specific antibodies required for sensitive immunoassays[3].

  • Matrix effects: Clinical samples (e.g., swabs, biopsies, fine-needle aspirates) contain complex biological matrices that can cause background noise and interfere with assay signals[3][5].

  • Sample stability: this compound is light-sensitive, and its stability can be affected by storage conditions and repeated freeze-thaw cycles[6].

Q2: Which detection method offers the highest sensitivity for this compound?

A2: Currently, mass spectrometry (MS)-based methods, particularly when coupled with liquid chromatography (LC-MS), generally offer the highest sensitivity and specificity for this compound detection[1][7]. However, recent developments in immunoassays, such as antigen capture ELISAs, have shown sensitivities in the low nanogram range and hold promise for future point-of-care tests[5][8][9].

Q3: Can fluorescent thin-layer chromatography (fTLC) be used for sensitive detection?

A3: Boronate-assisted fluorescent thin-layer chromatography (f-TLC) is a simpler and more cost-effective method than MS. It has a reported detection limit of around 2 ng[3]. However, its sensitivity in clinical samples (around 73.2%) is lower than PCR, and it can be prone to background staining from co-extracted lipids[3][10][11][12].

Q4: How can I improve the recovery of this compound from clinical samples during extraction?

A4: To improve recovery:

  • Use appropriate solvents: Acetone or chloroform-methanol mixtures are commonly used for extraction[13][14]. Storing tissue samples in absolute ethanol (B145695) has been shown to be key for increasing detection sensitivity[6][15].

  • Minimize adherence to surfaces: this compound can adhere to plastic surfaces. Using glass vials and adding a small amount of detergent to aqueous solutions can help enhance recovery[6].

  • Optimize sample handling: Store samples in dark containers to prevent photodegradation and minimize freeze-thaw cycles[6].

Troubleshooting Guides

Issue 1: Low or No Signal in this compound ELISA
Possible Cause Troubleshooting Step
This compound Aggregation This compound is amphiphilic and can form micelles in aqueous solutions, masking antibody binding sites[4]. Optimize your assay buffer. A triethanolamine (B1662121) (TEA)-based buffer with DMSO has been shown to improve sensitivity compared to PBST-based buffers[5][16].
Poor Antibody Affinity/Specificity The generation of high-affinity monoclonal antibodies (mAbs) against the small, lipid-like this compound has been a challenge[3]. Ensure you are using a validated pair of mAbs for a capture assay, ideally targeting different epitopes (e.g., the core and the upper side chain)[5][8][9].
Matrix Interference Components in clinical sample extracts can interfere with antibody-antigen binding. Consider sample purification steps or the use of chaotropic agents in your assay buffer to disrupt low-affinity interactions[5].
Incorrect Reporter Molecule in Competition Assay In a competition ELISA format, the choice of reporter molecule is critical. A less tightly bound reporter molecule may allow for the detection of lower this compound concentrations[4][16].
Issue 2: Poor Sensitivity and Specificity with Fluorescent TLC (f-TLC)
Possible Cause Troubleshooting Step
Low this compound Concentration The extraction efficiency from human tissue can be low[7]. Ensure the sample amount is adequate. Storing and extracting from tissue stored in absolute ethanol can improve yields[15].
Background Staining Co-extracted lipids from the clinical sample can have similar chromatographic behavior and lead to background staining, reducing specificity[3]. Optimize the TLC solvent system to achieve better separation.
Faint Fluorescent Signal Ensure the use of a boronate-assisted fluorogenic chemosensor, such as 2-naphthylboronic acid, which specifically forms cyclic boronates with the 1,3-diols of this compound, enhancing fluorescence upon UV irradiation[13].

Quantitative Data Summary

Table 1: Comparison of this compound Detection Methods

MethodReported SensitivityReported SpecificityLimit of Detection (LOD)Sample Types
Fluorescent TLC (f-TLC) 73.2% (compared to PCR)[10][11][12][17]85.7% (compared to PCR)[10][11][12][17]~2 ng[3]Swabs, Fine-Needle Aspirates (FNAs), Biopsies[10][11][12][17]
Antigen Capture ELISA Sufficient to detect in majority of qPCR-positive swabs[5]High[5]Low nanogram range[5][8][9]Swab samples[5]
Mass Spectrometry (LC-MS) Detected in 77% of patients with untreated Buruli ulcer[7]High10 ng to 2 µg per punch biopsy[1][2]Human tissue, sera[1][13]
Microscopy (Acid-Fast Bacilli) Low[5][18]VariableNot applicableSwabs, FNAs[5][18]

Experimental Protocols

Protocol 1: Boronate-Assisted Fluorescent Thin-Layer Chromatography (f-TLC)

This protocol is a generalized procedure based on literature for the detection of this compound.

  • Sample Extraction:

    • For tissue samples (biopsies, FNAs), homogenize and extract lipids using a chloroform:methanol (2:1, v/v) solution[5].

    • For swabs, extract by vigorous bead vortexing in PBS, followed by lipid extraction of the supernatant with chloroform:methanol[5].

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • TLC Plate Preparation:

    • Re-dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol).

    • Spot the dissolved extract onto a silica (B1680970) gel TLC plate. Spot a known amount of purified this compound A/B as a positive control.

  • Chromatography:

    • Develop the TLC plate in a chamber with a solvent system such as chloroform:methanol:water (90:10:1) until the solvent front reaches the desired height[14].

    • Air dry the plate completely.

  • Fluorescent Derivatization and Detection:

    • Spray the dried TLC plate with a solution of a fluorogenic boronic acid derivative (e.g., 2-naphthylboronic acid) in a suitable solvent.

    • Visualize the plate under UV light (e.g., 365 nm)[13]. This compound will appear as a fluorescent spot at a characteristic retention factor (Rf) of approximately 0.23[2][14][19].

Protocol 2: this compound Antigen Capture ELISA

This protocol outlines the key steps for a sensitive this compound ELISA.

  • Plate Coating:

    • Coat a high-binding 96-well plate with a specific anti-mycolactone capture monoclonal antibody (e.g., 5 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBST).

    • Block non-specific binding sites with a blocking buffer (e.g., PBST with 1% BSA) for 1-2 hours at room temperature.

  • Sample/Standard Incubation:

    • Prepare serial dilutions of purified this compound standard and the clinical sample extracts in an optimized assay buffer (e.g., 0.2 M TEA with 20% DMSO)[5][16].

    • Wash the blocked plate and add the standards and samples. Incubate for 2 hours at 37°C[5].

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated anti-mycolactone detection monoclonal antibody (recognizing a different epitope than the capture antibody) diluted in the assay buffer. Incubate for 1.5 hours at 37°C[5].

  • Signal Development:

    • Wash the plate.

    • Add HRP-conjugated streptavidin and incubate for 1 hour at 37°C[5].

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Generate a standard curve and calculate the this compound concentration in the samples.

Visualizations

Experimental_Workflow_fTLC cluster_sample_prep Sample Preparation cluster_tlc TLC Analysis cluster_detection Detection Sample Clinical Sample (Swab, Biopsy, FNA) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Dry Evaporation Extraction->Dry Redissolve Redissolve in Solvent Dry->Redissolve Spotting Spot on TLC Plate Redissolve->Spotting Apply Extract Development Chromatographic Development Spotting->Development Drying Air Dry Plate Development->Drying Spray Spray with Boronic Acid Reagent Drying->Spray UV Visualize under UV Light (365nm) Spray->UV Result Fluorescent Spot (Rf ≈ 0.23) UV->Result

Caption: Workflow for this compound Detection by f-TLC.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Antigen-Antibody Reaction cluster_signal Signal Development Coat Coat Plate with Capture Antibody Block Block Non-specific Sites Coat->Block AddSample Add Sample/Standard Block->AddSample Incubate1 Incubate (2h, 37°C) AddSample->Incubate1 AddDetectionAb Add Biotinylated Detection Antibody Incubate1->AddDetectionAb Incubate2 Incubate (1.5h, 37°C) AddDetectionAb->Incubate2 AddStreptavidin Add HRP-Streptavidin Incubate2->AddStreptavidin Incubate3 Incubate (1h, 37°C) AddStreptavidin->Incubate3 AddSubstrate Add TMB Substrate Incubate3->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction Read Read Absorbance (450nm) StopReaction->Read

Caption: Antigen Capture ELISA Workflow for this compound.

Troubleshooting_Logic cluster_ELISA ELISA Issues cluster_TLC TLC Issues cluster_Solutions Potential Solutions Start Low/No Signal in Assay Aggregation This compound Aggregation? Start->Aggregation Concentration Low Concentration? Start->Concentration Matrix Matrix Interference? Aggregation->Matrix Sol_Buffer Optimize Buffer (e.g., TEA/DMSO) Aggregation->Sol_Buffer Antibody Poor Antibody Affinity? Matrix->Antibody Sol_Purify Purify Sample Matrix->Sol_Purify Sol_Antibody Use Validated mAb Pair Antibody->Sol_Antibody Background Background Staining? Concentration->Background Sol_Extraction Optimize Extraction (e.g., Ethanol Storage) Concentration->Sol_Extraction Sol_Solvent Optimize TLC Solvent System Background->Sol_Solvent

Caption: Troubleshooting Logic for this compound Detection Assays.

References

Technical Support Center: Mycolactone Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in laboratory experiments involving mycolactone.

Troubleshooting Guide

This section addresses common issues encountered during this compound experiments in a question-and-answer format, offering specific solutions to enhance experimental consistency and reliability.

Question: I am observing inconsistent results in my cell-based assays. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent results in this compound cell-based assays often stem from issues related to the compound's stability, handling, and the specifics of the assay itself. Here are the key factors to consider and troubleshoot:

  • This compound Degradation: this compound is highly sensitive to light, particularly UV radiation, which can lead to rapid degradation and loss of biological activity.[1] Ensure all stock solutions and experimental setups are protected from light by using amber vials or wrapping containers in aluminum foil.[2] While stable at high temperatures (up to 100°C), prolonged exposure to direct sunlight should be avoided.[1]

  • Improper Storage: For long-term stability, this compound should be stored in absolute ethanol (B145695) at -20°C in amber glass vials with Teflon-lined caps.[2] Under these conditions, it can remain stable for years.[2] Avoid repeated freeze-thaw cycles of aqueous solutions.[2]

  • Solvent Choice: The choice of solvent is critical. Absolute ethanol is the preferred solvent for storing and handling this compound due to its stabilizing effect.[3] Acetone (B3395972) can also be used but may result in lower stability.[4] When preparing working solutions in aqueous media, be aware of this compound's amphiphilic nature, which can lead to aggregation and reduced bioavailability.

  • Adherence to Plastics: this compound can adhere to plastic surfaces, leading to a decrease in the effective concentration in your experiment.[3] Whenever possible, use glass or siliconized low-retention plasticware for handling this compound solutions.[2]

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. It is crucial to establish a dose-response curve for your specific cell line to determine the optimal concentration range for your experiments.

Question: My quantified this compound concentration seems lower than expected. What could be causing this discrepancy?

Answer: Lower than expected this compound concentrations can be attributed to several factors during extraction, storage, and quantification:

  • Extraction Inefficiency: The extraction process from Mycobacterium ulcerans cultures is a critical step. Ensure complete extraction by following a robust protocol, such as the Folch extraction method using a chloroform:methanol mixture.

  • Photodegradation: As mentioned, exposure to light during extraction and processing can significantly reduce the yield of active this compound.[1]

  • Loss During Handling: Adsorption to non-siliconized plastic tubes or tips can lead to significant loss of the compound.

  • Quantification Method: The method used for quantification can influence the results. While UV-Vis spectrophotometry can be used, LC-MS (Liquid Chromatography-Mass Spectrometry) is a more sensitive and specific method for accurate quantification.[5][6]

Question: I am having difficulty dissolving this compound in aqueous buffers for my experiments. How can I improve its solubility?

Answer: this compound is an amphiphilic molecule with low solubility in aqueous solutions, which often leads to the formation of micelles or aggregates.[3] To improve its solubility and bioavailability in your experiments:

  • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like absolute ethanol. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels for your cells.

  • Serum Proteins: this compound can bind to serum proteins like albumin, which can help to keep it in solution.[3] If your experimental conditions allow, the presence of serum in the cell culture medium can aid in this compound's solubility.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the inhibition of the Sec61 translocon, a protein complex responsible for the translocation of newly synthesized proteins into the endoplasmic reticulum.[7][8] This blockade of protein secretion leads to a wide range of cellular effects, including cytotoxicity and immunosuppression.

What are the main signaling pathways affected by this compound?

This compound has been shown to impact several key signaling pathways within the cell:

  • Wiskott-Aldrich Syndrome Protein (WASP) Pathway: this compound can directly bind to and activate WASP and N-WASP, leading to uncontrolled actin polymerization.[5][9][10] This disrupts the cytoskeleton, affecting cell adhesion and migration.

  • mTOR Signaling Pathway: this compound has been reported to inhibit the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][11][12]

What is the recommended procedure for handling and storing this compound?

  • Storage: Store solid this compound or stock solutions in absolute ethanol at -20°C in amber glass vials with Teflon-lined caps, protected from light.[2]

  • Handling: Use glass or siliconized low-retention plasticware to minimize adsorption.[2] When working with this compound, protect it from direct light exposure. For lengthy procedures, working under red light is recommended as this compound is stable under this condition.

Data Presentation

Table 1: this compound Stability under Different Conditions

ConditionSolvent/MatrixTemperatureHalf-life / StabilityReference(s)
UV Irradiation (312 nm) AcetonitrileRoom TemperatureNot specified, rapid degradation[1]
Sunlight Exposure AcetonitrileRoom Temperature~50% loss after 30 minutes[4]
Incandescent Light AcetonitrileRoom Temperature~50% remaining after 6 hours[4]
Neon Light AcetonitrileRoom Temperature~70% remaining after 6 hours[4]
Red Light AcetonitrileRoom TemperatureStable[4]
Elevated Temperature Not specified100°C for 6 hoursStable[1][2]
Long-term Storage Absolute Ethanol-20°C (in dark)Stable for years[2]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayEffective ConcentrationDurationReference(s)
L929 (mouse fibroblast)Cytotoxicity (Cell Death)3 ng/mL - 3 µg/mL3 days[13]
L929 (mouse fibroblast)ApoptosisAs low as 0.002 ng/mL3-5 days[5]
J774 (mouse macrophage)Cytotoxicity (Cell Death)Not specified3 days[13]
THP-1 (human monocyte)Cytotoxicity (Cell Death)30 ng/mL48 hours[14]
Primary Human KeratinocytesCell Rounding>30 ng/mL24 hours[5]
Primary Human KeratinocytesCell Death>100 ng/mL48-72 hours[5]
HCT116 (human colon cancer)Reduced Cell Viability<10 ng/mL5 days[15]

Experimental Protocols

1. Extraction of this compound from Mycobacterium ulcerans

This protocol is based on the Folch extraction method.

Materials:

  • Late-exponential phase M. ulcerans culture

  • Chloroform

  • Methanol

  • Sterile water

  • Acetone (ice-cold)

  • Centrifuge

  • Glass vials

Procedure:

  • Harvest the M. ulcerans bacterial pellet by centrifugation.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the bacterial pellet.

  • Incubate for 2 hours at room temperature with gentle rocking to extract the lipids.

  • Separate the organic phase from the cell debris by centrifugation.

  • Perform a Folch extraction by adding 0.2 volumes of sterile water to the organic phase and vortexing.

  • Centrifuge to separate the phases and carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of ice-cold acetone to precipitate phospholipids.

  • Incubate at -20°C overnight.

  • Centrifuge to pellet the acetone-insoluble material. The supernatant contains the acetone-soluble lipids enriched in this compound.

  • Transfer the supernatant to a clean glass vial and dry under nitrogen.

  • Resuspend the purified this compound in absolute ethanol for storage.

2. Quantification of this compound by LC-MS

This protocol provides a general workflow for this compound quantification. Specific parameters will need to be optimized for your instrument.

Materials:

  • Purified this compound extract

  • This compound analytical standard

  • LC-MS system (e.g., coupled to a tandem mass spectrometer)

  • Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)

Procedure:

  • Prepare a standard curve by making serial dilutions of the this compound analytical standard of known concentration.

  • Resuspend the dried this compound extract in a suitable solvent compatible with the LC-MS system.

  • Inject the standards and the sample extract onto the LC-MS system.

  • Separate the components using a suitable LC gradient.

  • Detect this compound using mass spectrometry, typically by monitoring for its sodium adduct [M+Na]⁺ at m/z 765.5.[6]

  • For increased specificity, use tandem mass spectrometry (MS/MS) and monitor for characteristic fragment ions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualization

Mycolactone_Experimental_Workflow This compound Experimental Workflow cluster_extraction This compound Extraction cluster_quantification Quantification & Preparation cluster_assay Cell-Based Assay M_ulcerans M. ulcerans Culture Folch_Extraction Folch Extraction (Chloroform:Methanol) M_ulcerans->Folch_Extraction Acetone_Precipitation Cold Acetone Precipitation Folch_Extraction->Acetone_Precipitation Purified_this compound Purified this compound Acetone_Precipitation->Purified_this compound LC_MS LC-MS Quantification Purified_this compound->LC_MS Stock_Solution Prepare Stock Solution (Absolute Ethanol, -20°C, Dark) Purified_this compound->Stock_Solution Working_Solution Prepare Working Solution (Aqueous Buffer) Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation Data_Analysis Data Analysis Incubation->Data_Analysis

Caption: Workflow for this compound extraction, quantification, and use in cell-based assays.

Mycolactone_Signaling_Pathways This compound's Impact on Cellular Signaling cluster_wasp WASP Pathway cluster_sec61 Sec61 Pathway cluster_mtor mTOR Pathway This compound This compound WASP WASP/N-WASP (Inactive) This compound->WASP Activates Sec61 Sec61 Translocon This compound->Sec61 Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits Active_WASP WASP/N-WASP (Active) Arp2_3 Arp2/3 Complex Active_WASP->Arp2_3 Activates Actin_Polymerization Uncontrolled Actin Polymerization Arp2_3->Actin_Polymerization Initiates Cytoskeletal_Disruption Cytoskeletal Disruption, Defective Adhesion & Migration Actin_Polymerization->Cytoskeletal_Disruption Protein_Translocation Protein Translocation to ER Sec61->Protein_Translocation Protein_Secretion Protein Secretion (e.g., Cytokines) Protein_Translocation->Protein_Secretion Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's inhibitory and activatory effects on key cellular signaling pathways.

References

Validation & Comparative

Validating Mycolactone as a Potent Sec61 Translocon Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mycolactone's performance as a Sec61 translocon inhibitor against other known alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate its mechanism of action and experimental workflows.

Introduction: this compound and the Sec61 Translocon

This compound is a potent polyketide-derived macrolide produced by the bacterium Mycobacterium ulcerans, the causative agent of Buruli ulcer. Its primary cellular target is the Sec61 translocon, a highly conserved protein channel in the membrane of the endoplasmic reticulum (ER). The Sec61 complex is the central component of the protein translocation machinery, mediating the transport of the vast majority of secretory proteins and the integration of most transmembrane proteins into the ER. By targeting this crucial cellular gateway, this compound exerts profound cytotoxic and immunomodulatory effects.

Mechanism of Action: How this compound Inhibits Sec61

This compound directly targets the pore-forming alpha subunit of the Sec61 complex (Sec61α). It binds to a lipid-exposed pocket near the lateral gate and the lumenal plug of the channel. This binding event locks the translocon in a closed, inactive conformation. Structural studies, including cryo-electron microscopy, have revealed that this compound stabilizes the plug domain, thereby preventing the channel from opening to allow the passage of nascent polypeptide chains. This blockade effectively halts the co-translational translocation of most secretory and type I/II membrane proteins, leading to their accumulation in the cytosol and subsequent degradation by the proteasome. This disruption of protein homeostasis triggers downstream cellular stress responses, including the integrated stress response (ISR) and autophagy, which can ultimately lead to apoptosis.

Mycolactone_Mechanism_of_Action cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) This compound This compound Sec61 Sec61 Translocon (Inactive/Closed) This compound->Sec61 Binds to Sec61α Locks translocon Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide (with Signal Peptide) Ribosome->Nascent_Polypeptide Translation Proteasome Proteasome Nascent_Polypeptide->Proteasome Misfolded protein targets for degradation Nascent_Polypeptide->Sec61 Translocation Blocked Degradation Degradation Proteasome->Degradation ER_Lumen ER Lumen

Caption: this compound binds to Sec61α, blocking polypeptide translocation into the ER.

Performance Comparison with Sec61 Inhibitor Alternatives

This compound is distinguished by its high potency and broad-spectrum activity. It is often cited as the most potent naturally occurring Sec61 inhibitor discovered to date. The table below compares this compound with other well-characterized Sec61 inhibitors.

Inhibitor Origin Mechanism of Action Potency (IC50) Selectivity Reference
This compound Bacterial (M. ulcerans)Binds Sec61α, locks translocon in a closed state, broad-spectrum inhibition.~3-12 nM (protein/cell type dependent)Broad-spectrum, inhibits most Type I/II TM proteins and secretory proteins.
Ipomoeassin F (Ipo-F) Plant-derivedBinds Sec61α, competes with this compound, broad-spectrum inhibition.~400 nM (concentration used for effect)Broad-spectrum, similar to this compound.
ZIF-80 Synthetic (Ipo-F derivative)Binds Sec61α, more potent derivative of Ipo-F.~20 nM (concentration used for effect)Broad-spectrum, similar to this compound.
Cotransin (CT8) Fungal-derivedBinds Sec61α, competes with this compound.Sub-micromolar to low micromolarSubstrate-selective, inhibits a subset of signal peptides.
Apratoxin A/F CyanobacterialBinds Sec61α.Low nanomolarBroad-spectrum, potent anticancer activity.
Decatransin Fungal-derivedBinds Sec61α.Not specifiedNon-selective, broad-spectrum inhibitor.

Experimental Validation of this compound as a Sec61 Inhibitor

The validation of this compound's activity relies on a combination of genetic, biochemical, and cell-based assays.

Key Experimental Approaches:
  • Genetic Resistance: A definitive method to confirm a drug's target is through the identification of resistance-conferring mutations. Expression of a mutant version of Sec61α (e.g., R66G) in cells renders them highly resistant to this compound's cytotoxic and translocation-inhibiting effects, providing strong genetic evidence that Sec61α is the direct target.

  • In Vitro Translocation Assays: Using cell-free systems, researchers have demonstrated that this compound directly inhibits the translocation of newly synthesized proteins into ER-derived microsomes. These assays confirm that this compound's action is not dependent on other cellular processes and directly impacts the translocation machinery.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has been employed to globally assess the impact of this compound on the proteome. These studies revealed that this compound treatment leads to a significant downregulation of proteins possessing a signal sequence or transmembrane domain, particularly single-pass type I and II membrane proteins, consistent with its role as a Sec61 inhibitor.

  • Cytotoxicity Assays: The cytotoxic effects of this compound are a downstream consequence of Sec61 inhibition. Various cell viability and apoptosis assays are used to quantify this effect across different cell lines and at various concentrations.

Summary of Cytotoxicity Data

This compound exhibits potent cytotoxicity across a range of cell lines, although sensitivity can vary. The onset of cell death is typically delayed, occurring 48-72 hours after initial exposure, following a period of cell cycle arrest.

Cell Line Assay Type Effective Concentration Time Point Observed Effect Reference
L929 (Fibroblast)Ethidium Homodimer Uptake3 ng/mL - 3 µg/mL72 hoursSignificant cell death
J774 (Macrophage)Ethidium Homodimer Uptake>300 pg/mL48 hoursSignificant cell death
Schwann CellsTrypan Blue30 ng/mL24-72 hoursHigher cell death compared to fibroblasts
THP-1 (Monocyte)Annexin-V/PI>30 ng/mL48 hoursApoptosis/Necrosis
HEK293Alamar BlueLC50: ~12 nM48 hoursCell death (viability assay)

Experimental Protocols

Sec61α Mutant Resistance Assay

Objective: To genetically validate Sec61α as the target of this compound.

Methodology:

  • Cell Line Generation: Stably transfect HEK293 or HeLa cells to express either wild-type (WT) Sec61α or a this compound-resistant mutant (e.g., R66G-Sec61α). Include a selectable marker for stable integration.

  • Reporter Transfection: Transiently transfect the stable cell lines with a plasmid encoding a secreted reporter protein, such as Gaussia luciferase, which is dependent on Sec61 for its secretion.

  • This compound Treatment: Treat the transfected cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Luciferase Assay: Collect the culture supernatant and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected cytoplasmic reporter or a cell viability assay like Alamar Blue). Plot the dose-response curve and calculate the IC50 for both WT and mutant cell lines. A significant rightward shift in the IC50 for the mutant line confirms resistance.

Cell Viability (Cytotoxicity) Assay using Alamar Blue

Objective: To quantify the cytotoxic potency of this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293, L929) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Alamar Blue Addition: Add Alamar Blue (resazurin) reagent to each well (typically 10% of the well volume) and incubate for another 1-4 hours. Viable, metabolically active cells will reduce the blue resazurin (B115843) to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (from medium-only wells). Express the results as a percentage of the vehicle control. Plot the percentage of viable cells against the log of the this compound concentration to determine the LC50 (Lethal Concentration 50%).

Experimental_Workflow cluster_Genetic_Validation Genetic Validation Workflow cluster_Cytotoxicity_Assay Cytotoxicity Assay Workflow A1 Generate Stable Cell Lines (WT-Sec61α vs Mutant-Sec61α) A2 Transfect with Secreted Reporter (e.g., Luciferase) A1->A2 A3 Treat with this compound (Dose-Response) A2->A3 A4 Measure Reporter Activity in Supernatant A3->A4 A5 Calculate IC50 Compare WT vs Mutant A4->A5 B1 Seed Cells in 96-well Plate B2 Treat with this compound (Serial Dilutions) B1->B2 B3 Incubate for 48-72 hours B2->B3 B4 Add Alamar Blue Reagent B3->B4 B5 Measure Fluorescence B4->B5 B6 Calculate LC50 B5->B6 start Start start->A1 start->B1

Caption: Workflow for validating this compound's target and cytotoxic effects.

A Comparative Analysis of Mycolactone A and B Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the cytotoxic properties of mycolactone A and this compound B, two geometric isomers of a potent macrolide toxin produced by Mycobacterium ulcerans. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial toxins, cellular pathways, and potential therapeutic interventions.

This compound is the primary virulence factor responsible for the extensive tissue necrosis observed in Buruli ulcer, a neglected tropical disease. It exists as an equilibrating mixture of two main isomers, this compound A and this compound B (in approximately a 3:2 ratio), which differ in the geometry of a double bond within the polyketide side chain.[1] While structurally similar, these isomers exhibit a stark difference in their biological activity, with this compound B being the predominantly cytotoxic form.[2][3][4][5]

Executive Summary of Comparative Cytotoxicity

Extensive research, including molecular dynamics simulations, has revealed that this compound B possesses significantly greater cytotoxic activity than this compound A.[2][3] This difference is primarily attributed to the stronger association of this compound B with the endoplasmic reticulum (ER) membrane, which acts as a reservoir for the toxin.[2][3] This increased localization facilitates a more potent interaction with its primary molecular target, the Sec61 translocon, a protein complex essential for the translocation of newly synthesized polypeptides into the ER.[2][3][4] this compound B more effectively blocks the Sec61 channel, leading to an inhibition of protein secretion and synthesis, ER stress, cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis.[1][2]

Quantitative Cytotoxicity Data

Due to the rapid equilibration of this compound A and B under standard laboratory conditions, most cytotoxicity studies utilize the naturally occurring A/B mixture.[3] The data presented below, therefore, reflects the potent activity of this mixture, which is driven by the B isomer. For comparative context, data for other less cytotoxic this compound variants, such as this compound C and F, are also included.

CompoundCell LineAssay TypeEndpointValue (nM)Reference
This compound A/BL929 (Murine Fibroblast)Flow Cytometry (Annexin V/PI)LC5012--INVALID-LINK--[6][7]
This compound CL929 (Murine Fibroblast)Flow Cytometry (Annexin V/PI)LC50186--INVALID-LINK--[6][7]
This compound FL929 (Murine Fibroblast)Flow Cytometry (Annexin V/PI)LC5029--INVALID-LINK--[6][7]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of mycolactones.

Cell Viability Assay (AlamarBlue Assay)

This assay quantitatively measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound A/B in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • AlamarBlue Addition: Following treatment, add AlamarBlue® reagent to each well at 10% of the total volume and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Fluorescence of treated cells / Fluorescence of control cells) x 100. The IC50 value can be determined by plotting cell viability against the concentration of this compound.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells (e.g., L929 fibroblasts) in 24-well plates at a density of 2.4 x 10^4 cells/well and allow them to adhere overnight.[6] Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by trypsinization. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment.[6]

Visualizing this compound's Impact: Workflows and Pathways

To further elucidate the experimental processes and molecular mechanisms discussed, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., L929 Fibroblasts) seeding Cell Seeding in Multi-well Plates cell_culture->seeding adherence Overnight Incubation for Adherence seeding->adherence treatment Treat Cells with this compound (e.g., 48 hours) adherence->treatment mycolactone_prep Prepare this compound (A/B, C, F) Dilutions mycolactone_prep->treatment viability Cell Viability Assay (e.g., AlamarBlue) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis control Vehicle Control (DMSO) control->treatment plate_reader Fluorescence Measurement viability->plate_reader flow_cytometer Flow Cytometry apoptosis->flow_cytometer ic50 Calculate IC50/LC50 Values plate_reader->ic50 flow_cytometer->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_membrane Cellular Environment cluster_er Mechanism of Action cluster_cellular_response Cellular Response MycoB This compound B ER_Membrane Endoplasmic Reticulum (ER) Membrane MycoB->ER_Membrane Stronger Association MycoA This compound A MycoA->ER_Membrane Weaker Association Sec61 Sec61 Translocon ER_Membrane->Sec61 MycoB interacts with Protein_Synth Protein Translocation Sec61->Protein_Synth Inhibition ER_Stress ER Stress Protein_Synth->ER_Stress Leads to Cell_Cycle G0/G1 Cell Cycle Arrest ER_Stress->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Signaling pathway of this compound B-induced cytotoxicity.

References

A Comparative Guide to Sec61 Translocon Inhibitors: Mycolactone vs. Ipomoeassin F and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sec61 translocon, the central channel for protein translocation into the endoplasmic reticulum (ER), has emerged as a critical target for therapeutic intervention in a range of diseases, from cancer to viral infections. A growing number of small molecules have been identified that inhibit Sec61 function, each with distinct chemical structures and mechanisms of action. This guide provides a detailed comparison of two prominent Sec61 inhibitors, mycolactone and Ipomoeassin F, alongside other known modulators, supported by experimental data and detailed protocols.

Mechanism of Action: A Shared Target, Distinct Interactions

Both this compound, a macrolide toxin produced by Mycobacterium ulcerans, and Ipomoeassin F, a cytotoxic glycoresin from the plant Ipomoea squamosa, exert their effects by directly targeting the α-subunit of the Sec61 complex (Sec61α).[1][2] They physically obstruct the translocation pore, thereby preventing the passage of newly synthesized polypeptides into the ER lumen.[3] This blockade leads to the accumulation of untranslocated proteins in the cytosol, which are subsequently targeted for degradation by the proteasome.[4]

While both molecules bind to a similar region of Sec61α near the luminal plug and lateral gate, subtle differences in their binding modes are suggested by distinct resistance profiles observed with specific amino acid mutations in Sec61α.[5][6] This indicates that while their primary target is the same, the precise molecular interactions differ, which may account for variations in their substrate specificity and potency.

Below is a diagram illustrating the general mechanism of Sec61 inhibition by small molecules like this compound and Ipomoeassin F.

Sec61_Inhibition_Mechanism cluster_ER_Membrane ER Membrane cluster_ER_Lumen ER Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Sec61_Complex Sec61 Complex Nascent_Polypeptide->Sec61_Complex Translocation Translocated_Protein Translocated Protein Sec61_Complex->Translocated_Protein Processing & Folding Inhibitor This compound or Ipomoeassin F Inhibitor->Sec61_Complex Binding & Inhibition Substrate_Specificity cluster_Proteins Protein Types This compound This compound Secretory Secretory Proteins This compound->Secretory Inhibits Type_I_TM Type I TM Proteins This compound->Type_I_TM Inhibits Type_II_TM Type II TM Proteins This compound->Type_II_TM Inhibits Ipomoeassin_F Ipomoeassin F Ipomoeassin_F->Secretory Inhibits Ipomoeassin_F->Type_I_TM Inhibits Type_III_TM Type III TM Proteins Ipomoeassin_F->Type_III_TM No Effect In_Vitro_Translocation_Workflow Start Start IVT In Vitro Transcription/ Translation with ³⁵S-Met Start->IVT Add_Inhibitor Add Inhibitor & Rough Microsomes IVT->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Protease_Tx Protease K Treatment (or No Treatment Control) Incubate->Protease_Tx SDS_PAGE SDS-PAGE Protease_Tx->SDS_PAGE Visualize Visualize by Autoradiography SDS_PAGE->Visualize Analyze Quantify Band Intensity Visualize->Analyze End End Analyze->End

References

Unraveling the Cellular Mayhem of Mycolactone: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the multifaceted impact of mycolactone, the exotoxin produced by Mycobacterium ulcerans, on various eukaryotic cell lines. This report synthesizes key experimental findings on the toxin's cytotoxic and immunomodulatory effects, presenting comparative data on cell viability, apoptosis, and the disruption of critical signaling pathways.

This compound, the primary virulence factor of Buruli ulcer, orchestrates a complex interplay of cellular events, leading to extensive tissue necrosis and localized immunosuppression. Understanding its precise mechanisms of action across different cell types is paramount for the development of effective therapeutics. This guide provides a cross-validated comparison of this compound's effects, supported by experimental data and detailed methodologies.

Quantitative Impact of this compound on Cell Viability and Apoptosis

The cytotoxicity of this compound varies significantly among different cell lines, reflecting their unique physiological roles and sensitivities to the toxin's molecular targets. The following tables summarize the half-maximal lethal concentration (LC50) and half-maximal inhibitory concentration (IC50) of this compound A/B, as well as apoptosis rates in selected cell lines.

Table 1: Comparative Cytotoxicity (LC50 & IC50) of this compound A/B in Various Cell Lines

Cell LineCell TypeLC50 (nM)IC50 (nM)Exposure Time (hours)Reference
L929Murine Fibroblast12-48[1]
Primary Rat Schwann CellsGlial Cell1->48[2]
This compound F treated L929Murine Fibroblast29-48[1]
This compound C treated L929Murine Fibroblast186-48[1]
PG-120 treated L929Murine Fibroblast-17148[1]

Table 2: Apoptosis Induction by this compound in Different Cell Lines

Cell LineThis compound Concentration (ng/mL)Apoptosis Rate (%)Exposure Time (hours)Assay MethodReference
Schwann Cells3009148TUNEL[3]
Fibroblasts3004848TUNEL[3]
L9293 - 3,000,000Significant Cell Death72Ethidium Homodimer Uptake[4]
J774Not SpecifiedApoptosis Observed72-120Not Specified[4][5]

Disruption of Core Cellular Processes: Key Signaling Pathways Targeted by this compound

This compound exerts its profound effects by hijacking several fundamental cellular signaling pathways. The primary mechanisms identified to date include the blockade of protein translocation, deregulation of actin dynamics, induction of apoptosis through mTORC2 inhibition, and modulation of neuronal signaling.

A primary target of this compound is the Sec61 translocon, the central channel for protein import into the endoplasmic reticulum.[6][7][8] By inhibiting Sec61, this compound prevents the synthesis of a vast array of secreted and transmembrane proteins, including cytokines, chemokines, and immune receptors.[6][7][9] This blockade is a key mechanism behind the potent immunosuppressive effects of the toxin.[6][7]

Sec61_Inhibition This compound's Inhibition of Sec61-Mediated Protein Translocation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide mRNA mRNA mRNA->Ribosome Translation Sec61 Sec61 Nascent Polypeptide->Sec61 Translocation Translocated Protein Translocated Protein Sec61->Translocated Protein This compound This compound This compound->Sec61 Inhibition WASP_Activation This compound-Induced Hijacking of WASP/N-WASP Signaling This compound This compound WASP_N-WASP WASP_N-WASP This compound->WASP_N-WASP Hyperactivation Arp2_3 Arp2_3 WASP_N-WASP->Arp2_3 Activation Actin_Polymerization Actin_Polymerization Arp2_3->Actin_Polymerization Initiation Cytoskeletal_Rearrangement Cytoskeletal_Rearrangement Actin_Polymerization->Cytoskeletal_Rearrangement Cell_Rounding_Detachment Cell_Rounding_Detachment Cytoskeletal_Rearrangement->Cell_Rounding_Detachment mTORC2_Apoptosis This compound-Induced Apoptosis via the mTORC2-Akt-FoxO3 Pathway This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibition Akt Akt mTORC2->Akt Inhibition of activation FoxO3 FoxO3 Akt->FoxO3 Inhibition Bim Bim FoxO3->Bim Upregulation Apoptosis Apoptosis Bim->Apoptosis Experimental_Workflow General Workflow for Assessing this compound's Impact on Cell Lines Cell_Culture Cell Line Seeding & Adherence Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., AlamarBlue, Trypan Blue) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI, TUNEL) Treatment->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence) Treatment->Signaling_Pathway_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis

References

Comparative Proteomics of Endothelial Cells Treated with Mycolactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscape of endothelial cells in response to mycolactone treatment. The experimental data summarized herein is derived from a detailed study by Hsieh et al., offering a comprehensive overview of the molecular changes induced by this potent bacterial toxin.

This compound, a cytotoxic macrolide produced by Mycobacterium ulcerans, is the primary virulence factor in Buruli ulcer disease. Its interaction with endothelial cells is critical to the pathology of the disease, leading to vascular dysfunction and tissue necrosis. Understanding the proteomic alterations in endothelial cells following this compound exposure is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Quantitative Proteomic Data Summary

A total membrane proteomics approach was employed to enrich for Sec61 substrates targeted by this compound in primary human dermal microvascular endothelial cells (HDMECs).[1] The following tables summarize the significantly up- and down-regulated proteins in HDMECs treated with 10 ng/mL this compound for 24 hours compared to a DMSO control.[1] In this study, 6649 proteins were detected, with 482 being significantly downregulated and 220 upregulated (Fold change >2, p<0.05).[2]

Table 1: Top Downregulated Proteins in this compound-Treated Endothelial Cells

Protein NameGene SymbolFold Changep-valuePrimary Function/Pathway
ThrombomodulinTHBD>2<0.05Anticoagulation
Cadherin 5CDH5>2<0.05Cell Adhesion
Tie1TIE1>2<0.05Angiogenesis
Beta-1,3-galactosyltransferase 6B3GALT6>2<0.05Glycosaminoglycan Synthesis
Nidogen 1NID1>2<0.05Basement Membrane Component
LamininsLAMA5, LAMB1, LAMC1>2<0.05Extracellular Matrix
CollagensCOL4A1, COL4A2>2<0.05Extracellular Matrix

Table 2: Selected Upregulated Proteins in this compound-Treated Endothelial Cells

Protein NameGene SymbolFold Changep-valuePrimary Function/Pathway
Heme Oxygenase 1HMOX1>2<0.05Oxidative Stress Response
NAD(P)H Quinone Dehydrogenase 1NQO1>2<0.05Oxidative Stress Response
Heat Shock Protein Family A Member 1AHSPA1A>2<0.05Protein Folding, Stress Response

Experimental Protocols

The following methodologies were employed in the key experiments cited in this guide.

Cell Culture and this compound Treatment

Primary human dermal microvascular endothelial cells (HDMECs) were cultured in endothelial cell growth medium. For proteomic analysis, HDMECs were exposed to 10 ng/mL of this compound or 0.02% DMSO (vehicle control) for 24 hours.[3]

Total Membrane Fraction Proteomics

Treated HDMECs were harvested and subjected to total membrane fraction isolation. The protein extracts were then analyzed by tandem mass tagging (TMT) multiplex liquid chromatography-mass spectrometry (LC/MS) in biological triplicates.[2] This approach was chosen to enrich for the Sec61 substrates targeted by this compound, as whole-cell lysates can have limitations in detecting membrane and secreted proteins.[1]

Data Analysis

The raw mass spectrometry data was processed for protein identification and quantification. Statistical analysis was performed to identify proteins with significant changes in abundance between the this compound-treated and control groups. Proteins with a fold change of >2 and a p-value of <0.05 were considered significantly altered.[2] Gene Ontology (GO) analysis was used to identify over-represented biological processes and pathways in the dataset of differentially expressed proteins.[1]

Visualizing this compound's Impact on Endothelial Cells

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action on endothelial cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment (24h) cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis HDMEC Primary Human Dermal Microvascular Endothelial Cells (HDMEC) Myco This compound (10 ng/mL) HDMEC->Myco DMSO DMSO (Control) HDMEC->DMSO Membrane Total Membrane Fraction Isolation Myco->Membrane DMSO->Membrane TMT Tandem Mass Tag (TMT) Labeling Membrane->TMT LCMS LC/MS Analysis TMT->LCMS Quant Protein Identification & Quantification LCMS->Quant Stats Statistical Analysis (Fold Change >2, p<0.05) Quant->Stats GO Gene Ontology (GO) Enrichment Stats->GO

Caption: Experimental workflow for the comparative proteomics of this compound-treated endothelial cells.

Mycolactone_Signaling_Pathway This compound This compound Sec61 Sec61 Translocon This compound->Sec61 Inhibits Protein_Translocation Protein Translocation (Type I & II membrane proteins, secreted proteins) ER Endoplasmic Reticulum (ER) Ribosome Ribosome Glycosylation Glycosylation Protein_Translocation->Glycosylation Leads to Adhesion Adhesion Protein_Translocation->Adhesion Leads to Glycocalyx Glycocalyx Glycosylation->Glycocalyx Permeability Permeability Adhesion->Permeability Glycocalyx->Permeability

Caption: this compound inhibits the Sec61 translocon, leading to downstream effects on endothelial cells.

Conclusion

The proteomic data reveals that this compound's inhibition of the Sec61 translocon in endothelial cells leads to a significant downregulation of proteins crucial for cell adhesion, extracellular matrix integrity, and glycosaminoglycan synthesis.[1][4] This results in a compromised endothelial barrier, increased permeability, and loss of the protective glycocalyx, all of which are key events in the pathogenesis of Buruli ulcer.[2][3] The upregulation of stress-response proteins indicates that cells are attempting to counteract the toxic effects of this compound. These findings provide a detailed molecular map of this compound's impact on the endothelial proteome, offering valuable insights for the development of targeted therapies aimed at preserving vascular integrity during M. ulcerans infection.

References

Differentiating Mycolactone Isomers: A Comparative Guide to Reversed-Phase HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of mycolactone isomers are critical for understanding the pathogenesis of Buruli ulcer and for the development of potential therapeutics. This compound, the virulence factor of Mycobacterium ulcerans, primarily exists as two geometric isomers, this compound A and this compound B, which exhibit different biological activities. This compound B is considered the more cytotoxic form. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the differentiation of these isomers, supported by experimental data and detailed protocols.

This compound A and B are cis-trans isomers that exist in a dynamic equilibrium. While they are separable by RP-HPLC, they can undergo rapid equilibration under standard laboratory conditions. Therefore, robust and optimized HPLC methods are essential for their accurate analysis.

Comparison of RP-HPLC Methods for this compound Isomer Separation

Effective separation of this compound A and B has been achieved using C18 stationary phases with gradient elution. Below is a comparison of a detailed protocol and a potential alternative approach for method development.

ParameterMethod 1 (Akolgo et al., 2023)Alternative Method (General Macrolide Isomer Separation)
Stationary Phase Zorbax Extend-C18 (2.1 mm ⨯ 50 mm, 1.8 µm)C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic AcidAcetonitrile or Methanol
Gradient Program 5% B to 95% B over 15 minutesStart with a lower percentage of B (e.g., 40-50%) and ramp up to a high percentage (e.g., 95-100%) over 20-30 minutes to optimize resolution.
Flow Rate 0.4 mL/min1.0 mL/min (for 4.6 mm ID column)
Column Temperature 40 °CAmbient to 40 °C
Detection ESI-Q-ToF Mass SpectrometryUV-Vis (at 362 nm) or Mass Spectrometry
Injection Volume 1 µL (MS), 10 µL (MS/MS)10-20 µL

Experimental Protocols

Method 1: Detailed Protocol for this compound A/B Separation

This method was reported by Akolgo et al. in 2023 for the analysis of this compound A/B.

1. Sample Preparation:

  • Dissolve the purified this compound sample in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • If extracting from biological matrices, perform a lipid extraction (e.g., Folch extraction) followed by purification steps.

2. HPLC-MS System and Conditions:

  • HPLC System: 1260 Infinity LC (Agilent Technologies) or equivalent.

  • Column: Zorbax Extend-C18, 2.1 mm ⨯ 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-15 min: 5% B to 95% B (linear gradient)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL for MS analysis, 10 µL for MS/MS analysis.

  • Mass Spectrometer: Quadrupole-Time of Flight (Q-ToF) with a Jet Stream ESI interface.

  • ESI Operating Conditions:

    • Drying gas (N2): 350 °C at 11 L/min.

Visualizing the Experimental Workflow and Biological Interaction

To aid in the understanding of the analytical process and the biological context of this compound isomer differentiation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis RP-HPLC Analysis cluster_detection_analysis Detection and Data Analysis sample Biological Sample or Purified this compound extraction Lipid Extraction (e.g., Folch method) sample->extraction purification Purification (e.g., TLC/Silica Chromatography) extraction->purification dissolution Dissolution in Mobile Phase/Solvent purification->dissolution hplc HPLC System dissolution->hplc column C18 Reversed-Phase Column hplc->column detection Mass Spectrometry (ESI-Q-ToF) or UV (362 nm) column->detection gradient Gradient Elution (Water/Acetonitrile + Formic Acid) gradient->hplc data_analysis Chromatogram Analysis: Peak Integration, Quantification detection->data_analysis

Caption: Experimental workflow for the separation and analysis of this compound isomers.

The primary molecular target of this compound is the Sec61 translocon, a protein channel in the endoplasmic reticulum membrane. The differential cytotoxicity of this compound A and B is attributed to their distinct interactions with Sec61.

sec61_interaction cluster_er Endoplasmic Reticulum Membrane cluster_effects Biological Effects sec61 Sec61 Translocon Pore-forming subunit effect_a Weaker Interaction Lower Cytotoxicity sec61->effect_a effect_b Stronger Interaction Higher Cytotoxicity sec61->effect_b myco_a This compound A (cis-isomer) myco_a->sec61 Binds to Sec61 myco_a->effect_a myco_b This compound B (trans-isomer) myco_b->sec61 Binds to Sec61 more effectively myco_b->effect_b

Caption: Differential interaction of this compound isomers with the Sec61 translocon.

A Comparative Analysis of Mycolactone-Positive and Mycolactone-Negative Mycobacterium ulcerans Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the divergent roles of mycolactone in the pathogenicity of Buruli ulcer.

This compound, a potent macrolide toxin produced by Mycobacterium ulcerans, is the primary virulence factor responsible for the extensive tissue necrosis and localized immunosuppression characteristic of Buruli ulcer. Comparative studies of wild-type this compound-producing (M. ulcerans) and genetically engineered or naturally occurring this compound-negative mutants have been instrumental in elucidating the multifaceted role of this toxin in disease pathogenesis. This guide provides a detailed comparison of these strains, summarizing key experimental findings, methodologies, and the cellular pathways modulated by this compound.

Phenotypic and Pathological Differences

The presence or absence of this compound results in dramatically different host-pathogen interactions, both in vitro and in vivo. This compound-positive strains exhibit a cytotoxic and immunosuppressive phenotype, leading to the formation of necrotic ulcers with minimal inflammatory response. In contrast, this compound-negative mutants are attenuated for virulence and elicit a classic inflammatory response, resembling infections by other mycobacteria.

In a guinea pig infection model, wild-type M. ulcerans causes an extracellular infection, whereas this compound-negative mutants result in an intracellular, inflammatory infection similar to that caused by Mycobacterium marinum[1]. While this compound-negative mutants are considered avirulent, they can persist in the host for at least six weeks[1]. The pathology of wild-type M. ulcerans can be restored in mutant strains by chemical complementation with this compound[1].

FeatureThis compound-Positive M. ulceransThis compound-Negative M. ulceransReferences
Infection Type ExtracellularIntracellular[1][2]
Host Cell Interaction Cytotoxic to macrophages (apoptosis and necrosis), anti-phagocyticSurvival and growth within macrophages[1]
Pathology Necrotic ulcers with minimal inflammationGranulomatous lesions with significant inflammation[1][2]
Virulence HighAvirulent/Attenuated[1]
Immune Response Immunosuppressive, suppression of cytokine and chemokine productionPro-inflammatory, induction of T-cell mediated immunity[3][4]

Immunomodulatory Effects of this compound

This compound is a powerful modulator of the host immune response. It has been shown to suppress both innate and adaptive immunity, contributing to the characteristic lack of inflammation at the site of infection.[4] This immunosuppression is a key feature that distinguishes Buruli ulcer from other mycobacterial diseases.

Early in infection with either this compound-positive or -negative strains, pathogen-specific IFN-γ-producing T cells develop in the draining lymph node (DLN)[3]. However, with virulent M. ulcerans, disease progression leads to the local depletion of these recruited T cells and extensive apoptosis in the DLN, abrogating the protective immune response[3]. This compound has been shown to inhibit the production of various cytokines and chemokines by monocytes, macrophages, dendritic cells, and T cells[4]. It also prevents the induction of immune receptors and co-stimulatory proteins, thereby restricting antigen presentation[4].

Mycolactone_Immune_Suppression cluster_antigen_presentation Antigen Presenting Cell (e.g., Macrophage, DC) cluster_t_cell T Cell Antigen_Uptake Antigen Uptake Antigen_Processing Antigen Processing Antigen_Uptake->Antigen_Processing MHC_Loading MHC Loading Antigen_Processing->MHC_Loading MHC_Expression MHC Surface Expression MHC_Loading->MHC_Expression T_Cell_Priming T Cell Priming MHC_Expression->T_Cell_Priming MHC_Expression->T_Cell_Priming Costimulatory_Expression Co-stimulatory Molecule Expression (e.g., CD80/86) Costimulatory_Expression->T_Cell_Priming Cytokine_Production_APC Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-12) Cytokine_Production_APC->T_Cell_Priming T_Cell_Activation T Cell Activation & Proliferation T_Cell_Priming->T_Cell_Activation Cytokine_Production_T_Cell Effector Cytokine Production (e.g., IFN-γ, IL-2) T_Cell_Activation->Cytokine_Production_T_Cell This compound This compound This compound->MHC_Expression Inhibits This compound->Costimulatory_Expression Inhibits This compound->Cytokine_Production_APC Inhibits This compound->Cytokine_Production_T_Cell Inhibits

Molecular and Genetic Differences

Comparative proteomic and transcriptomic analyses have revealed significant differences in the molecular profiles of this compound-positive and -negative M. ulcerans strains. These studies provide insights into the metabolic adaptations and stress responses associated with this compound production.

A proteomics study comparing a wild-type this compound-producing strain with a this compound-negative mutant identified several proteins related to virulence and stress response factors that were upregulated in the mutant strain[5]. Another comparative analysis of the cytoplasmic fraction of a wild-type strain and an isogenic this compound-deficient mutant revealed differences in the expression profiles of proteins involved in lipid metabolism, information pathways, and stress responses[6].

Transcriptomic analysis of M. ulcerans in a mouse model showed that during the healing stage of an infection, there is a downregulation of this compound production, suggesting an adaptation to the host environment[7][8]. Further investigation revealed that the carbon source available to the bacteria can modulate this compound synthesis, with glucose-containing medium leading to higher production compared to acetate[7][9].

Experimental_Workflow_Proteomics cluster_protein_extraction Protein Extraction cluster_proteomic_analysis Proteomic Analysis M_ulcerans_WT This compound-Positive M. ulcerans Culture Lysis_WT Cell Lysis M_ulcerans_WT->Lysis_WT M_ulcerans_Mutant This compound-Negative M. ulcerans Culture Lysis_Mutant Cell Lysis M_ulcerans_Mutant->Lysis_Mutant Protein_Quant_WT Protein Quantification Lysis_WT->Protein_Quant_WT Protein_Quant_Mutant Protein Quantification Lysis_Mutant->Protein_Quant_Mutant 2DE 2D Gel Electrophoresis Protein_Quant_WT->2DE iTRAQ iTRAQ Labeling & LC-MS/MS Protein_Quant_WT->iTRAQ Protein_Quant_Mutant->2DE Protein_Quant_Mutant->iTRAQ Data_Analysis Data Analysis & Protein Identification 2DE->Data_Analysis iTRAQ->Data_Analysis Differentially_Expressed Differentially_Expressed Data_Analysis->Differentially_Expressed Identification of Differentially Expressed Proteins

Experimental Protocols

In Vivo Animal Model: Guinea Pig Infection
  • Bacterial Strain Preparation: Wild-type this compound-positive and mutant this compound-negative M. ulcerans are cultured to mid-log phase. The bacterial suspension is washed and diluted to the desired concentration in sterile phosphate-buffered saline (PBS).

  • Infection: A defined number of colony-forming units (CFUs) of either the wild-type or mutant strain is injected subcutaneously into the footpads of guinea pigs.

  • Monitoring: The animals are monitored regularly for the development of clinical signs, such as swelling, erythema, and ulceration. The size of the lesions is measured at regular intervals.

  • Histopathological Analysis: At selected time points, animals are euthanized, and the infected tissues are collected for histopathological examination. Tissues are fixed, sectioned, and stained (e.g., with Ziehl-Neelsen for acid-fast bacilli and hematoxylin (B73222) and eosin (B541160) for cellular infiltration) to assess the extent of necrosis, inflammation, and the location of the bacteria.

In Vitro Macrophage Infection Assay
  • Cell Culture: A macrophage cell line (e.g., J774) is cultured in appropriate media and seeded into multi-well plates.

  • Bacterial Preparation: M. ulcerans strains (wild-type and mutant) are prepared as described for the in vivo model.

  • Infection: Macrophages are infected with the bacterial suspensions at a specific multiplicity of infection (MOI).

  • Assessment of Cytotoxicity: At various time points post-infection, cytotoxicity is assessed using methods such as the lactate (B86563) dehydrogenase (LDH) release assay or by observing cell morphology under a microscope. Apoptosis can be evaluated by TUNEL staining or caspase activation assays.

  • Intracellular Bacterial Survival: To determine the number of intracellular bacteria, infected macrophages are lysed at different time points, and the lysates are plated on appropriate agar (B569324) to enumerate CFUs.

Comparative Proteomics using 2D Gel Electrophoresis and Mass Spectrometry
  • Protein Extraction: Bacterial pellets from wild-type and mutant M. ulcerans cultures are lysed, and the total protein is extracted and quantified.

  • Two-Dimensional Gel Electrophoresis (2-DE): Equal amounts of protein from each sample are separated in the first dimension by isoelectric focusing (IEF) and in the second dimension by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Gel Staining and Image Analysis: The gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and the protein spot patterns are analyzed using specialized software to identify differentially expressed proteins.

  • Protein Identification by Mass Spectrometry: Protein spots of interest are excised from the gels, subjected to in-gel digestion with trypsin, and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.

References

The Pivotal Role of the Mycolactone Fatty Acid Side Chain in Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, the virulence factor of Mycobacterium ulcerans and the causative agent of Buruli ulcer, exerts its cytotoxic and immunomodulatory effects through a unique mechanism of action. This guide provides a comparative analysis of this compound's potency, focusing on the critical role of its C5-O-linked polyunsaturated fatty acid side chain. Through a compilation of experimental data, detailed methodologies, and visual representations of its molecular interactions and experimental workflows, we aim to offer a comprehensive resource for researchers in the field.

Structure-Activity Relationship: The Fatty Acid Side Chain is Key to Potency

This compound is a polyketide-derived macrolide composed of a 12-membered lactone core, a "northern" C-linked upper side chain, and a "southern" C5-O-linked polyunsaturated fatty acid side chain.[1] While the lactone core and the upper side chain are largely conserved across different this compound variants, modifications in the southern fatty acid side chain have been shown to dramatically influence the molecule's biological activity.[2][3][4]

Experimental evidence strongly indicates that the integrity and length of this fatty acid side chain are paramount for this compound's cytotoxic potency.[5][6] Structure-activity relationship studies, utilizing both naturally occurring mycolactones and synthetic analogs, have demonstrated that alterations such as truncation or removal of hydroxyl groups on this chain lead to a significant reduction in cytotoxicity.[2][7]

Comparative Cytotoxicity of this compound Analogs

The following tables summarize the cytotoxic potencies of various this compound analogs with modifications in the fatty acid side chain, as determined by cytotoxicity assays on murine L929 fibroblast cells.

Table 1: Cytotoxicity of Natural this compound Variants

This compound VariantModification in Fatty Acid Side ChainLC50 (nM)[2][7]Relative Potency (to this compound A/B)
This compound A/B Full-length, three hydroxyl groups121
This compound C Lacks the C12' hydroxyl group186~1/15
This compound F Shorter chain, two hydroxyl groups29~1/2

Table 2: Cytotoxicity of Synthetic this compound Analogs

AnalogModification in Fatty Acid Side ChainLC50 (nM)[7]Relative Potency (to this compound A/B)
PG-155 Devoid of all hydroxyl groups4550~1/380

Mechanism of Action: Inhibition of the Sec61 Translocon

This compound's primary cellular target is the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum (ER) membrane. By binding to the α-subunit of Sec61, this compound blocks the translocation of newly synthesized secretory and membrane proteins into the ER, leading to their degradation in the cytosol. This blockade of protein translocation is the underlying cause of this compound's cytotoxic and immunomodulatory effects.

Mycolactone_Pathway This compound's Mechanism of Action This compound This compound Sec61 Sec61 Translocon (in ER Membrane) This compound->Sec61 inhibits ER_Lumen ER Lumen Sec61->ER_Lumen translocates Apoptosis Apoptosis Sec61->Apoptosis leads to Immune_Suppression Immunosuppression Sec61->Immune_Suppression leads to Protein_Synthesis Ribosome (Protein Synthesis) Nascent_Protein Nascent Secretory/ Membrane Protein Protein_Synthesis->Nascent_Protein generates Nascent_Protein->Sec61 targets Cytosol_Degradation Cytosolic Degradation (Proteasome) Nascent_Protein->Cytosol_Degradation degraded

This compound inhibits the Sec61 translocon, blocking protein translocation.

Experimental Protocols

Alamar Blue Cell Viability Assay

This assay quantitatively measures the proliferation of cells and is a reliable indicator of cytotoxicity.

a. Materials:

  • Murine L929 fibroblast cells

  • RPMI medium supplemented with 10% FCS, 2 mM glutamine, and 0.05 mM β-mercaptoethanol

  • This compound analogs dissolved in DMSO

  • AlamarBlue® reagent

  • 96-well plates

  • Spectrofluorometer

b. Protocol:

  • Seed L929 cells into 96-well plates at a density of 24,000 cells per well and allow them to adhere overnight.[7]

  • Aspirate the medium and replace it with fresh medium containing various concentrations of this compound analogs (final DMSO concentration of 0.12%).[7]

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add AlamarBlue® reagent to each well at 10% of the total volume.[7]

  • Incubate for an additional 1-4 hours.[8]

  • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]

  • Calculate cell viability relative to the DMSO-treated control cells.

Flow Cytometry for Apoptosis Detection (Annexin V Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

a. Materials:

  • L929 cells treated with this compound analogs as described above.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

b. Protocol:

  • After the 48-hour incubation with this compound analogs, harvest the cells, including any floating cells in the supernatant.[7]

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in binding buffer.[7]

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cytotoxicity_Workflow Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture L929 Fibroblasts Seed_Cells 2. Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Adherence 3. Allow Cells to Adhere Overnight Seed_Cells->Adherence Add_this compound 4. Add this compound Analogs Adherence->Add_this compound Incubate 5. Incubate for 48 Hours Add_this compound->Incubate Add_Reagent 6. Add Alamar Blue Reagent Incubate->Add_Reagent Incubate_Reagent 7. Incubate for 1-4 Hours Add_Reagent->Incubate_Reagent Measure_Fluorescence 8. Measure Fluorescence Incubate_Reagent->Measure_Fluorescence Calculate_Viability 9. Calculate Cell Viability Measure_Fluorescence->Calculate_Viability

A representative workflow for determining the cytotoxicity of this compound analogs.

Structure-Activity Relationship Logic

The experimental data consistently demonstrates a clear relationship between the structure of the this compound fatty acid side chain and its cytotoxic potency.

SAR_Logic Structure-Activity Relationship of this compound's Fatty Acid Side Chain Full_Chain Intact & Full-Length Fatty Acid Side Chain High_Potency High Cytotoxic Potency (Low LC50) Full_Chain->High_Potency Truncated_Chain Truncated/ Modified Side Chain Reduced_Potency Reduced Cytotoxic Potency (High LC50) Truncated_Chain->Reduced_Potency No_Hydroxyls Absence of Hydroxyl Groups Low_Potency Very Low Cytotoxic Potency (Very High LC50) No_Hydroxyls->Low_Potency

The relationship between fatty acid side chain modifications and cytotoxic potency.

References

A Comparative Analysis of Mycolactone Congeners from Diverse Mycobacterium ulcerans Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, the primary virulence factor of Mycobacterium ulcerans, is a complex polyketide-derived macrolide that plays a crucial role in the pathogenesis of Buruli ulcer. This guide provides a comparative overview of this compound congeners produced by different M. ulcerans strains, detailing their biological activities with supporting experimental data. The information is intended to aid researchers in understanding the structure-activity relationships of these toxins and to support drug development efforts targeting this compound's pathogenic effects.

Data Presentation: Comparative Biological Activity of this compound Congeners

Mycobacterium ulcerans strains isolated from different geographical regions produce a variety of this compound congeners. These variants primarily differ in the structure of the C5-O-linked polyunsaturated acyl side chain, also known as the "southern chain". These structural variations have a significant impact on the biological activity of the toxin. This compound A/B, predominantly produced by African strains, is generally considered the most cytotoxic and potent variant.[1][2]

The following table summarizes the available quantitative data on the cytotoxic effects of different this compound congeners on murine L929 fibroblast cells. The Lethal Concentration 50 (LC50) represents the concentration of the this compound congener that is sufficient to kill 50% of the cells in a given time period.

This compound CongenerPredominant Geographic OriginKey Structural FeatureLC50 (nM) on L929 Fibroblasts (48h)Reference
This compound A/B AfricaC12' hydroxyl group12[2]
This compound C AustraliaLacks C12' hydroxyl group186[2]
This compound D AsiaAdditional methyl group on the southern chainNot available[1]
This compound E Fish and FrogsShorter southern chain than A/BNot available[3][4]
This compound F Fish and FrogsShorter side chain with two hydroxyl groups29[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the study of mycolactones.

This compound Extraction and Purification

This protocol describes a general method for the extraction and purification of mycolactones from M. ulcerans cultures, adapted from the Folch method and thin-layer chromatography (TLC) procedures.[5][6][7]

Materials:

  • M. ulcerans culture

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • TLC silica (B1680970) gel 60 plates

  • Developing solvent (e.g., chloroform:methanol:water 90:10:1)

  • UV lamp (254 nm)

  • Scraper for TLC bands

  • Rotary evaporator or nitrogen stream

Procedure:

  • Harvesting and Extraction:

    • Harvest M. ulcerans cells from culture by centrifugation.

    • Homogenize the cell pellet with a chloroform:methanol (2:1, v/v) solution at a ratio of 20:1 (solvent volume to sample volume).

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Separate the liquid phase by filtration or centrifugation.

  • Phase Separation:

    • Wash the extract with 0.2 volumes of 0.9% NaCl solution.

    • Vortex the mixture and centrifuge at low speed to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids including mycolactones.

  • Purification by Thin-Layer Chromatography (TLC):

    • Concentrate the lipid extract under a stream of nitrogen or using a rotary evaporator.

    • Spot the concentrated extract onto a TLC silica gel plate.

    • Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform:methanol:water 90:10:1).

    • Visualize the separated lipids under a UV lamp. This compound typically appears as a distinct band.

    • Scrape the silica corresponding to the this compound band.

    • Elute the this compound from the silica using chloroform:methanol (2:1, v/v).

    • Evaporate the solvent to obtain the purified this compound.

Cytotoxicity Assay using L929 Fibroblasts

This protocol details a method for assessing the cytotoxic effects of this compound congeners on the L929 murine fibroblast cell line using the AlamarBlue or MTT assay.[8][9]

Materials:

  • L929 murine fibroblast cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound congeners of interest, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • AlamarBlue reagent or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed L929 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow the cells to adhere.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound congeners in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of mycolactones. Include a vehicle control (medium with the solvent used to dissolve the mycolactones).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • For AlamarBlue Assay:

      • Add AlamarBlue reagent to each well (typically 10% of the well volume).

      • Incubate for 4-8 hours.

      • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • For MTT Assay:

      • Add MTT solution to each well.

      • Incubate for 1.5-4 hours at 37°C.

      • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration to determine the LC50 value.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow.

Signaling Pathway Diagrams

This compound exerts its cytotoxic and immunomodulatory effects by targeting key cellular proteins. Two of its primary targets are the Sec61 translocon and the Wiskott-Aldrich Syndrome Protein (WASP).

Caption: this compound inhibits protein translocation by targeting the Sec61 translocon.

Mycolactone_WASP_Activation This compound This compound WASP WASP/N-WASP (autoinhibited) This compound->WASP Activates Active_WASP Active WASP/N-WASP Arp23 Arp2/3 Complex Active_WASP->Arp23 Activates Actin_Polymerization Actin Polymerization Arp23->Actin_Polymerization Cytoskeletal_Defects Cytoskeletal Defects (Cell rounding, detachment) Actin_Polymerization->Cytoskeletal_Defects

Caption: this compound activates WASP/N-WASP, leading to uncontrolled actin polymerization.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the comparative study of this compound congeners.

Mycolactone_Workflow Start Start: Different M. ulcerans Strains Culture Bacterial Culture Start->Culture Extraction This compound Extraction (e.g., Folch method) Culture->Extraction Purification Purification (e.g., TLC, HPLC) Extraction->Purification Characterization Structural Characterization (e.g., Mass Spectrometry) Purification->Characterization Biological_Assays Biological Assays Purification->Biological_Assays Comparison Comparative Analysis of Congeners Characterization->Comparison Cytotoxicity Cytotoxicity Assays (e.g., L929 cells, MTT/AlamarBlue) Biological_Assays->Cytotoxicity Immunosuppression Immunosuppression Assays (e.g., Cytokine production) Biological_Assays->Immunosuppression Data_Analysis Data Analysis (LC50, IC50 determination) Cytotoxicity->Data_Analysis Immunosuppression->Data_Analysis Data_Analysis->Comparison End End: Publication Comparison->End

References

Unveiling the Mechanism of Mycolactone-Induced Apoptosis: A Guide to the Bim Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycolactone, a potent macrolide toxin produced by Mycobacterium ulcerans, is the primary virulence factor in Buruli ulcer, a necrotizing skin disease. Its cytotoxic effects are intrinsically linked to the induction of apoptosis in host cells. This guide provides a comparative analysis of the signaling pathways involved, focusing on the central role of the pro-apoptotic protein Bim. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the molecular mechanisms underlying this compound's cytotoxicity.

Summary of Findings

This compound triggers apoptosis primarily through two interconnected signaling cascades that converge on the pro-apoptotic protein Bim. The principal mechanism involves the inhibition of the mechanistic Target of Rapamycin (mTOR) signaling pathway. Specifically, this compound disrupts the assembly of the mTORC2 complex, which in turn prevents the phosphorylation and activation of the serine/threonine kinase Akt.[1][2][3] This inactivation of Akt leads to the dephosphorylation and subsequent activation of the transcription factor FoxO3.[1][2][3][4] Activated FoxO3 then translocates to the nucleus and upregulates the expression of its target gene, BCL2L11, which encodes for Bim.[1][2][3] The increased levels of Bim are a direct trigger for the intrinsic apoptotic pathway. The critical role of Bim in this compound-induced pathology has been demonstrated in in vivo studies, where Bim knockout mice infected with M. ulcerans did not develop the characteristic necrotic lesions.[1][2]

A second, parallel pathway to apoptosis induction stems from this compound's well-established role as an inhibitor of the Sec61 translocon.[5] By blocking the translocation of newly synthesized proteins into the endoplasmic reticulum (ER), this compound induces an integrated stress response (ISR) and ER stress.[5][6] This cellular stress can also culminate in apoptosis through the ATF4/CHOP signaling axis, which has been shown to upregulate Bim.[5]

Comparative Analysis of this compound's Cytotoxicity

The cytotoxic potency of this compound can vary depending on the specific chemical variant and the cell type. The following table summarizes the available quantitative data on the half-maximal lethal concentration (LC50) and half-maximal inhibitory concentration (IC50) of different this compound analogues.

This compound VariantCell LineAssay TypeValue (nM)Reference
This compound A/BL929 (murine fibroblasts)Annexin-V/PI Staining (LC50)12[7]
This compound FL929 (murine fibroblasts)Annexin-V/PI Staining (LC50)29[7]
This compound CL929 (murine fibroblasts)Annexin-V/PI Staining (LC50)186[7]
This compound A/BNot SpecifiedAlamar Blue (IC50)Not specified, but potent[8]
PG-120 (truncated)Not SpecifiedAlamar Blue (IC50)171[1]

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key experimental techniques used to elucidate the this compound-Bim signaling pathway are provided below.

Western Blot Analysis of Phospho-Akt, FoxO3, and Bim

This protocol is designed to detect changes in the phosphorylation status of Akt and FoxO3, and the total protein levels of Bim in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-FoxO3a (Thr32), anti-total FoxO3a, anti-Bim, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptotic cells following this compound treatment.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound as described for the Western blot protocol. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Gating Strategy:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

mTORC2 Immunoprecipitation and Kinase Assay

This protocol allows for the isolation of the mTORC2 complex and the subsequent measurement of its kinase activity.

Materials:

  • Cell lysis buffer (CHAPS-based) with protease and phosphatase inhibitors

  • Anti-Rictor antibody (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Inactive Akt (as a substrate)

  • ATP

  • Anti-phospho-Akt (Ser473) antibody (for detection)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse this compound- or vehicle-treated cells in CHAPS-based lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-Rictor antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Assay:

    • Resuspend the beads in kinase assay buffer containing inactive Akt and ATP.

    • Incubate the reaction at 30°C for 30 minutes with gentle agitation.

    • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Detection:

    • Separate the reaction products by SDS-PAGE and transfer to a membrane.

    • Perform a Western blot using an anti-phospho-Akt (Ser473) antibody to detect the phosphorylation of the Akt substrate.

Signaling Pathway and Experimental Workflow Diagrams

To visually summarize the information, the following diagrams illustrate the this compound-induced Bim signaling pathway and the experimental workflow to confirm this pathway.

Mycolactone_Bim_Pathway cluster_mTOR mTORC2-Akt-FoxO3 Axis cluster_Sec61 Sec61 Blockade & ER Stress This compound This compound mTORC2 mTORC2 This compound->mTORC2 Inhibits assembly Akt Akt This compound->Akt Prevents phosphorylation Sec61 Sec61 Translocon This compound->Sec61 Inhibits pAkt p-Akt (Active) mTORC2->pAkt Phosphorylates FoxO3_active FoxO3 (Active) Akt->FoxO3_active Dephosphorylation pFoxO3 p-FoxO3 (Inactive) pAkt->pFoxO3 Phosphorylates FoxO3 FoxO3 Bim Bim Upregulation FoxO3_active->Bim Upregulates transcription ER_Stress ER Stress / ISR Sec61->ER_Stress Induces ATF4 ATF4/CHOP ER_Stress->ATF4 Activates ATF4->Bim Apoptosis Apoptosis Bim->Apoptosis

Caption: this compound-induced Bim signaling pathway.

Experimental_Workflow cluster_assays Experimental Assays cluster_readouts Data Readouts start Cell Culture (e.g., L929, HeLa) treatment This compound Treatment (Dose-response & time-course) start->treatment western_blot Western Blot treatment->western_blot apoptosis_assay Annexin V / PI Staining (Flow Cytometry) treatment->apoptosis_assay ip_kinase_assay mTORC2 IP & Kinase Assay treatment->ip_kinase_assay wb_readout Quantify: p-Akt, p-FoxO3, Bim western_blot->wb_readout apoptosis_readout Quantify: % Apoptotic Cells apoptosis_assay->apoptosis_readout kinase_readout Measure: mTORC2 Kinase Activity (p-Akt substrate) ip_kinase_assay->kinase_readout conclusion Confirm this compound-Induced Apoptosis via Bim Pathway wb_readout->conclusion apoptosis_readout->conclusion kinase_readout->conclusion

References

Validating Mycolactone's Grip: A Comparative Guide to its Effect on ER Calcium Leakage via Sec61

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mycolactone's role in inducing endoplasmic reticulum (ER) calcium leakage through the Sec61 translocon. We delve into the experimental data, present detailed protocols for key assays, and visualize the underlying mechanisms and workflows.

This compound, a potent cytotoxin produced by Mycobacterium ulcerans, is a well-documented inhibitor of the Sec61 translocon, the primary channel for protein translocation into the endoplasmic reticulum.[1][2][3] A critical consequence of this inhibition is the disruption of cellular calcium homeostasis. This compound has been shown to enhance the leakage of calcium ions from the ER by trapping the Sec61 complex in a permeable state, leading to a slow but significant depletion of ER calcium stores.[4][5][6] This guide will compare this compound's effects with other known Sec61 inhibitors and provide the necessary experimental frameworks to validate these findings.

Comparative Analysis of Sec61 Inhibitors on ER Calcium Leakage

To understand the specificity and potency of this compound, it is essential to compare its activity with other molecules that target the Sec61 translocon. While this compound is a natural product of a human pathogen, other compounds, both natural and synthetic, also exhibit Sec61 inhibitory activity.[7][8]

CompoundClassMechanism of Action on Sec61Effect on ER Calcium LeakageReference
This compound Polyketide MacrolideBinds to Sec61α, trapping the translocon in a partially open, Ca2+-permeable state.[4][5]Enhances ER Ca2+ leakage.[4][5][9][4][5][9]
Cotransin (CT8, CT9) CyclodepsipeptideSelective (CT8) or broad-spectrum (CT9) inhibitor of translocation.[1] Competes with this compound for binding.[8]Induces a weaker stress response compared to this compound.[1] The direct effect on Ca2+ leakage is less characterized but implied through Sec61 inhibition.[1][8]
Ipomoeassin F & ZIF-80 Resin GlycosideStructurally distinct from this compound but competes for the same binding site on Sec61α.[10][11]Phenocopies this compound-induced cellular effects, suggesting a similar impact on Sec61-dependent processes, including likely effects on Ca2+ homeostasis.[10][11][12][10][11][12]
Eeyarestatin I (ESI) Small MoleculeInhibitor of protein degradation via the ERAD system and translocation through Sec61.[9]Induces ER stress, which can be linked to altered Ca2+ homeostasis.[13][14][9][13][14]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in validating the effects of this compound. Below are detailed protocols for key experiments.

Measurement of ER Calcium Levels using Genetically Encoded Calcium Indicators (GECIs)

This protocol describes the use of a ratiometric, genetically encoded calcium indicator targeted to the ER to measure changes in luminal calcium concentration.

Materials:

  • HEK293 or HCT116 cells

  • Plasmid encoding an ER-targeted GECI (e.g., R-CEPIA1er)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence microscope with environmental chamber (37°C, 5% CO2)

  • This compound solution (in DMSO)

  • Thapsigargin (B1683126) (SERCA inhibitor, positive control)

  • DMSO (vehicle control)

  • Imaging buffer (e.g., HBSS)

Procedure:

  • Cell Seeding and Transfection: Seed cells on glass-bottom dishes. After 24 hours, transfect the cells with the ER-targeted GECI plasmid according to the manufacturer's protocol.

  • Incubation: Allow 24-48 hours for GECI expression.

  • Imaging Setup: Replace the culture medium with imaging buffer. Mount the dish on the fluorescence microscope stage within the environmental chamber.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • Treatment: Add this compound, thapsigargin, or DMSO to the imaging buffer at the desired final concentration.

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 30 seconds) for the duration of the experiment (e.g., 30-60 minutes).

  • Data Analysis: Quantify the fluorescence intensity in the ER of individual cells over time. For ratiometric sensors, calculate the ratio of the two emission wavelengths. Normalize the data to the baseline fluorescence to determine the change in ER calcium levels.

Quantification of ER Calcium Leak Rate

This method quantifies the rate of passive calcium leakage from the ER by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

Materials:

  • Cells loaded with an ER calcium indicator (as described above) or a cytosolic calcium indicator (e.g., Fura-2 AM).

  • Thapsigargin or Cyclopiazonic acid (CPA)

  • Calcium-free imaging buffer

Procedure:

  • Cell Preparation: Prepare cells expressing an ER-targeted GECI or loaded with a cytosolic Ca2+ indicator.

  • Buffer Exchange: Replace the standard imaging buffer with a calcium-free imaging buffer to prevent re-uptake of leaked calcium from the extracellular space.

  • Baseline Measurement: Record baseline fluorescence for a short period.

  • SERCA Inhibition: Add a high concentration of thapsigargin or CPA to completely block SERCA activity.

  • Leak Measurement: Record the subsequent decrease in ER calcium (with ER-targeted sensors) or the transient increase in cytosolic calcium (with cytosolic sensors) over time.[15]

  • Data Analysis: The rate of fluorescence change after SERCA inhibition is proportional to the ER calcium leak rate. Calculate the initial slope of the fluorescence decay (for ER sensors) or rise (for cytosolic sensors) to quantify the leak rate. Compare the leak rates between control and this compound-treated cells.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the mechanisms and procedures, the following diagrams were generated using Graphviz.

Mycolactone_Pathway cluster_ER Endoplasmic Reticulum Sec61 Sec61 Translocon Ca_Store ER Ca2+ Store Sec61->Ca_Store Ca2+ Leak Protein_Translocation Protein Translocation Sec61->Protein_Translocation Blocked Cytosol_Ca Cytosolic Ca2+ Ca_Store->Cytosol_Ca Increased Efflux This compound This compound This compound->Sec61 Binds & Inhibits ER_Stress ER Stress Cytosol_Ca->ER_Stress Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells B Transfect with ER Ca2+ Sensor A->B C Express Sensor (24-48h) B->C D Mount on Microscope C->D E Acquire Baseline Fluorescence D->E F Add this compound / Control E->F G Time-Lapse Imaging F->G H Quantify Fluorescence Intensity G->H I Normalize to Baseline H->I J Compare Treatment Groups I->J

References

Safety Operating Guide

Proper Disposal of Mycolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling mycolactone, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. this compound, a potent cytotoxic and immunomodulatory macrolide produced by Mycobacterium ulcerans, requires specific procedures for its inactivation and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary protocols and safety measures.

Decontamination and Disposal Procedures

All materials that have come into contact with this compound, including personal protective equipment (PPE), labware, and solutions, must be decontaminated before disposal. The two primary recommended methods for this compound inactivation are ultraviolet (UV) irradiation and autoclaving.[1]

Personal Protective Equipment (PPE)

A crucial first line of defense, appropriate PPE must be worn at all times when handling this compound. This includes:

  • Gloves: Two pairs of gloves are recommended to prevent accidental skin puncture with contaminated sharps.[1]

  • Lab Coat: A dedicated lab coat should be used and decontaminated regularly.

  • Eye Protection: Safety glasses or a face shield are necessary to protect against splashes.

Waste Segregation and Handling

Proper segregation of this compound-contaminated waste is essential for safe and effective disposal.

  • Solid Waste: This includes contaminated gloves, gowns, plasticware, and other disposable items. It should be collected in designated, leak-proof, and clearly labeled biohazard bags.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in sealed, leak-proof containers. Organic solvent waste containing this compound must be collected in separate, appropriate solvent waste containers.

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a puncture-resistant sharps container.

Handling Precautions:

  • Use glass, stainless steel, or Teflon-coated equipment for handling this compound in organic solvents to prevent leaching from plastics.[1]

  • For aqueous solutions, low-retention (siliconized) plastic can be used to minimize the toxin's adherence to surfaces.[1]

  • Given that this compound is light-sensitive, protect all solutions and waste from light by using amber vials or wrapping containers in aluminum foil.[1]

Decontamination Protocols

The following tables summarize the recommended parameters for the two primary methods of this compound decontamination.

Table 1: Ultraviolet (UV) Irradiation for this compound Decontamination [1]

ParameterRecommendationNotes
Wavelength 312 nm or 365 nmIrradiation at 254 nm is also possible but requires a longer exposure time.
Exposure Time At least 30 minutesFor 254 nm, increase exposure time to at least 2 hours.
Application Suitable for surfaces and transparent liquid waste.Ensure direct exposure of all contaminated surfaces to the UV light.

Table 2: Autoclaving for this compound Decontamination [1]

ParameterRecommendationNotes
Temperature 120°CStandard autoclave temperature for sterilization.
Time 60 minutesEnsure the entire load reaches the target temperature for the full duration.
Application Effective for solid waste (labware, PPE) and liquid waste.Loosen caps (B75204) on liquid containers to prevent pressure buildup.

Experimental Protocols for Decontamination

UV Irradiation Decontamination Protocol

This protocol is suitable for the decontamination of surfaces and small volumes of transparent liquids.

  • Preparation: Place the items to be decontaminated in a biosafety cabinet or other suitable enclosure equipped with a UV lamp. For liquids, use a shallow, UV-transparent container to ensure maximum exposure.

  • UV Exposure: Turn on the UV lamp, ensuring the correct wavelength (312 nm or 365 nm) is emitted.

  • Irradiation: Expose the materials to UV light for a minimum of 30 minutes. If using a 254 nm wavelength, extend the exposure time to at least 2 hours.[1]

  • Post-Irradiation: After the exposure time is complete, turn off the UV lamp.

  • Disposal: The decontaminated materials can now be disposed of according to standard laboratory procedures for non-hazardous waste, unless other hazardous materials are present.

Autoclave Decontamination Protocol

This protocol is the preferred method for the terminal decontamination of solid and liquid this compound waste.

  • Packaging:

    • Solid Waste: Place solid waste in an autoclave-safe biohazard bag. Do not overfill the bag to allow for steam penetration. Add a small amount of water to dry loads to facilitate steam generation.

    • Liquid Waste: Collect liquid waste in an autoclave-safe bottle. Do not fill the bottle more than two-thirds full and ensure the cap is loosened to allow for pressure release.

  • Loading: Place the packaged waste in a secondary, leak-proof, and autoclave-safe container (e.g., a stainless steel or polypropylene (B1209903) tray). This will contain any potential spills.

  • Autoclaving: Place the secondary container inside the autoclave. Run the autoclave cycle at 120°C for 60 minutes.[1]

  • Cooling: Allow the autoclave to cool down completely before opening the door.

  • Disposal: Once cooled, the autoclaved waste can be disposed of as regular laboratory waste, provided no other hazardous materials are present.

This compound's Impact on Cellular Signaling

This compound exerts its cytotoxic effects by targeting key cellular signaling pathways. One of its primary targets is the Wiskott-Aldrich Syndrome Protein (WASP), which leads to uncontrolled actin polymerization.[2][3][4] Additionally, this compound has been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and survival.[5][6]

Mycolactone_Signaling_Pathway cluster_0 This compound Action cluster_1 WASP Pathway cluster_2 mTOR Pathway This compound This compound WASP WASP (autoinhibited) This compound->WASP mTOR mTOR Pathway This compound->mTOR WASP_active WASP (active) WASP->WASP_active disrupts autoinhibition Arp23 Arp2/3 Complex WASP_active->Arp23 activates Actin Uncontrolled Actin Polymerization Arp23->Actin induces CellGrowth Inhibition of Cell Growth & Survival mTOR->CellGrowth inhibits

Caption: this compound signaling pathway disruption.

By adhering to these disposal procedures and understanding the hazards associated with this compound, laboratories can maintain a safe working environment and ensure compliance with safety regulations.

References

Handling Mycolactone: A Guide to Essential Safety and Logistics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling Mycolactone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

This compound, a potent cytotoxin produced by Mycobacterium ulcerans, requires careful handling due to its biological activity.[1][2] Adherence to proper safety protocols is critical to minimize exposure risk and maintain the integrity of experimental results.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body AreaPersonal Protective EquipmentSpecifications and Use
Body Lab CoatA dedicated lab coat, preferably a disposable gown, should be worn at all times.[3] It should be changed immediately if contamination is suspected.
Hands Disposable Nitrile GlovesDouble gloving is recommended to provide an extra layer of protection.[3][4] Gloves should be changed frequently and immediately if contaminated or compromised.[3] Never wash or reuse disposable gloves.[3]
Eyes Safety Glasses with Side Shields or GogglesTo protect against splashes or aerosols, safety glasses with side shields are the minimum requirement.[4] For procedures with a higher risk of splashing, chemical splash goggles are recommended.
Face Face ShieldA face shield should be worn in conjunction with safety glasses or goggles during procedures that may generate splashes or aerosols.[5]
Respiratory N95 Respirator or higherWhile this compound is not considered volatile, a respirator may be necessary for procedures that could generate aerosols of the toxin, based on a risk assessment.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the stability of this compound.

Receiving and Storage:

  • Light Sensitivity: this compound is sensitive to light and can degrade upon exposure.[1][6][7] Store all this compound preparations in amber glass vials or wrap containers in aluminum foil to protect them from light.[1][6]

  • Temperature: For long-term stability, store purified this compound in absolute ethanol (B145695) at -20°C.[6]

  • Container Material: Due to its amphiphilic nature, this compound can adhere to plastic surfaces.[1][6] Use glass or Teflon-lined containers for storage and handling whenever possible.[1][6] For aqueous samples, low-retention (siliconized) plastic may be used.[6]

Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Aliquotting and Dilution: Perform all manipulations of this compound within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Transport: When transporting this compound solutions, use secondary, shatterproof containers.

Disposal Plan: Decontamination and Waste Management

Effective decontamination and proper waste disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • UV Irradiation: this compound can be degraded by exposure to UV light.[6][7] Expose contaminated surfaces and non-autoclavable materials to a UV light source (e.g., 254 nm) for at least 30 minutes.[6]

  • Autoclaving: All contaminated solid and liquid waste should be autoclaved at 121°C for at least 30 minutes before disposal.[6]

Waste Disposal:

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, lab coats, pipette tips, culture plates) must be collected in a designated, leak-proof biohazard bag.[8] This bag should then be autoclaved before being placed in the regulated medical waste stream.[8]
Liquid Waste Liquid waste containing this compound should be decontaminated by autoclaving before disposal down the drain with copious amounts of water, in accordance with institutional guidelines.
Sharps All sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be placed in a designated sharps container.[8] The container should be sealed and autoclaved before disposal.[8]

Experimental Protocols

Decontamination Efficacy Testing:

To validate the effectiveness of the decontamination procedures, a simple experiment can be performed:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Spot a known amount of the this compound solution onto a surface (e.g., a glass slide).

  • Expose the surface to the chosen decontamination method (e.g., UV irradiation for a specific duration or autoclaving).

  • After decontamination, extract any remaining this compound from the surface using a suitable solvent.

  • Analyze the extract using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound.

  • Compare the amount of this compound recovered from the decontaminated surface to a control surface that was not decontaminated. The percentage reduction in this compound will indicate the efficacy of the decontamination method.

Visualizations

PPE_Workflow cluster_donning PPE Donning Procedure cluster_doffing PPE Doffing Procedure Don_Coat 1. Don Lab Coat Don_Gloves1 2. Don First Pair of Gloves Don_Coat->Don_Gloves1 Don_Respirator 3. Don Respirator (if required) Don_Gloves1->Don_Respirator Don_Goggles 4. Don Safety Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves2 5. Don Second Pair of Gloves Don_Goggles->Don_Gloves2 Doff_Gloves2 1. Remove Outer Gloves Doff_Goggles 2. Remove Goggles/Face Shield Doff_Gloves2->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Remove Respirator (if required) Doff_Coat->Doff_Respirator Doff_Gloves1 5. Remove Inner Gloves Doff_Respirator->Doff_Gloves1 Wash_Hands 6. Wash Hands Thoroughly Doff_Gloves1->Wash_Hands

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE) for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycolactone
Reactant of Route 2
Mycolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.